Bolton-Hunter reagent
Description
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-(4-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c15-10-4-1-9(2-5-10)3-8-13(18)19-14-11(16)6-7-12(14)17/h1-2,4-5,15H,3,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRUKRFVOACELK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187673 | |
| Record name | N-Succinimidyl-3-(4-hydroxyphenyl)propionate | |
| Source | EPA DSSTox | |
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Molecular Weight |
263.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34071-95-9 | |
| Record name | N-Succinimidyl 3-(4-hydroxyphenyl)propionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34071-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-Succinimidyl-3-(4-hydroxyphenyl)propionate | |
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| Record name | 34071-95-9 | |
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| Record name | N-Succinimidyl-3-(4-hydroxyphenyl)propionate | |
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| Record name | Succinimido 3-(4-hydroxyphenyl)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.092 | |
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| Record name | 2,5-Dioxopyrrolidin-1-yl 3-(4-hydroxyphenyl)propanoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Bolton-Hunter Reagent: A Comprehensive Technical Guide to Protein Radiolabeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Bolton-Hunter reagent, a critical tool for the radiolabeling of proteins and peptides. This document details its chemical properties, mechanism of action, and applications, with a focus on providing practical, actionable information for laboratory professionals.
Introduction to the this compound
The this compound, chemically known as N-succinimidyl-3-(4-hydroxyphenyl)propionate (SHPP), is an acylating agent widely used for the indirect radioiodination of proteins and peptides.[1][2] It is particularly valuable for labeling molecules that lack tyrosine residues or are sensitive to the oxidative conditions inherent in direct iodination methods like the chloramine-T procedure.[1][2][3] The reagent first gets radiolabeled with an iodine isotope, typically ¹²⁵I, and is then conjugated to the target protein.[1][2]
The primary advantage of the Bolton-Hunter method lies in its gentle, non-oxidative nature, which helps to preserve the biological activity of sensitive proteins.[4][5] This indirect approach involves the acylation of primary amino groups, such as the ε-amino group of lysine (B10760008) residues, on the protein surface.[1][2] A water-soluble version, Sulfo-SHPP, is also available for labeling membrane proteins without permeating the cell membrane.[3]
Mechanism of Action
The this compound facilitates a two-step indirect labeling process. First, the phenolic ring of the N-succinimidyl-3-(4-hydroxyphenyl)propionate is iodinated, typically with ¹²⁵I. The resulting radiolabeled this compound is then introduced to the protein of interest. The N-hydroxysuccinimide (NHS) ester end of the reagent reacts with primary amine groups on the protein, primarily the ε-amino groups of lysine residues, forming a stable amide bond. This reaction covalently attaches the iodinated phenyl propionate (B1217596) moiety to the protein.
This indirect method is advantageous as it avoids direct exposure of the protein to potentially damaging oxidizing or reducing agents used in direct iodination techniques.[2]
Caption: Mechanism of protein labeling using the this compound.
Quantitative Data Summary
The efficiency and outcome of the Bolton-Hunter labeling reaction are influenced by several factors, including the concentration of reactants, pH, temperature, and reaction time. The following tables summarize key quantitative data associated with this method.
| Parameter | Value | Reference |
| Optimal pH | 8.5 | [3][6] |
| Reaction Temperature | 0°C | [3] |
| Reaction Time | 15 minutes | [3] |
| Molar Ratio (Reagent:Protein) | 3-4 moles of ester per mole of protein | [3] |
| ¹²⁵I Half-life | 60.14 days | [4] |
| Labeled Molecule | Specific Activity | Reference |
| Transforming Growth Factor-beta 2 (TGF-β2) | 1.8-2.1 µCi/pmol | [7] |
| General Proteins (mono-iodinated) | ~2200 Ci/mmol | [4] |
| General Proteins (di-iodinated) | ~4400 Ci/mmol | [4] |
Experimental Protocols
Detailed methodologies are crucial for successful and reproducible protein labeling. The following sections provide step-by-step protocols for labeling soluble proteins, membrane proteins, and cell lysates using the this compound.
Labeling of Soluble Proteins
This protocol is a standard procedure for the radiolabeling of soluble proteins in an aqueous buffer.
Caption: Experimental workflow for labeling soluble proteins.
Methodology:
-
Protein Preparation: Dissolve 5 µg of the protein to be labeled in 10 µl of 0.1 M Borate buffer (pH 8.5).[3]
-
Reagent Addition: Add 0.2 µg of the radiolabeled this compound to the protein solution.[3] It is generally recommended to use a 3-4 molar excess of the labeled ester per mole of protein.[3]
-
Incubation: Incubate the reaction mixture on ice (0°C) for 15 minutes with gentle stirring.[3]
-
Quenching: Terminate the reaction by adding 0.5 ml of 0.2 M Glycine in 0.1 M Borate buffer (pH 8.5). The excess amino groups from the glycine will react with any unconjugated this compound.[3]
-
Quenching Incubation: Incubate the mixture for an additional 5 minutes at 0°C.[3]
-
Purification: Separate the radiolabeled protein from the unreacted reagent and other small molecules. This can be achieved through methods such as dialysis, gel filtration chromatography, or other suitable techniques.
Labeling of Membrane Proteins
A water-soluble version of the this compound (Sulfo-SHPP) is used to specifically label proteins on the outer surface of cell membranes.[3]
Caption: Experimental workflow for labeling membrane proteins.
Methodology:
-
Cell Preparation: Grow cells to confluence in a 100 mm dish and wash them with Dulbecco's Phosphate-Buffered Saline (DPBS).[3]
-
Labeling: Add 100-150 µl of ¹²⁵I-Sulfo-SHPP this compound in 5 ml of DPBS to the washed cells.[3]
-
Incubation: Incubate the cells on ice for 30 minutes.[3]
-
Termination: Stop the reaction by adding 1 ml of 1 mg/ml Lysine in DPBS.[3]
-
Washing: Wash the cells three times with DPBS to remove unreacted reagent.[3]
-
Extraction: Proceed with the extraction of the now-labeled membrane proteins using an appropriate protocol.[3]
Labeling of Cell Lysates
The this compound can also be used to label proteins within a complex mixture such as a cell lysate.
Caption: Experimental workflow for labeling proteins in a cell lysate.
Methodology:
-
pH Adjustment: Take 200 µl of cell lysate in Earle's Balanced Salt Solution (EBSS) and adjust the pH to 8.5 using Sodium Carbonate.[3]
-
Reagent Addition: Add the radiolabeled this compound to the pH-adjusted cell lysate.[3]
-
Incubation: Allow the reaction to proceed to iodinate the free amino groups of the proteins in the lysate.
-
Quenching: Add 0.5 ml of 0.2 M Glycine in 0.1 M Borate buffer (pH 8.5) to stop the reaction.[3]
-
Purification: Remove the unconjugated ester by using a filtration column or through dialysis.[3]
Applications in Research and Drug Development
The this compound is a versatile tool with numerous applications in biological research and pharmaceutical development. Its ability to gently label proteins makes it ideal for:
-
Radioimmunoassays (RIAs): Labeled antigens of high specific radioactivity are essential for competitive binding assays to quantify hormones, drugs, and other biomolecules.[3]
-
Receptor-Ligand Binding Studies: Iodinated proteins and peptides are used to study the interactions between hormones, growth factors, and their corresponding receptors on target tissues.[3]
-
Metabolic Studies: The fate of immunoglobulins and other proteins can be traced in vivo using this labeling technique.[3]
-
Labeling of Diverse Molecules: The method has been successfully applied to a wide range of targets, including cytosolic proteins, membrane proteins, viruses, and even small molecules like Gentamicin.[3]
Conclusion
The this compound provides a reliable and gentle method for the radioiodination of proteins and peptides. Its indirect labeling mechanism preserves the biological integrity of sensitive molecules, making it a superior choice over harsher, direct iodination methods in many applications. By understanding the underlying chemistry and following optimized protocols, researchers can effectively utilize this reagent to generate high-quality radiolabeled probes for a wide array of scientific investigations.
References
- 1. The Bolton and Hunter Method for Radiolabeling Protein | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. revvity.com [revvity.com]
- 5. revvity.com [revvity.com]
- 6. This compound for Protein Iodination [gbiosciences.com]
- 7. Radioiodination of transforming growth factor-beta (TGF-beta) in a modified Bolton-Hunter reaction system - PubMed [pubmed.ncbi.nlm.nih.gov]
Bolton-Hunter reagent chemical structure and properties
An In-depth Technical Guide to the Bolton-Hunter Reagent: Chemical Structure, Properties, and Applications
Introduction
The this compound, chemically identified as N-succinimidyl-3-(4-hydroxyphenyl)propionate (SHPP), is a pivotal tool in biochemical and molecular biology research.[1][2] It is primarily utilized for the indirect radioiodination of proteins and peptides.[3][4] This method is particularly advantageous for biomolecules that either lack tyrosine residues or are sensitive to the oxidative conditions inherent in direct iodination methods like the chloramine-T procedure, thus preserving their biological activity.[3][5] The process involves first labeling the this compound with a radioisotope of iodine, most commonly ¹²⁵I, which is then conjugated to the target protein.[6] This guide offers a detailed technical overview of the this compound, covering its chemical structure, physicochemical properties, and comprehensive experimental protocols for its application. A water-soluble version, Sulfo-SHPP, is also discussed.
Chemical Structure and Properties
The core structure of the this compound is an N-hydroxysuccinimide (NHS) ester of 3-(4-hydroxyphenyl)propionic acid.[1] The NHS ester group is highly reactive towards primary amino groups, facilitating covalent bond formation, while the phenol (B47542) ring provides a site for radioiodination.[7] The sulfonated derivative, Sulfosuccinimidyl-3-(4-hydroxyphenyl)propionate (Sulfo-SHPP), exhibits enhanced water solubility, making it ideal for labeling cell surface proteins without penetrating the cell membrane.[8]
Chemical Structure
The chemical identity of the non-iodinated this compound precursor is as follows:
This compound (SHPP)
-
IUPAC Name: (2,5-dioxopyrrolidin-1-yl) 3-(4-hydroxyphenyl)propanoate[9]
-
Synonyms: N-Succinimidyl-3-(4-hydroxyphenyl)propionate, Rudinger reagent[1]
For labeling applications, the reagent is first iodinated, typically with ¹²⁵I, at the phenol ring.
Iodinated this compound
-
IUPAC Name: (2,5-dioxopyrrolidin-1-yl) 3-(4-hydroxy-3-iodophenyl)propanoate[10]
Physicochemical Properties
The key physicochemical properties of the this compound and its precursor are summarized in the table below for easy comparison.
| Property | This compound Precursor (SHPP) | Iodinated this compound | Water-Soluble this compound (Sulfo-SHPP) |
| CAS Number | 34071-95-9[1][9] | 65114-37-6[10] | 106827-57-0[11] |
| Molecular Formula | C₁₃H₁₃NO₅[1][9] | C₁₃H₁₂INO₅[10] | C₁₃H₁₂NNaO₈S |
| Molecular Weight | 263.25 g/mol [1][2] | 387.14 g/mol [10] | 365.3 g/mol [11] |
| Melting Point | 132-133 °C[2] | Not specified | Not specified |
| Appearance | White to off-white solid[1] | Not specified | Not specified |
| Solubility | Soluble in organic solvents (e.g., DMSO) | Soluble in organic solvents | Water-soluble[12] |
| Storage Conditions | -20°C[1][11] | Ambient or lower temperatures[13] | -20°C[11] |
Experimental Protocols
The labeling of proteins with the this compound occurs via conjugation of the iodinated reagent to primary amino groups, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group.[7][14] Optimal reaction efficiency is achieved in a slightly alkaline environment.[7]
General Workflow for Protein Iodination
The process for labeling proteins using the this compound follows a systematic workflow, beginning with the radioiodination of the reagent, followed by its conjugation to the protein, and concluding with the purification of the labeled product.
Caption: Workflow of protein iodination using the this compound.
Detailed Protocol for Labeling a Soluble Protein
The following is a standard protocol for the iodination of soluble proteins using the this compound.[5]
Materials:
-
Radioiodinated this compound
-
Target Protein
-
0.1 M Borate (B1201080) buffer, pH 8.5
-
0.2 M Glycine in 0.1 M Borate buffer, pH 8.5
-
Reaction Tube (e.g., microcentrifuge tube)
-
Stirring device
-
Ice bath
-
Purification apparatus (e.g., dialysis cassette, size-exclusion column)
Procedure:
-
Protein Preparation: Dissolve the target protein in 0.1 M Borate buffer (pH 8.5) to a suitable concentration.
-
Reaction Initiation: In a reaction tube, combine 5 µg of the protein with 0.2 µg of the radioiodinated this compound. It is recommended to use a molar ratio of 3-4 moles of the reagent per mole of protein.[5]
-
Incubation: Place the reaction mixture on ice (0°C) and stir for 15 minutes.[5]
-
Quenching: Terminate the reaction by adding 0.5 ml of 0.2 M Glycine in 0.1 M Borate buffer (pH 8.5). Incubate for an additional 5 minutes at 0°C to ensure all unreacted reagent is consumed.[5]
-
Purification: Remove unconjugated reagent and quenching molecules by purifying the labeled protein using dialysis against a suitable buffer (e.g., PBS) or size-exclusion chromatography.
Protocol for Labeling with Water-Soluble this compound (Sulfo-SHPP)
This protocol is tailored for the use of Sulfo-SHPP, which is particularly useful for labeling cell surface proteins due to its water solubility.[11][15]
Materials:
-
Water-Soluble this compound (Sulfo-SHPP)
-
Target protein or cells
-
200 mM Borate buffer, pH 9.0
-
Phosphate-Buffered Saline (PBS)
-
Reaction Tube
-
Ice bath
-
Dialysis equipment
Procedure:
-
Protein Solution: Prepare a solution of the protein in 200 mM borate buffer, pH 9.0.[11]
-
Reagent Solution: Just prior to use, dissolve the Sulfo-SHPP in the same borate buffer.[11]
-
Conjugation: Add the Sulfo-SHPP solution to the protein solution. For example, 100 µL of a 5 mg/mL Sulfo-SHPP solution can be added to 2 mL of a protein solution.[11][15]
-
Incubation: Incubate the mixture on ice for 3 hours, with periodic mixing.[11][15]
-
Purification: Purify the modified protein by removing unreacted Sulfo-SHPP via dialysis against PBS or a similar buffer.[11][15] The resulting protein, now containing accessible tyrosine-like groups, is ready for subsequent radioiodination with ¹²⁵I.
Reaction Mechanism
The this compound facilitates protein labeling through an acylation reaction. The N-hydroxysuccinimide ester of the reagent reacts with primary amino groups on the protein, forming a stable amide bond.[7][13] This reaction primarily targets the ε-amino group of lysine residues and the N-terminal α-amino group. The pH of the reaction can influence the site of acylation, with pH 8.5 favoring the ε-amino groups and pH 6.5 favoring the α-amino groups.[16]
Caption: Acylation of a primary amine on a protein by the this compound.
Applications
The this compound is a versatile tool with numerous applications in scientific research:
-
Radioimmunoassays: It is used to label antigens and haptens to a high specific radioactivity for use in immunoassays.[5]
-
Receptor-Ligand Interaction Studies: The reagent is employed to label hormones and other ligands to investigate their binding to target tissues and receptors.[5]
-
Protein Metabolism Studies: It serves as a tracer for studying the metabolic pathways of immunoglobulins and other proteins.[5]
-
Labeling of Sensitive Proteins: It is the preferred method for proteins that are prone to damage from oxidation or that do not have tyrosine residues for direct iodination.[3][4]
-
Cell Surface Labeling: The water-soluble variant, Sulfo-SHPP, is specifically designed for labeling proteins on the exterior of cell membranes.[5][8]
Conclusion
The this compound offers a gentle and effective approach for the radioiodination of a wide range of proteins and peptides. Its utility is further broadened by the availability of a water-soluble form, which enables the study of cell surface molecules. A thorough understanding of its chemical characteristics and adherence to established experimental procedures allows researchers to leverage this reagent for diverse applications in biochemistry and molecular biology.
References
- 1. This compound, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. The Bolton and Hunter Method for Radiolabeling Protein | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cephamls.com [cephamls.com]
- 9. J64508.03 [thermofisher.com]
- 10. This compound | C13H12INO5 | CID 123813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. N-Sulfosuccinimidyl-3-(4-hydroxyphenyl)propionate - Soltec Ventures [soltecventures.com]
- 13. revvity.com [revvity.com]
- 14. This compound for Protein Iodination [gbiosciences.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Selective labeling of alpha- or epsilon-amino groups in peptides by the this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of N-succinimidyl-3-(4-hydroxyphenyl)propionate (SHPP)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-succinimidyl-3-(4-hydroxyphenyl)propionate (SHPP), a crucial reagent in bioconjugation and labeling technologies. Commonly known as the Bolton-Hunter reagent precursor, SHPP is an amine-reactive ester used to introduce a phenolic group into proteins and other biomolecules, enabling subsequent radioiodination or other modifications. This document details the synthetic protocol, purification methods, and characterization data for SHPP, alongside a workflow for its application in protein labeling.
Core Synthesis
The synthesis of N-succinimidyl-3-(4-hydroxyphenyl)propionate involves the esterification of 3-(4-hydroxyphenyl)propionic acid with N-hydroxysuccinimide. This reaction is typically facilitated by a coupling agent, most commonly dicyclohexylcarbodiimide (B1669883) (DCC), which promotes the formation of the active N-hydroxysuccinimide (NHS) ester.
Experimental Protocol: Synthesis of SHPP
This protocol is adapted from the established method by Rudinger and Ruegg.[1][2]
Materials:
-
3-(4-Hydroxyphenyl)propionic acid
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
Dioxane (anhydrous)
-
Ethyl acetate (B1210297)
-
Hexane
-
Silica (B1680970) gel for thin-layer chromatography (TLC)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 10 mmol of 3-(4-hydroxyphenyl)propionic acid and 10 mmol of N-hydroxysuccinimide in anhydrous dioxane.
-
Addition of Coupling Agent: To the stirred solution, add a solution of 10 mmol of dicyclohexylcarbodiimide in anhydrous dioxane dropwise at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel, using a mobile phase of ethyl acetate/methanol (e.g., 9:1 v/v). The formation of the product, SHPP, will be indicated by the appearance of a new spot with a higher Rf value compared to the starting carboxylic acid.
-
Work-up: Upon completion of the reaction (typically after several hours, as indicated by TLC), the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.
-
Isolation of Crude Product: The filtrate is concentrated under reduced pressure to yield the crude SHPP as a solid.
Purification
The crude SHPP can be purified by recrystallization to obtain a product of high purity.
Recrystallization Protocol:
-
Dissolve the crude SHPP in a minimal amount of hot ethyl acetate.
-
If any insoluble material (residual DCU) is present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystalline product by filtration, wash with a small amount of cold ethyl acetate or an ethyl acetate/hexane mixture, and dry under vacuum.
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis of SHPP.
| Parameter | Value | Reference |
| Yield (Crude) | ~95% | [1] |
| Melting Point (Crude) | 120-122 °C | [1] |
| Melting Point (Recrystallized) | 129 °C | [1] |
| Molecular Formula | C₁₃H₁₃NO₅ | [3] |
| Molecular Weight | 263.25 g/mol | [3] |
Characterization Data
The structure and purity of the synthesized SHPP can be confirmed by various spectroscopic methods.
¹H and ¹³C NMR Spectroscopy
-
¹H NMR (DMSO-d₆): δ 9.35 (s, 1H, OH), 7.08 (d, J=8.4 Hz, 2H, Ar-H), 6.70 (d, J=8.4 Hz, 2H, Ar-H), 2.84 (s, 4H, succinimide-H), 2.80 (t, J=7.6 Hz, 2H, CH₂), 2.65 (t, J=7.6 Hz, 2H, CH₂).
-
¹³C NMR (DMSO-d₆): δ 170.8, 169.1, 155.8, 130.8, 129.5, 115.2, 35.0, 29.8, 25.6.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of SHPP exhibits characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~3350 | O-H stretch (phenolic) |
| ~1815, 1780, 1740 | C=O stretch (succinimide and ester carbonyls) |
| ~1610, 1515 | C=C stretch (aromatic ring) |
| ~1210 | C-O stretch (ester) |
Application Workflow: Protein Labeling for Western Blotting
SHPP, as the this compound precursor, is widely used to label proteins, particularly those lacking accessible tyrosine residues for direct iodination. The introduced phenolic group can then be readily iodinated. The following workflow outlines the general steps for labeling a protein with SHPP for subsequent detection in a Western blot.[4]
Caption: Workflow for protein labeling with SHPP for Western blotting.
Synthesis Reaction Pathway
The chemical transformation in the synthesis of SHPP is a condensation reaction.
Caption: Synthesis of SHPP via DCC-mediated condensation.
References
- 1. Appendix: Preparation of N-succinimidyl 3-(4-hydroxyphenyl)propionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Appendix: Preparation of N-succinimidyl 3-(4-hydroxyphenyl)propionate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Succinimidyl 3-(4-hydroxyphenyl)propionate | C13H13NO5 | CID 99557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
A Technical Guide to Water-Soluble Bolton-Hunter Reagent (Sulfo-SHPP) vs. Standard Bolton-Hunter Reagent
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of the water-soluble Bolton-Hunter reagent (Sulfo-SHPP) and the standard this compound (SHPP). It is designed to assist researchers in selecting the appropriate reagent and implementing effective protein labeling strategies, particularly for radioiodination. This guide covers the core chemical properties, applications, and detailed experimental protocols for both reagents, supplemented with clear data presentation and visual workflows.
Introduction to Bolton-Hunter Reagents
The this compound, N-succinimidyl-3-(4-hydroxyphenyl)propionate (SHPP), is a widely used acylating agent for the indirect radioiodination of proteins and peptides.[1][2] This method is particularly valuable for labeling proteins that lack tyrosine residues or are sensitive to the oxidative conditions of direct iodination methods.[1][2] The reagent reacts primarily with the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group of a protein.[1][2]
The development of a water-soluble analog, sulfosuccinimidyl-3-(4-hydroxyphenyl)propionate (Sulfo-SHPP), has expanded the applications of this labeling chemistry, especially for cell surface proteins and proteins sensitive to organic solvents.[3][4]
Core Reagent Properties: A Comparative Overview
The key differences between the standard and water-soluble Bolton-Hunter reagents lie in their solubility and cell membrane permeability, which dictates their suitability for various applications.
| Property | Standard this compound (SHPP) | Water-Soluble this compound (Sulfo-SHPP) |
| Full Chemical Name | N-succinimidyl-3-(4-hydroxyphenyl)propionate | Sulfosuccinimidyl-3-(4-hydroxyphenyl)propionate |
| Synonyms | SHPP, Rudinger reagent | Sulfo-SHPP |
| CAS Number | 34071-95-9[5] | 106827-57-0[6][7] |
| Molecular Weight | 263.25 g/mol [5] | 365.3 g/mol [6][7] |
| Solubility | Insoluble in aqueous solutions; requires organic solvents (e.g., DMSO, DMF)[8] | Water-soluble[6][7] |
| Cell Permeability | Cell-permeable | Cell-impermeable[9][10] |
| Optimal Reaction pH | 7 - 9[8] | 8.5[6][11] |
Key Applications and Advantages
The choice between SHPP and Sulfo-SHPP is primarily driven by the nature of the protein being labeled and the experimental context.
| Application | Standard this compound (SHPP) | Water-Soluble this compound (Sulfo-SHPP) |
| General Protein Labeling | Suitable for labeling purified proteins in solution. | Suitable for labeling purified proteins in aqueous buffers. |
| Cell Surface Labeling | Not ideal due to cell permeability, which can lead to labeling of intracellular proteins. | Ideal for selectively labeling cell surface proteins as it does not cross the cell membrane.[3][9][10] |
| Labeling Proteins Sensitive to Organic Solvents | May not be suitable as it requires dissolution in organic solvents. | The reagent of choice as it is water-soluble, avoiding exposure of the protein to potentially denaturing organic solvents.[3][4] |
| Radioimmunoassay | Used for creating radiolabeled antigens and haptens.[12] | Also used for creating radiolabeled antigens and haptens, particularly for cell-based assays. |
Experimental Workflows and Chemical Reactions
The following diagrams illustrate the chemical reaction and a general experimental workflow for protein labeling with Bolton-Hunter reagents.
Detailed Experimental Protocols
The following are generalized protocols for protein labeling using both standard and water-soluble Bolton-Hunter reagents. It is crucial to optimize these protocols for each specific protein and application.
Labeling of a Purified Protein with Standard this compound (SHPP)
This protocol is adapted for labeling proteins in solution where the use of an organic solvent is acceptable.
Materials:
-
Protein to be labeled
-
Standard this compound (SHPP)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Borate Buffer (0.1 M, pH 8.5)
-
Quenching Buffer (e.g., 0.2 M Glycine in Borate Buffer, pH 8.5)
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)
Procedure:
-
Protein Preparation: Dissolve the protein in 0.1 M Borate Buffer, pH 8.5, to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the SHPP in a minimal amount of anhydrous DMSO or DMF.
-
Labeling Reaction:
-
Quenching: Add the Quenching Buffer to the reaction mixture to consume any unreacted SHPP. Incubate for 5-15 minutes at room temperature.
-
Purification: Remove unreacted reagent and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using size-exclusion chromatography.
Labeling of a Purified Protein with Water-Soluble this compound (Sulfo-SHPP)
This protocol is ideal for proteins that are sensitive to organic solvents.
Materials:
-
Protein to be labeled
-
Water-Soluble this compound (Sulfo-SHPP)
-
Borate Buffer (0.1 M, pH 8.5) or Phosphate Buffered Saline (PBS, pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system
Procedure:
-
Protein Preparation: Dissolve the protein in the chosen reaction buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the Sulfo-SHPP in the reaction buffer.
-
Labeling Reaction:
-
Add the dissolved Sulfo-SHPP solution to the protein solution. The optimal molar excess should be determined empirically, but a starting point of 10-20 fold molar excess is common.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Quenching: Add the Quenching Buffer to stop the reaction.
-
Purification: Purify the labeled protein as described for the standard reagent.
Labeling of Cell Surface Proteins with Sulfo-SHPP
This protocol leverages the membrane-impermeable nature of Sulfo-SHPP to specifically label proteins on the exterior of living cells.
Materials:
-
Suspension or adherent cells
-
Water-Soluble this compound (Sulfo-SHPP)
-
Ice-cold Phosphate Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer (e.g., ice-cold PBS containing 100 mM glycine or lysine)
-
Cell lysis buffer
Procedure:
-
Cell Preparation:
-
Wash the cells three times with ice-cold PBS to remove any contaminating proteins from the culture medium.
-
Resuspend or keep the cells in ice-cold PBS at a concentration of approximately 1-25 x 10^6 cells/mL.
-
-
Reagent Preparation: Immediately before use, dissolve Sulfo-SHPP in ice-cold PBS.
-
Labeling Reaction:
-
Add the Sulfo-SHPP solution to the cell suspension.
-
Incubate for 30 minutes on ice with occasional gentle mixing.[12]
-
-
Quenching: Wash the cells three times with ice-cold Quenching Buffer to remove any unreacted reagent.
-
Downstream Processing: The labeled cells can now be lysed for subsequent analysis, such as immunoprecipitation or Western blotting.
Choosing the Right Reagent: A Decision Guide
The selection between SHPP and Sulfo-SHPP is critical for the success of the labeling experiment. The following decision tree can guide this choice.
Conclusion
Both the standard and water-soluble Bolton-Hunter reagents are powerful tools for protein labeling, particularly for radioiodination. Sulfo-SHPP offers significant advantages for labeling cell surface proteins and proteins that are incompatible with organic solvents due to its water solubility and membrane impermeability. In contrast, the standard SHPP remains a viable option for labeling purified proteins in solution when organic solvents can be tolerated. Careful consideration of the experimental goals and the properties of the protein of interest will ensure the selection of the most appropriate reagent and the successful execution of the labeling procedure.
References
- 1. The Bolton and Hunter Method for Radiolabeling Protein | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. cephamls.com [cephamls.com]
- 4. Sulfo SHPP, A water soluble this compound (Sulfosuccinimidyl-3(hydroxyphenyl) Propionate) – Cepham Life Sciences [cephamlsi.com]
- 5. This compound, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. Protein Iodination | Water Soluble this compound | G-Biosciences [gbiosciences.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermo Scientific™ Sulfo-SHPP (Water-Soluble this compound) | Fisher Scientific [fishersci.ca]
- 10. Thermo Scientific Sulfo-SHPP (Water-Soluble this compound) 100 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.nl]
- 11. This compound for Protein Iodination [gbiosciences.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
Bolton-Hunter Reagent: A Technical Guide to Labeling Proteins Devoid of Tyrosine Residues
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Bolton-Hunter reagent, its application in labeling proteins that lack tyrosine residues, and detailed experimental protocols. The information presented is intended for researchers, scientists, and professionals involved in drug development and other fields requiring protein modification and analysis.
Core Principles of the this compound
The this compound, chemically known as N-succinimidyl-3-(4-hydroxyphenyl)propionate (SHPP), is an acylating agent widely used for the radioiodination of proteins and peptides.[1][2] It serves as an essential tool for labeling proteins that either lack tyrosine and histidine residues or where the modification of these residues would compromise the protein's biological activity.[1][3] The reagent circumvents the need for direct iodination methods, such as those using chloramine-T or lactoperoxidase, which can be harsh and lead to protein denaturation due to oxidation.[2][4]
The labeling process is an indirect method.[1][3] The this compound itself is first radioiodinated, typically with ¹²⁵I, and the resulting iodinated acylating agent is then covalently coupled to the target protein.[1][5] This conjugation primarily targets the free amino groups of the protein, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group, forming a stable amide bond.[2][3][] A water-soluble version of the reagent, Sulfosuccinimidyl-3-(4-hydroxyphenyl)propionate (Sulfo-SHPP), is also available and is particularly useful for labeling membrane proteins without labeling cytoplasmic proteins.[2][7]
The reaction chemistry is based on the N-hydroxysuccinimide (NHS) ester, which is highly reactive towards primary amines in a nucleophilic acyl substitution reaction.[] The reaction is efficient within a pH range of 7.2 to 8.5, with the optimal pH for targeting lysine residues being around 8.5.[][8][9] By adjusting the pH, it is possible to selectively target α-amino groups (favored at pH 6.5) or ε-amino groups (favored at pH 8.5).[9]
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the use of the this compound for protein labeling.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | N-succinimidyl-3-(4-hydroxyphenyl)propionate | [2] |
| Synonyms | This compound, SHPP | [2] |
| Molecular Formula | C₁₃H₁₃NO₅ | [10] |
| Molecular Weight | 263.25 g/mol (unlabeled) | N/A |
| CAS Number | 34071-95-9 | [11] |
| Purity | ≥94.0% | [10] |
Table 2: Reaction Parameters
| Parameter | Recommended Value | Notes | Reference |
| Optimal pH (ε-amino groups) | 8.5 | For targeting lysine residues. | [8][9] |
| Optimal pH (α-amino groups) | 6.5 | For targeting the N-terminus. | [9] |
| Reaction Temperature | 0°C to Room Temperature (20-25°C) | Lower temperatures can reduce hydrolysis of the NHS ester. | [2][] |
| Reaction Time | 15 minutes - 3 hours | Dependent on temperature, pH, and reactant concentrations. | [2][7] |
| Molar Excess of Reagent | 3-4 moles per mole of protein | This is a general guideline and may require optimization. | [2] |
| Recommended Buffer | 0.1 M Borate Buffer, pH 8.5 | Amine-free buffers such as phosphate (B84403) or bicarbonate are also suitable. | [2][12] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the this compound.
Radiolabeling of a Soluble Protein
This protocol is adapted from G-Biosciences.[2]
Materials:
-
Protein of interest (5 µg)
-
This compound (radioiodinated) (0.2 µg)
-
Buffer 1: 0.1 M Borate buffer, pH 8.5
-
Buffer 2: 0.2 M Glycine (B1666218) in 0.1 M Borate buffer, pH 8.5
-
Reaction vessel (e.g., microcentrifuge tube)
-
Stirring apparatus
-
Ice bath
Procedure:
-
Dissolve 5 µg of the protein in 10 µl of 0.1 M Borate buffer (pH 8.5).
-
Add 0.2 µg of the radioiodinated this compound to the protein solution.
-
Incubate the reaction mixture on ice (0°C) with stirring for 15 minutes. A 3-4 molar excess of the labeled ester to the protein is generally recommended.
-
To quench the reaction and remove unconjugated ester, add 0.5 ml of 0.2 M Glycine in 0.1 M Borate buffer (pH 8.5).
-
Incubate for an additional 5 minutes at 0°C. The excess amino groups from the glycine will react with any remaining unreacted this compound.
-
The labeled protein can then be separated from the reaction mixture by methods such as gel filtration or dialysis.
Labeling of Membrane Proteins using Water-Soluble this compound (Sulfo-SHPP)
This protocol is a general guide for labeling cell surface proteins.[2]
Materials:
-
Confluent cells in a 100 mm dish
-
¹²⁵I-Sulfo-SHPP this compound (100-150 µl)
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
1 mg/ml Lysine in DPBS
-
Ice bath
Procedure:
-
Wash the confluent cells twice with ice-cold DPBS.
-
Add 100-150 µl of ¹²⁵I-Sulfo-SHPP in 5 ml of DPBS to the pre-washed cells.
-
Incubate the cells on ice for 30 minutes.
-
Terminate the reaction by adding 1 ml of 1 mg/ml Lysine in DPBS.
-
Wash the cells three times with DPBS to remove unreacted reagent.
-
The membrane proteins can then be extracted using appropriate lysis buffers.
Labeling of Cell Lysates
This protocol outlines the general steps for labeling proteins within a cell lysate.[2]
Materials:
-
Cell lysate (200 µl) in a suitable buffer (e.g., EBSS)
-
Sodium carbonate
-
This compound (radioiodinated)
-
Buffer 2: 0.2 M Glycine in 0.1 M Borate buffer, pH 8.5
-
Filtration column or dialysis equipment
Procedure:
-
Adjust the pH of 200 µl of the cell lysate to 8.5 using sodium carbonate.
-
Add the radioiodinated this compound to the cell lysate to label the free amino groups.
-
Quench the reaction by adding 0.5 ml of Buffer 2.
-
Remove the unconjugated ester and other small molecules by gel filtration or dialysis.
Visualizations
The following diagrams illustrate the key chemical reaction and experimental workflows.
Caption: Chemical reaction mechanism of this compound.
Caption: Workflow for labeling soluble proteins.
Caption: Reagent choice based on protein type.
References
- 1. The Bolton and Hunter Method for Radiolabeling Protein | Springer Nature Experiments [experiments.springernature.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. Radiolabelling of human haemoglobin using the 125I-Bolton-Hunter reagent is superior to oxidative iodination for conservation of the native structure of the labelled protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. This compound for Protein Iodination [gbiosciences.com]
- 9. Selective labeling of alpha- or epsilon-amino groups in peptides by the this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
- 11. revvity.com [revvity.com]
- 12. benchchem.com [benchchem.com]
The Alchemist's Seal: A Technical Guide to Bolton-Hunter Reagent Storage and Stability
For Researchers, Scientists, and Drug Development Professionals
The Bolton-Hunter reagent, N-succinimidyl 3-(4-hydroxyphenyl)propionate (SHPP), and its sulfonated analog, Sulfo-SHPP, are invaluable tools for the sensitive radioiodination of proteins and peptides, particularly those lacking tyrosine residues. Their utility, however, is critically dependent on the integrity of the N-hydroxysuccinimide (NHS) ester, a functional group notoriously susceptible to hydrolysis. This technical guide provides an in-depth exploration of the optimal storage conditions and stability of the this compound in its various forms, empowering researchers to maximize its efficacy and ensure the reproducibility of their experimental outcomes.
Understanding the Reagent: Forms and Function
The this compound facilitates the covalent attachment of a phenolic group to primary amines (e.g., the N-terminus of a protein or the ε-amino group of lysine (B10760008) residues). This introduced phenolic ring then serves as a substrate for radioiodination, typically with ¹²⁵I. This indirect labeling method is often gentler than direct iodination techniques that can damage sensitive proteins through oxidation[1][2].
The primary forms of the this compound are:
-
N-succinimidyl 3-(4-hydroxyphenyl)propionate (SHPP): The non-iodinated, water-insoluble form. It is typically dissolved in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before use.
-
Iodinated this compound: SHPP that has been pre-iodinated with a radioisotope of iodine.
-
Sulfosuccinimidyl 3-(4-hydroxyphenyl)propionate (Sulfo-SHPP): A water-soluble analog of SHPP, featuring a sulfonate group on the succinimidyl ring. This modification allows for direct use in aqueous buffers and is particularly useful for labeling cell surface proteins as it is membrane-impermeable.
The Achilles' Heel: NHS Ester Hydrolysis
The reactivity of the this compound stems from its NHS ester group, which readily reacts with nucleophilic primary amines to form a stable amide bond. However, in the presence of water, the NHS ester can undergo hydrolysis, cleaving the ester bond to yield N-hydroxysuccinimide (NHS) and the inactive 3-(4-hydroxyphenyl)propionic acid. This competing reaction is the primary degradation pathway and is heavily influenced by pH and temperature.
Quantitative Stability Data
The stability of NHS esters is most commonly expressed as their half-life (t½), the time required for 50% of the reagent to hydrolyze. The following tables summarize the available quantitative data on the stability of NHS esters, which serves as a crucial guide for the handling of the this compound.
Table 1: Half-life of Typical NHS Esters in Aqueous Solution as a Function of pH and Temperature
| pH | Temperature | Approximate Half-life |
| 7.0 | 0°C - 4°C | 4 - 5 hours |
| 7.0 | Room Temp. | ~7 hours |
| 8.0 | Room Temp. | ~1 hour |
| 8.6 | 4°C | ~10 minutes |
| 9.0 | Room Temp. | Minutes |
Data compiled from multiple sources for general N-hydroxysuccinimide esters[1][2][3][4][5]. Specific half-life data for the this compound may vary slightly.
Table 2: Recommended Storage Conditions for this compound and its Analogs
| Reagent Form | Solid (Lyophilized) | In Anhydrous Organic Solvent (DMSO, DMF) | In Aqueous Buffer |
| SHPP (non-iodinated) | -20°C to -30°C, desiccated, protected from light | -20°C, under inert gas (e.g., argon or nitrogen), for up to 1-2 months | Not recommended for storage; prepare fresh for immediate use |
| Iodinated this compound | Shipped at ambient temperature; store at ambient or lower temperatures, desiccated | Follow supplier recommendations; generally, prepare fresh for use | Not recommended for storage |
| Sulfo-SHPP | -20°C, desiccated, protected from light | -20°C, under inert gas, for up to 1-2 months | Not recommended for storage; prepare fresh for immediate use |
Experimental Protocols
Protocol for Assessing this compound Activity (NHS Release Assay by UV-Spectrophotometry)
This protocol provides a rapid, qualitative assessment of the reactivity of the NHS ester group by forcing its hydrolysis and measuring the release of N-hydroxysuccinimide, which absorbs light at approximately 260 nm.
Materials:
-
This compound (or Sulfo-SHPP)
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5)
-
Anhydrous DMSO or DMF (if using the non-sulfonated reagent)
-
0.5-1.0 N Sodium Hydroxide (NaOH)
-
UV-Vis spectrophotometer and quartz cuvettes
Procedure:
-
Prepare Reagent Solution: Dissolve 1-2 mg of the this compound in 2 mL of the amine-free buffer. If using the water-insoluble form, first dissolve it in a minimal amount of anhydrous DMSO or DMF before adding the buffer.
-
Prepare Blank: Use 2 mL of the same buffer (with the same amount of organic solvent, if used) as a blank.
-
Initial Absorbance Measurement: Zero the spectrophotometer at 260 nm using the blank. Immediately measure and record the absorbance of the reagent solution.
-
Forced Hydrolysis: To 1 mL of the reagent solution, add 100 µL of 0.5-1.0 N NaOH. Mix thoroughly.
-
Final Absorbance Measurement: Immediately (within one minute) measure the absorbance of the base-hydrolyzed solution at 260 nm.
Interpretation:
A significant increase in absorbance after the addition of NaOH indicates the release of NHS, confirming that the reagent was active. If there is little to no change in absorbance, the reagent has likely already hydrolyzed and is inactive.
Protocol for a Stability-Indicating Reversed-Phase HPLC (RP-HPLC) Method
This protocol outlines a general approach for developing a stability-indicating HPLC method to quantitatively assess the degradation of the this compound over time.
Objective: To separate the intact this compound from its primary hydrolysis product, 3-(4-hydroxyphenyl)propionic acid, and N-hydroxysuccinimide.
Materials:
-
This compound
-
Reference standards for 3-(4-hydroxyphenyl)propionic acid and N-hydroxysuccinimide
-
HPLC-grade acetonitrile (B52724) and water
-
HPLC-grade acid (e.g., trifluoroacetic acid or formic acid)
-
HPLC system with a UV detector and a C18 analytical column
Procedure:
-
Forced Degradation Studies: To generate degradation products for method development and peak identification, subject the this compound to stress conditions. This includes acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and oxidative (e.g., 3% H₂O₂) conditions.
-
Chromatographic Conditions Development:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of acid (e.g., 0.1% TFA or formic acid) to improve peak shape, is typically effective.
-
Gradient: Start with a low percentage of acetonitrile and gradually increase it to elute the more hydrophobic components. An example gradient could be 10-90% acetonitrile over 20 minutes.
-
Detection: Monitor the eluent at a wavelength where both the parent compound and potential degradation products absorb, for instance, around 260 nm for the NHS moiety and a secondary wavelength for the phenyl group.
-
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Stability Study: Store the this compound under various conditions (e.g., different temperatures, humidities, in solution at different pH values). At specified time points, analyze the samples using the validated HPLC method to quantify the remaining intact reagent and the formation of degradation products.
Visualization of Key Processes
Hydrolysis of this compound
The following diagram illustrates the primary degradation pathway of the this compound in an aqueous environment.
Experimental Workflow for Protein Labeling and Analysis
This workflow outlines the general steps involved in labeling a protein with the this compound and subsequently purifying the labeled protein.
Application in GPCR Signaling: Receptor Internalization Study
Bolton-Hunter labeled ligands are frequently used to study G-protein coupled receptor (GPCR) binding and subsequent internalization. This diagram illustrates the process.
Best Practices for Storage and Handling
To ensure the longevity and reactivity of the this compound, the following best practices are strongly recommended:
-
Procurement and Initial Storage: Upon receipt, immediately store the lyophilized powder at the recommended low temperature (-20°C to -30°C) in a desiccator to protect it from moisture.
-
Aliquoting: For stock solutions in anhydrous DMSO or DMF, it is advisable to create small, single-use aliquots. This minimizes the number of freeze-thaw cycles and reduces the risk of moisture contamination each time the main stock is accessed.
-
Inert Atmosphere: When storing solutions, purging the vial with an inert gas like argon or nitrogen before sealing can displace oxygen and moisture, further preserving the reagent's stability.
-
Equilibration to Room Temperature: Always allow the reagent vial to warm to room temperature before opening. This simple step prevents condensation of atmospheric moisture onto the cold reagent, which is a common cause of rapid degradation.
-
Use High-Quality Solvents: Ensure that any organic solvents used to prepare stock solutions are anhydrous (water-free) and, in the case of DMF, amine-free.
-
Prepare Aqueous Solutions Fresh: Due to the rapid hydrolysis in aqueous environments, solutions of the this compound in aqueous buffers should be prepared immediately before use and not stored.
By adhering to these guidelines, researchers can safeguard the integrity of their this compound, leading to more reliable and reproducible results in their protein labeling and subsequent downstream applications.
References
The Bolton-Hunter Reagent: A Researcher's Guide to Gentle and Effective Radioiodination
For Researchers, Scientists, and Drug Development Professionals
In the landscape of molecular biology and drug development, the precise and stable labeling of proteins and peptides is paramount for a multitude of applications, from receptor binding assays to in vivo imaging. Radioiodination, the process of incorporating a radioactive iodine isotope into a molecule, remains a cornerstone technique for achieving high specific activity and sensitive detection. However, direct iodination methods, while effective, can often compromise the biological integrity of sensitive proteins due to harsh oxidative conditions. This technical guide delves into the key advantages of an alternative, milder approach: the use of the Bolton-Hunter reagent for indirect radioiodination.
The Bolton-Hunter Advantage: Preserving Protein Functionality
The primary advantage of the this compound lies in its two-step, non-oxidative mechanism.[1] Unlike direct methods such as the Chloramine-T or Iodogen techniques, which expose the target protein to oxidizing agents that can damage sensitive amino acid residues like tyrosine and histidine, the Bolton-Hunter method first involves the radioiodination of the reagent itself.[2][3] This pre-labeled acylating agent, N-succinimidyl-3-(4-hydroxyphenyl)propionate, is then conjugated to the protein via its free amino groups, primarily the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group.[2][4]
This indirect approach offers several distinct benefits:
-
Preservation of Biological Activity: By avoiding direct exposure to oxidizing and reducing agents, the Bolton-Hunter method is particularly suitable for proteins whose biological activity is dependent on the integrity of tyrosine or histidine residues, or for those that are generally sensitive to oxidation.[2][5] Studies have shown that proteins labeled via the this compound can retain higher immunoreactivity compared to those labeled with the Chloramine-T method.[6]
-
Labeling of Tyrosine-Deficient Proteins: Direct iodination methods predominantly target tyrosine residues. The this compound circumvents this limitation by targeting lysine residues, making it the method of choice for proteins and peptides that lack accessible tyrosine residues.[5]
-
Enhanced In Vivo Stability: The covalent amide bond formed between the this compound and the protein is highly stable.[4] Furthermore, conjugates formed with the this compound have been reported to be more resistant to deiodination in vivo compared to directly iodinated proteins.[7] This increased stability is crucial for pharmacokinetic and biodistribution studies.
Quantitative Comparison of Radioiodination Methods
The choice of a radioiodination method often involves a trade-off between labeling efficiency, specific activity, and the preservation of protein function. The following table summarizes key quantitative parameters for common radioiodination techniques.
| Method | Typical Labeling Efficiency (%) | Achievable Specific Activity | Key Advantages | Key Disadvantages |
| Bolton-Hunter | 30 - 50% | Up to 170 µCi/µg (for hGH) | Mild, non-oxidative; Labels lysine residues; High in vivo stability. | Two-step process; Potentially lower initial labeling efficiency. |
| Chloramine-T | > 90% | High | Simple; Rapid; High efficiency. | Harsh oxidative conditions; Can damage sensitive proteins. |
| Iodogen | > 70% | High | Milder than Chloramine-T; Insoluble reagent is easily removed. | Longer reaction times; Can still cause some protein damage. |
| Lactoperoxidase | Variable | Moderate | Enzymatic and gentle; Minimizes protein denaturation. | Requires H2O2; Can be less efficient. |
The Chemistry of Bolton-Hunter Radioiodination
The process begins with the electrophilic substitution of radioactive iodine (commonly ¹²⁵I) onto the phenolic ring of the N-succinimidyl-3-(4-hydroxyphenyl)propionate (this compound). This is typically achieved using a mild oxidizing agent. The resulting radioiodinated this compound is then purified.
In the second step, the purified, activated ester reacts with primary amines on the target protein in a buffered solution, typically at a pH of 8.5, to form a stable amide linkage.[5]
Figure 1: Chemical reaction scheme for radioiodination using the this compound.
Experimental Protocols
Radioiodination of this compound
This protocol is a generalized procedure and may require optimization for specific applications.
Materials:
-
N-succinimidyl-3-(4-hydroxyphenyl)propionate (this compound)
-
Na¹²⁵I (carrier-free)
-
Chloramine-T solution (freshly prepared)
-
Sodium metabisulfite (B1197395) solution (freshly prepared)
-
Phosphate buffer (0.5 M, pH 7.5)
-
Ethyl acetate
-
Nitrogen gas stream
-
Thin Layer Chromatography (TLC) system for quality control
Procedure:
-
In a shielded fume hood, add the this compound dissolved in a small volume of a suitable solvent to a reaction vial.
-
Add Na¹²⁵I to the reaction vial.
-
Initiate the reaction by adding freshly prepared Chloramine-T solution.
-
Allow the reaction to proceed for 1-2 minutes at room temperature.
-
Quench the reaction by adding sodium metabisulfite solution.
-
Extract the radioiodinated this compound into an organic solvent like ethyl acetate.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Redissolve the dried, radioiodinated reagent in a small volume of benzene or toluene for storage or immediate use.
-
Perform TLC to assess the radiochemical purity of the iodinated reagent.
Conjugation of ¹²⁵I-Bolton-Hunter Reagent to a Soluble Protein
Materials:
-
¹²⁵I-labeled this compound (prepared as above)
-
Protein solution (in 0.1 M Borate buffer, pH 8.5)
-
Quenching solution (e.g., 0.2 M Glycine (B1666218) in 0.1 M Borate buffer, pH 8.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reaction vials and standard laboratory equipment for handling radioactivity
Procedure:
-
Add the protein solution to a reaction vial.
-
Add the desired amount of ¹²⁵I-labeled this compound (typically a 3-4 molar excess over the protein) to the protein solution.[5]
-
Incubate the reaction mixture for 15-30 minutes at 0°C with gentle stirring.[5]
-
Quench the reaction by adding the glycine solution to react with any unconjugated ester. Incubate for 5-10 minutes at 0°C.[5]
-
Separate the radiolabeled protein from unreacted reagent and other small molecules using a size-exclusion chromatography column equilibrated with a suitable buffer.
-
Collect fractions and measure the radioactivity to identify the protein peak.
-
Pool the fractions containing the purified ¹²⁵I-labeled protein.
-
Determine the specific activity and radiochemical purity of the final product.
References
- 1. Intracellular processing of epidermal growth factor and its effect on ligand-receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Bolton and Hunter Method for Radiolabeling Protein | Springer Nature Experiments [experiments.springernature.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Methods to study endocytic trafficking of the EGF receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. researchgate.net [researchgate.net]
The Bolton-Hunter Method: A Historical and Technical Guide to Protein Radioiodination
An in-depth guide for researchers, scientists, and drug development professionals on the principles, evolution, and application of the Bolton-Hunter labeling method.
Introduction
The ability to trace, quantify, and characterize proteins and peptides with high sensitivity is fundamental to advancements in endocrinology, immunology, and cellular biology. Radioiodination, the process of incorporating a radioactive iodine isotope into a protein, has been a cornerstone of these investigations. While early methods provided the necessary sensitivity, they often came at the cost of the protein's biological integrity. In 1973, A. E. Bolton and W. M. Hunter introduced a novel, indirect radioiodination technique that offered a milder alternative, preserving the function of sensitive proteins. This guide provides a comprehensive overview of the historical development, core principles, and detailed protocols of the Bolton-Hunter labeling method and its subsequent modifications.
Historical Context and Core Principles
Prior to the development of the Bolton-Hunter method, the dominant technique for radioiodinating proteins was the Chloramine-T method. This direct iodination method utilizes a strong oxidizing agent to facilitate the incorporation of iodine onto tyrosine and, to a lesser extent, histidine residues. However, the harsh oxidative conditions of the Chloramine-T method were found to damage certain proteins, diminishing their immunoreactivity and biological activity.[1][2]
The Bolton-Hunter method, first described in the Biochemical Journal in 1973, presented an elegant solution to this problem.[1] It is an indirect method where a pre-iodinated acylating agent, N-succinimidyl-3-(4-hydroxyphenyl)propionate, is conjugated to the protein. This reagent, now famously known as the Bolton-Hunter reagent, reacts primarily with the free amino groups of lysine (B10760008) residues and the N-terminal α-amino group of the protein under mild conditions.[3][4] This approach avoids the use of harsh oxidizing agents directly on the target protein, making it the method of choice for labeling proteins that are sensitive to oxidation or lack accessible tyrosine residues.[4]
The key advantages of the Bolton-Hunter method include:
-
Preservation of Biological Activity: The milder, non-oxidative conditions help maintain the protein's native conformation and function.[2]
-
Labeling of Tyrosine-Deficient Proteins: As it targets amino groups, it can be used to label proteins that have few or no tyrosine residues.[3]
-
High Specific Activity: The method allows for the preparation of proteins with high specific radioactivity, crucial for sensitive assays.[1]
Quantitative Comparison of Protein Radioiodination Methods
The choice of a radioiodination method is a critical decision in experimental design, balancing labeling efficiency with the preservation of protein function. The following table summarizes key quantitative parameters for the Bolton-Hunter method in comparison to other common techniques.
| Method | Labeling Efficiency (%) | Typical Specific Activity | Key Advantages | Key Disadvantages |
| Bolton-Hunter | Variable | Up to 170 µCi/µg (for hGH)[1] | Gentle, non-oxidative; labels lysine residues.[2] | Indirect method, may alter protein charge. |
| Chloramine-T | High (can be >90%) | High | Simple, rapid, high efficiency. | Harsh, can cause protein oxidation and aggregation.[5] |
| Iodogen | High (often >70%) | High | Milder than Chloramine-T; insoluble reagent is easily removed. | Longer reaction times; can still cause some protein damage.[6] |
| Lactoperoxidase | Variable (protein-dependent) | Lower | Enzymatic and very gentle, minimizes protein denaturation. | Requires H2O2; can be less efficient. |
Experimental Protocols
Original Bolton-Hunter Labeling Protocol
This protocol is based on the original method described by Bolton and Hunter and subsequent standardized procedures.
Reagents:
-
¹²⁵I-labeled this compound (N-succinimidyl-3-(4-[¹²⁵I]iodophenyl)propionate)
-
Protein to be labeled (in 0.1 M Borate (B1201080) Buffer, pH 8.5)
-
0.2 M Glycine (B1666218) in 0.1 M Borate Buffer, pH 8.5 (Quenching Solution)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Add the ¹²⁵I-labeled this compound (typically in a dry, evaporated form in a reaction vial) to the protein solution. A molar ratio of 3-4 moles of the ester per mole of protein is common.[3]
-
Incubate the reaction mixture on ice (0°C) for 15-30 minutes with gentle stirring.[3]
-
Quench the reaction by adding an excess of the glycine solution. The glycine will react with any unconjugated ester. Incubate for a further 5 minutes on ice.[3]
-
Separate the labeled protein from unreacted reagents by gel filtration chromatography.
Water-Soluble this compound (Sulfo-SHPP) Protocol
The development of a water-soluble version of the this compound, Sulfosuccinimidyl-3-(4-hydroxyphenyl)propionate (Sulfo-SHPP), allowed for the efficient labeling of cell surface proteins without labeling intracellular components.[3]
Reagents:
-
Sulfo-SHPP (Water-Soluble this compound)
-
Protein solution (in 200 mM Borate Buffer, pH 9.0)
-
Phosphate Buffered Saline (PBS) for dialysis
Procedure:
-
Dissolve the protein in 200 mM borate buffer, pH 9.0.
-
Immediately before use, dissolve the Sulfo-SHPP in the same borate buffer.
-
Add the Sulfo-SHPP solution to the protein solution.
-
Incubate on ice for 2-3 hours with periodic mixing.
-
Remove the unreacted Sulfo-SHPP by dialysis against PBS.[7]
-
The modified protein is now ready for radioiodination using standard methods (e.g., Chloramine-T or Iodogen) targeting the newly introduced phenolic groups.
Modified Bolton-Hunter Method using a Diaryliodonium Salt Precursor
A more recent modification involves the use of a diaryliodonium salt precursor for a more direct nucleophilic radioiodination, particularly useful for positron-emitting isotopes like ¹²⁴I.
Reagents:
-
(4-(3-N-hydroxysuccinimidylpropionyl)phenyl)(4-methoxyphenyl)iodonium triflate (diaryliodonium salt precursor)
-
[¹²⁴I]NaI
-
Acetonitrile/Toluene solvent matrix
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Protein in native buffer
Procedure:
-
The diaryliodonium salt precursor is reacted with [¹²⁴I]NaI in an acetonitrile/toluene solvent matrix and heated to produce the ¹²⁴I-labeled Bolton-Hunter intermediate.
-
The labeled intermediate is purified.
-
The purified reagent is reconstituted in DMSO.
-
The protein solution is added to the vial containing the reconstituted labeled reagent.
-
The mixture is incubated at ice bath temperature for approximately 90 minutes with intermittent mixing.[8]
-
The radiolabeled protein is then purified to remove any free iodine and unreacted reagent.[8]
Visualizing Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate the core mechanism of the Bolton-Hunter reaction and its application in a common experimental workflow.
Caption: Mechanism of the Bolton-Hunter labeling reaction.
Caption: General workflow of a competitive radioimmunoassay (RIA).
Caption: Simplified EGFR signaling pathway studied with labeled ligands.
Conclusion
Since its inception, the Bolton-Hunter labeling method has remained an invaluable tool in the life sciences. Its gentle, non-oxidative approach to radioiodination has enabled the study of a vast array of proteins and peptides that would have been otherwise compromised by harsher techniques. The continued development of modifications, such as the water-soluble Sulfo-SHPP and advanced precursors for PET imaging, demonstrates the enduring relevance and adaptability of this foundational method. For researchers in basic science and drug development, a thorough understanding of the principles and protocols of the Bolton-Hunter method is essential for designing robust, sensitive, and reliable experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparison of Bolton-Hunter and chloramine-T techniques for the radioiodination of prostatic acid phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. The Bolton and Hunter Method for Radiolabeling Protein | Springer Nature Experiments [experiments.springernature.com]
- 5. Radioiodination of transforming growth factor-beta (TGF-beta) in a modified Bolton-Hunter reaction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioiodination of peptide hormones and immunoglobulin preparations: comparison of the chloramine T and iodogen method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Protein Iodination Using the Bolton-Hunter Reagent
For researchers, scientists, and drug development professionals, the precise and gentle radiolabeling of proteins is crucial for a variety of applications, including radioimmunoassays, receptor binding studies, and in vivo imaging. The Bolton-Hunter reagent provides a mild and effective method for the iodination of proteins, particularly those that are sensitive to oxidation or lack tyrosine residues for direct iodination.[1][2][3] This document provides a detailed protocol for the iodination of proteins using N-succinimidyl-3-(4-hydroxyphenyl)propionate (this compound).
The Bolton-Hunter method is an indirect labeling technique where the reagent is first radioiodinated and then conjugated to the protein.[2][3] This reagent reacts primarily with the free amino groups of lysine (B10760008) residues and the N-terminal α-amino group of the protein under mild conditions, forming a stable amide bond.[1][2][3][4] This approach is advantageous as it avoids the use of harsh oxidizing agents that can damage sensitive proteins.[1][5]
Experimental Protocols
This section details the step-by-step methodology for the iodination of a soluble protein using the radioiodinated this compound.
Materials and Reagents:
-
Protein of interest
-
Radioiodinated this compound ([¹²⁵I]SHPP)
-
0.1 M Borate buffer, pH 8.5
-
0.2 M Glycine (B1666218) in 0.1 M Borate buffer, pH 8.5
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reaction vials (e.g., polypropylene (B1209903) microcentrifuge tubes)
-
Equipment for handling radioactivity
-
Gamma counter
Protocol for Iodination of a Soluble Protein:
-
Protein Preparation: Dissolve the protein to be labeled in 0.1 M Borate buffer, pH 8.5, to a final concentration that allows for easy handling of small volumes (e.g., 0.5 mg/mL).
-
Reaction Setup:
-
In a reaction vial, add 5 µg of the protein solution (e.g., 10 µL of a 0.5 mg/mL solution).[1]
-
Add the radioiodinated this compound. The molar ratio of reagent to protein can be optimized, but a starting point of 3-4 moles of labeled ester per mole of protein is generally recommended.[1][5] The reagent is typically supplied in a solvent that can be evaporated with a gentle stream of nitrogen before adding the protein.
-
-
Incubation:
-
Quenching the Reaction:
-
Purification of the Labeled Protein:
-
It is essential to separate the radiolabeled protein from unreacted iodide, hydrolyzed reagent, and the quenched reagent-glycine conjugate.[5]
-
Size-exclusion chromatography is a commonly used method for purification.[5] Equilibrate a suitable gel filtration column (e.g., Sephadex G-25) with PBS.
-
Apply the entire reaction mixture to the top of the column.
-
Elute the protein with PBS and collect fractions.
-
The iodinated protein will elute in the void volume, while the smaller molecular weight contaminants will be retarded by the column.
-
-
Quantification and Analysis:
-
Measure the radioactivity of each fraction using a gamma counter to identify the protein-containing peak.
-
The incorporation of ¹²⁵I can be quantified by precipitating an aliquot of the purified protein fraction with 10% trichloroacetic acid (TCA) and measuring the radioactivity in the pellet and supernatant.[1]
-
The specific activity of the labeled protein (e.g., in µCi/µg or µCi/pmol) can then be calculated.
-
Quantitative Data Summary
The following table summarizes typical quantitative parameters for protein iodination using the this compound, compiled from various sources.
| Parameter | Typical Value/Range | Reference |
| Protein Amount | 5 µg | [1] |
| Reaction Buffer | 0.1 M Borate Buffer | [1] |
| Reaction pH | 8.0 - 9.0 | [1][5][6] |
| Molar Ratio (Reagent:Protein) | 3-4 : 1 | [1][5] |
| Reaction Temperature | 0°C (on ice) | [1] |
| Reaction Time | 15 - 180 minutes | [1][5][6] |
| Quenching Agent | 0.2 M Glycine | [1] |
| Achieved Specific Activity | 1.8 - 2.1 µCi/pmol | [7] |
| Labeling Efficiency | ≥ 26% of theoretical | [7] |
Experimental Workflow Diagram
The following diagram illustrates the step-by-step workflow for the iodination of a protein using the this compound.
Caption: Workflow for protein iodination with this compound.
Note on Water-Soluble this compound:
For labeling membrane proteins on intact cells, a water-soluble version of the this compound (Sulfo-SHPP) is available.[1] This reagent allows for the specific labeling of cell surface proteins without penetrating the cell membrane.[1] The general principles of the reaction are similar, but the protocol is adapted for a cellular context.[1]
By following this detailed protocol, researchers can reliably and gently label their proteins of interest for a wide range of sensitive applications.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. The Bolton and Hunter Method for Radiolabeling Protein | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iodination Consultancy Group | Technical information for iodinating proteins and peptides with iodine 125 [iconsultancygroup.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. Radioiodination of transforming growth factor-beta (TGF-beta) in a modified Bolton-Hunter reaction system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Surface Protein Labeling Using the Bolton-Hunter Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bolton-Hunter reagent provides a robust and versatile method for the covalent labeling of proteins, particularly for radioiodination with 125I. This technique is especially valuable for labeling proteins on the cell surface, enabling the study of protein localization, trafficking, and quantification. The reagent, N-succinimidyl-3-(4-hydroxyphenyl)propionate (SHPP), and its water-soluble analog, sulfosuccinimidyl-3-(4-hydroxyphenyl)propionate (Sulfo-SHPP), react with primary amino groups (-NH2) on proteins, primarily the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group.
This indirect labeling method is advantageous for proteins that lack accessible tyrosine residues required for direct iodination methods (e.g., Chloramine-T or Iodogen) or for proteins that are sensitive to the oxidative conditions employed in those techniques.[1][2] The water-soluble Sulfo-SHPP is particularly well-suited for cell surface labeling as it is membrane-impermeable, ensuring that only extracellularly exposed proteins are labeled on intact cells.[3]
Principle of the Method
The Bolton-Hunter labeling procedure is a two-step process. First, the this compound is iodinated with 125I. The resulting 125I-labeled acylating agent is then reacted with the target protein. The N-hydroxysuccinimide (NHS) ester end of the reagent reacts with primary amines on the protein to form a stable amide bond, thereby covalently attaching the 125I-labeled phenyl group.[4]
Quantitative Data Summary
The following table summarizes quantitative data from various studies utilizing the this compound for protein labeling. It is important to note that specific activities and efficiencies can vary significantly depending on the protein, cell type, and experimental conditions.
| Parameter | Labeled Molecule | Cell/System Type | Value | Reference |
| Specific Activity | Human Growth Hormone | Purified Protein | Up to 170 µCi/µg | [5][6] |
| Human Thyroid-Stimulating Hormone | Purified Protein | Up to 120 µCi/µg | [5][6] | |
| Human Luteinizing Hormone | Purified Protein | Up to 55 µCi/µg | [5][6] | |
| Transforming Growth Factor-β2 (TGF-β2) | Purified Protein | 1.8-2.1 µCi/pmol | [7] | |
| Binding Affinity (Kd) | 125I-BH-C5a | Human Neutrophils, Monocytes, U-937 Cells | ~4 pM | [3] |
| 125I-TGF-β | AKR-2B Cells | 33 pM | [8] | |
| Binding Capacity (Bmax) | 125I-BH-C5a | Human Neutrophils | 11.5 fmol/106 cells | [3] |
| 125I-BH-C5a | U-937 Cells | 47.3 fmol/106 cells | [3] | |
| 125I-BH-C5a | Human Monocytes | 16.6 fmol/106 cells | [3] | |
| Acylation Efficiency | Transforming Growth Factor-β2 (TGF-β2) | Purified Protein (Modified Protocol) | ≥ 26% of theoretical | [7] |
| Iodination Yield | Peptides | Purified Peptides | Up to 40% | [4] |
Experimental Protocols
Materials
-
Cells: Suspension or adherent cells with surface proteins of interest.
-
125I-labeled Sulfo-Bolton-Hunter Reagent (125I-Sulfo-SHPP): Prepare according to the manufacturer's instructions.
-
Buffers:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Dulbecco's PBS (DPBS), ice-cold
-
Quenching Buffer: 1 mg/mL L-lysine in DPBS, ice-cold
-
-
Cell Culture Medium
-
Microcentrifuge tubes
-
Pipettes and tips
-
Centrifuge for pelleting cells
-
Ice bucket
Protocol for Cell Surface Protein Labeling with 125I-Sulfo-Bolton-Hunter Reagent
This protocol is adapted from G-Biosciences for labeling confluent cells in a 100 mm dish.[2]
-
Cell Preparation:
-
Culture cells to the desired confluency (for adherent cells) or concentration (for suspension cells).
-
Wash the cells twice with ice-cold DPBS to remove any residual serum proteins. For a 100 mm dish, use 5 mL of DPBS for each wash.
-
-
Labeling Reaction:
-
To the pre-washed cells, add 100-150 µL of 125I-Sulfo-SHPP reagent diluted in 5 mL of ice-cold DPBS.
-
Incubate the cells on ice for 30 minutes with occasional gentle swirling.
-
-
Quenching the Reaction:
-
Terminate the labeling reaction by adding 1 mL of ice-cold Quenching Buffer (1 mg/mL L-lysine in DPBS).
-
Incubate on ice for 5-10 minutes. The primary amine of lysine will react with and consume any unreacted 125I-Sulfo-SHPP.
-
-
Washing:
-
Carefully aspirate the labeling and quenching solution.
-
Wash the cells three times with 5 mL of ice-cold DPBS to remove any unbound reagent.
-
-
Downstream Processing:
-
The labeled cells can now be lysed for immunoprecipitation, SDS-PAGE, autoradiography, or other downstream analyses to identify and quantify the cell surface proteins.
-
Visualizations
Chemical Reaction of this compound
Caption: Reaction of iodinated this compound with a protein's primary amine.
Experimental Workflow for Cell Surface Labeling
Caption: Workflow for labeling cell surface proteins with this compound.
Logical Relationship: Choosing a Labeling Method
Caption: Decision tree for selecting a protein iodination method.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Labeling Efficiency | - Inactive reagent (hydrolyzed NHS ester).- Insufficient reagent concentration.- Low number of accessible primary amines on target proteins. | - Prepare fresh 125I-Sulfo-SHPP immediately before use.- Optimize the molar ratio of reagent to protein.- This method may not be suitable for all proteins; consider alternative labeling strategies. |
| High Background | - Incomplete removal of unbound reagent.- Cell lysis during labeling, exposing intracellular proteins. | - Increase the number and volume of wash steps after quenching.- Handle cells gently and maintain them on ice throughout the procedure to ensure membrane integrity. |
| Loss of Protein Function | - Modification of lysine residues critical for protein activity. | - Reduce the molar ratio of the this compound to the protein to decrease the degree of labeling.[9] |
| Precipitation of Labeled Protein | - Excessive labeling leading to changes in protein solubility. | - Lower the molar ratio of the reagent to the protein.[9] |
References
- 1. The labelling of proteins to high specific radioactivities by conjugation to a 125I-containing acylating agent. | Sigma-Aldrich [sigmaaldrich.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Characterization of the binding of Bolton-Hunter labeled [125I]C5a to human neutrophil, monocyte and U-937 cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The labelling of proteins to high specific radioactivities by conjugation to a 125I-containing acylating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The labelling of proteins to high specific radioactivities by conjugation to a 125I-containing acylating agent. Application to the radioimmunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radioiodination of transforming growth factor-beta (TGF-beta) in a modified Bolton-Hunter reaction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Specific binding to cultured cells of 125I-labeled type beta transforming growth factor from human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Labeling Peptides with Bolton-Hunter Reagent: A Detailed Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The Bolton-Hunter reagent, N-succinimidyl-3-(4-hydroxyphenyl)propionate (SHPP), provides a reliable method for labeling peptides and proteins, particularly those intended for use in radioimmunoassays and other sensitive detection methods.[1][2] This indirect labeling technique offers a significant advantage for peptides that lack tyrosine residues or are sensitive to the oxidative conditions inherent in direct iodination methods, such as the chloramine-T procedure.[1][2] The reagent first undergoes iodination, typically with a radioactive isotope like ¹²⁵I, and is then covalently coupled to free amino groups on the peptide.[3]
The water-soluble version of the reagent, Sulfosuccinimidyl-3-(4-hydroxyphenyl)propionate (Sulfo-SHPP), is also commercially available and can be used for labeling membrane proteins with higher specific activity while avoiding the labeling of cytoplasmic proteins.[1] The reaction chemistry targets the α-amino group at the N-terminus of the peptide and the ε-amino group of lysine (B10760008) residues.[4] The specificity of this acylation reaction can be controlled by adjusting the pH of the reaction buffer.[5]
While the Bolton-Hunter method is valued for its gentle reaction conditions, the labeling efficiency can be variable, with reported yields ranging from as low as 2-6% for certain peptides to 30% for some antibodies.[4] Therefore, optimization of the reaction conditions for each specific peptide is often necessary to achieve the desired labeling stoichiometry and to preserve the biological activity of the molecule.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the peptide labeling process using the this compound, compiled from various sources.
Table 1: Reaction Conditions for Peptide Labeling with this compound
| Parameter | Condition | Notes |
| pH | 6.5 | Favors acylation of α-amino groups.[5] |
| 8.5 | Favors acylation of ε-amino groups.[5] | |
| 7.0 - 9.0 | General range for acylation of primary amino groups.[4] | |
| Temperature | 0°C (on ice) | To minimize degradation of the peptide and reagent.[1] |
| Incubation Time | 15 minutes - 3 hours | Dependent on the specific peptide and desired degree of labeling.[1][6] |
| Molar Ratio | 3-4 moles of labeled ester per mole of protein | A general starting point for optimization.[1] |
Table 2: Buffer Compositions for Labeling and Quenching
| Buffer | Composition | Purpose |
| Labeling Buffer | 0.1 M Borate Buffer, pH 8.5 | Provides the optimal pH for ε-amino group labeling.[1] |
| 200 mM Borate Buffer, pH 9.0 | Used for modifying proteins with Sulfo-SHPP prior to iodination.[6] | |
| Quenching Buffer | 0.2 M Glycine (B1666218) in 0.1 M Borate Buffer, pH 8.5 | Terminates the reaction by consuming unreacted this compound.[1] |
| Purification Buffer | 0.05 M Phosphate Buffer, pH 7.5 with 0.25% gelatin | Used for elution during gel filtration chromatography.[1] |
Experimental Protocols
Protocol 1: Radioiodination of this compound
This protocol describes the initial step of preparing the iodinated this compound. This procedure should be performed in a certified radioisotope laboratory with appropriate safety precautions.
-
To a vial containing this compound (SHPP), add the desired amount of Na¹²⁵I.
-
Initiate the iodination reaction by adding an oxidizing agent, such as Chloramine-T.
-
Allow the reaction to proceed for a short period (typically 30-60 seconds) at room temperature.
-
Quench the reaction by adding a reducing agent, such as sodium metabisulfite.
-
The radioiodinated this compound is then purified, often using a small chromatography column, to separate it from free iodine and other reaction components.
Protocol 2: Labeling of Peptides with Pre-iodinated this compound
This protocol outlines the conjugation of the radioiodinated this compound to the target peptide.
-
Dissolve the peptide to be labeled in 0.1 M Borate Buffer, pH 8.5, to a final concentration of approximately 0.5 mg/mL.
-
Add the purified, radioiodinated this compound to the peptide solution. A molar ratio of 3-4 moles of the labeling reagent per mole of peptide is a common starting point.[1]
-
Incubate the reaction mixture on ice (0°C) for 15 minutes with gentle stirring.[1]
-
To terminate the reaction, add an excess of quenching buffer (0.2 M Glycine in 0.1 M Borate Buffer, pH 8.5) and incubate for an additional 5 minutes at 0°C.[1] The glycine will react with any remaining unreacted this compound.
-
Proceed immediately to the purification of the labeled peptide.
Protocol 3: Purification of the Labeled Peptide
Purification is a critical step to remove unreacted this compound, free iodine, and any unlabeled peptide. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[7]
-
Column: Use a C18 reversed-phase HPLC column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage is used to elute the labeled peptide. The optimal gradient will depend on the hydrophobicity of the peptide and may require optimization.
-
Detection: Monitor the elution profile using a UV detector (typically at 214 nm for the peptide bond and 280 nm for aromatic residues) and a gamma counter to detect the radioactively labeled peptide.
-
Fraction Collection: Collect fractions corresponding to the peak of the radioactively labeled peptide.
-
Analysis: Confirm the purity and identity of the labeled peptide using mass spectrometry and by measuring its specific activity.
Visualizations
Caption: Chemical reaction scheme for labeling a peptide with this compound.
Caption: Experimental workflow for labeling peptides with this compound.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. The Bolton and Hunter Method for Radiolabeling Protein | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective labeling of alpha- or epsilon-amino groups in peptides by the this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. bachem.com [bachem.com]
Application Notes and Protocols: Utilizing the Bolton-Hunter Reagent for Radioimmunoassay (RIA) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radioimmunoassay (RIA) is a highly sensitive in vitro technique used to measure the concentration of antigens, such as hormones and drugs, in biological samples.[1][2] A critical component of a successful RIA is the preparation of a high-quality radiolabeled tracer, typically an antigen labeled with a radioisotope like Iodine-125 (B85253) (¹²⁵I).[1][3] The Bolton-Hunter reagent, N-succinimidyl-3-(4-hydroxyphenyl)propionate (SHPP), offers a gentle and reliable method for radioiodination, particularly for proteins and peptides that are sensitive to oxidation or lack tyrosine residues for direct labeling.[4][5][6]
This indirect labeling method involves the initial iodination of the this compound, which is then conjugated to the target molecule.[7] The reagent's N-hydroxysuccinimide (NHS) ester reacts with primary amino groups (ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group) on the protein to form a stable amide bond.[5][8] This approach avoids the harsh oxidizing conditions of direct iodination methods like the Chloramine-T procedure, which can lead to a loss of biological activity of the protein.[4] A water-soluble version, Sulfo-SHPP, is also available for labeling cell surface proteins without penetrating the cell membrane.[4][9]
These application notes provide detailed protocols for using the this compound to develop robust and sensitive radioimmunoassays.
Data Summary
Quantitative data from various studies utilizing the this compound for radioiodination are summarized below for easy comparison.
| Parameter | Value | Analyte | Comments | Source |
| Labeling Efficiency | Up to 40% | Annexin V | Optimized protocol for a protein prone to aggregation. | [10] |
| 33.4 ± 2.0% | Quantum Dots | Demonstrates applicability to nanoparticles. | [11] | |
| > 26% of theoretical | TGF-β2 | Optimized for a protein susceptible to precipitation. | [12] | |
| 2% - 6% | Quorum-sensing peptides | Lower yields observed for certain small peptides. | [8] | |
| Specific Activity | 1.8 - 2.1 µCi/pmol | TGF-β2 | High specific activity achieved for a recombinant protein. | [12] |
| Reaction Conditions | ||||
| pH | 8.5 (optimal) | General Proteins | Borate buffer is commonly used. | [4][13] |
| Temperature | 0°C | Soluble Proteins | Reaction is typically performed on ice to control the rate. | [4] |
| Incubation Time | 15 minutes | Soluble Proteins | A short incubation is often sufficient. | [4] |
| 30 minutes (on ice) | Membrane Proteins | For labeling intact cells with Sulfo-SHPP. | [4] | |
| 3 hours (on ice) | General Proteins | Longer incubation for modification prior to iodination. | [9] | |
| Molar Ratio | 3-4 moles of labeled ester per mole of protein | General Proteins | A general guideline for efficient labeling. | [4] |
Experimental Protocols
Protocol 1: Radiolabeling of a Soluble Protein with this compound
This protocol describes the conjugation of a pre-iodinated this compound to a soluble protein.
Materials:
-
Protein of interest
-
¹²⁵I-labeled this compound
-
0.1 M Borate buffer, pH 8.5
-
0.2 M Glycine (B1666218) in 0.1 M Borate buffer, pH 8.5
-
Gel filtration column (e.g., SpinOUT™ GT-600)
-
0.05 M Phosphate (B84403) buffer, pH 7.5, with 0.25% gelatin
Procedure:
-
Dissolve the protein in 0.1 M Borate buffer (pH 8.5) to a final concentration of 0.5 mg/mL. For example, dissolve 5 µg of protein in 10 µl of buffer.[4]
-
Add the desired amount of ¹²⁵I-labeled this compound to the protein solution. A molar ratio of 3-4 moles of reagent per mole of protein is a good starting point.[4]
-
Incubate the reaction mixture with gentle stirring for 15 minutes at 0°C (on ice).[4]
-
To quench the reaction and remove unconjugated ester, add 0.5 ml of 0.2 M Glycine in 0.1 M Borate buffer (pH 8.5).[4]
-
Incubate for an additional 5 minutes at 0°C. The excess glycine will react with any remaining active this compound.[4]
-
Separate the radiolabeled protein from unreacted reagent and glycine conjugates using a gel filtration column pre-equilibrated with 0.05 M Phosphate buffer (pH 7.5) containing 0.25% gelatin.[4]
-
Elute the labeled protein with the same phosphate buffer and collect fractions.
-
Measure the radioactivity in the collected fractions to determine the peak containing the labeled protein.
Protocol 2: Radiolabeling of Cell Surface Proteins using Water-Soluble this compound (Sulfo-SHPP)
This protocol is designed for labeling proteins on the outer surface of intact cells.
Materials:
-
Confluent cell culture (e.g., in a 100 mm dish)
-
¹²⁵I-labeled Sulfo-SHPP (Water-Soluble this compound)
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
1 mg/ml Lysine in DPBS
-
Cell lysis and membrane protein extraction buffers
Procedure:
-
Wash the confluent cells three times with cold DPBS to remove any media components.[4]
-
Add 100-150 µl of ¹²⁵I-Sulfo-SHPP in 5 ml of cold DPBS to the washed cells.[4]
-
Incubate the cells for 30 minutes on ice.[4]
-
Terminate the reaction by adding 1 ml of 1 mg/ml Lysine in DPBS and incubating for a few minutes.[4]
-
Wash the cells three times with cold DPBS to remove unreacted reagent.[4]
-
The cells with labeled surface proteins are now ready for lysis and subsequent membrane protein extraction and analysis.[4]
Visualizations
Caption: Chemical pathway of protein labeling using the this compound.
Caption: General workflow for a radioimmunoassay using a Bolton-Hunter labeled tracer.
References
- 1. medicallabnotes.com [medicallabnotes.com]
- 2. Radioimmunoassay - Wikipedia [en.wikipedia.org]
- 3. dacollege.org [dacollege.org]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. The Bolton and Hunter Method for Radiolabeling Protein | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Radioiodination and biodistribution of quantum dots using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radioiodination of transforming growth factor-beta (TGF-beta) in a modified Bolton-Hunter reaction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound for Protein Iodination [gbiosciences.com]
Application Notes and Protocols for In Vivo Protein Tracking Using the Bolton-Hunter Reagent
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Bolton-Hunter reagent, N-succinimidyl-3-(4-hydroxyphenyl)propionate, is a valuable tool for the radioiodination of proteins, enabling their sensitive and quantitative tracking in vivo. This indirect labeling method is particularly advantageous for proteins that lack tyrosine residues or are sensitive to the oxidative conditions of direct iodination methods, such as the chloramine-T or Iodogen techniques.[1][2] The reagent first undergoes iodination and is subsequently conjugated to the protein via its N-hydroxysuccinimide (NHS) ester, which reacts with primary amino groups, primarily the ε-amino group of lysine (B10760008) residues, under mild conditions.[1][2] This approach preserves the biological activity of many sensitive proteins, making it a preferred choice for pharmacokinetic and biodistribution studies in drug development and biomedical research.
These application notes provide an overview of the this compound, its advantages, and detailed protocols for protein labeling and in vivo tracking.
Advantages of the this compound
-
Mild Reaction Conditions: The acylation reaction proceeds under non-oxidizing conditions, which helps to preserve the native structure and function of sensitive proteins.[1][2]
-
Labeling of Proteins Lacking Tyrosine: It allows for the iodination of proteins that do not have accessible tyrosine residues, a requirement for many direct iodination methods.[1]
-
Improved In Vivo Stability: The resulting bond is generally stable in vivo, and some studies suggest that conjugates are more resistant to deiodination compared to direct tyrosine-iodinated proteins.
-
High Specific Activity: The reagent can be labeled with radioisotopes of iodine (e.g., ¹²⁵I, ¹³¹I, ¹²⁴I) to achieve high specific activities suitable for sensitive in vivo detection.
Chemical Labeling Principle
The process involves a two-step reaction. First, the this compound itself is iodinated. The resulting iodinated NHS ester is then reacted with the protein of interest. The NHS ester selectively acylates free primary amino groups on the protein, primarily the side chains of lysine residues, forming a stable amide bond.
Caption: Chemical workflow for protein labeling using the this compound.
Quantitative Data Summary
The efficiency of protein labeling with the this compound can vary depending on the protein, its concentration, and the reaction conditions. The following tables summarize some reported quantitative data.
Table 1: Labeling Efficiency and Specific Activity
| Protein/Molecule | Labeling Method | Labeling Efficiency (%) | Specific Activity | Reference |
| Adeno-Associated Virus (AAV) | Modified Bolton-Hunter | 1 - 4.5% | Not Reported | |
| Transforming Growth Factor-beta (TGF-β) | Modified Bolton-Hunter | ≥ 26% (of theoretical) | 1.8-2.1 µCi/pmol | [3] |
| Quantum Dots | Bolton-Hunter | 33.4 ± 2.0% | Not Reported |
Table 2: Comparative Biodistribution of a Radiolabeled Peptide in Rats (4h post-injection)
| Organ | [¹²⁵I]-CIGB-814 (%ID/g) |
| Thyroid | High |
| Stomach | High |
| Small Intestine | High |
| Kidney | Appreciable |
| Liver | Low |
| Brain | Low |
| Heart | Low |
| Spleen | Low |
Data adapted from a study on the biodistribution of the [¹²⁵I]-labeled peptide CIGB-814 in Lewis rats. The term "High" and "Low" are as described in the study and are not specific numerical values.
Table 3: Pharmacokinetic Parameters of Radiolabeled Molecules
| Molecule | Animal Model | Elimination Half-Life (t½β) | Reference |
| ¹²⁵I-VIP | Rat | 67.3 min | [4] |
| ¹²⁵I-M75 (Antibody) | Mouse | 55.3 h | [5] |
| [¹²⁵I]-Defibrotide | Rat | Hours (unspecified) | [6] |
Experimental Protocols
Protocol 1: Radiolabeling of a Soluble Protein
This protocol is a general guideline for labeling a soluble protein with ¹²⁵I using the this compound.[7]
Materials:
-
Protein of interest
-
This compound (pre-iodinated with ¹²⁵I or to be iodinated)
-
0.1 M Borate buffer, pH 8.5
-
0.2 M Glycine in 0.1 M Borate buffer, pH 8.5
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reaction vials
-
Stirring apparatus
Procedure:
-
Protein Preparation: Dissolve 5 µg of the protein in 10 µl of 0.1 M Borate buffer, pH 8.5.
-
Labeling Reaction: Add 0.2 µg of ¹²⁵I-labeled this compound to the protein solution. The molar ratio of the labeled ester to the protein is typically 3-4 moles of ester per mole of protein.
-
Incubation: Stir the reaction mixture for 15 minutes at 0°C (on ice).
-
Quenching: To stop the reaction and remove unconjugated ester, add 0.5 ml of 0.2 M Glycine in 0.1 M Borate buffer, pH 8.5. Incubate for 5 minutes at 0°C.
-
Purification: Separate the radiolabeled protein from unreacted reagents by size-exclusion chromatography.
-
Quantification: Determine the incorporation of ¹²⁵I by precipitating an aliquot of the labeled protein with trichloroacetic acid (TCA) and measuring the radioactivity of the precipitate using a gamma counter.
Protocol 2: In Vivo Tracking of a Radiolabeled Protein in Mice
This protocol outlines a general procedure for a biodistribution study in mice.
Materials:
-
¹²⁵I-labeled protein (purified)
-
Saline solution (sterile)
-
Animal model (e.g., BALB/c mice)
-
Syringes and needles for injection
-
Anesthesia
-
Dissection tools
-
Gamma counter
Procedure:
Caption: General workflow for an in vivo protein tracking experiment.
-
Animal Preparation: Acclimatize the animals to the experimental conditions.
-
Dose Preparation: Dilute the purified ¹²⁵I-labeled protein in sterile saline to the desired concentration for injection.
-
Administration: Inject a known amount of the radiolabeled protein into each animal via a suitable route (e.g., tail vein injection for systemic distribution).
-
Time Course: Maintain the animals for predetermined time points (e.g., 1, 4, 24, 48 hours) to allow for the distribution of the labeled protein.
-
Tissue Collection: At each time point, euthanize a group of animals and dissect the organs of interest (e.g., blood, liver, spleen, kidneys, tumor).
-
Measurement of Radioactivity: Weigh each organ and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This allows for the quantitative comparison of protein distribution.
Logical Relationships and Considerations
Caption: Decision-making and outcome pathway for in vivo protein tracking.
Considerations for Experimental Design:
-
Protein Purity: Ensure the protein to be labeled is of high purity to avoid labeling of contaminants.
-
Molar Ratio: Optimize the molar ratio of this compound to protein to achieve the desired degree of labeling without compromising protein activity.
-
Purification: Thoroughly purify the labeled protein to remove any free radioiodine, which can affect the accuracy of biodistribution data.
-
Control Groups: Include appropriate control groups in in vivo studies, such as animals injected with free radioiodine, to assess the stability of the label.
-
Animal Model: Choose an animal model that is relevant to the research question.
-
Imaging Modality: While this note focuses on biodistribution via tissue dissection, the use of positron-emitting iodine isotopes (e.g., ¹²⁴I) allows for non-invasive imaging with Positron Emission Tomography (PET).
Conclusion
The this compound provides a robust and gentle method for radiolabeling proteins for in vivo tracking studies. Its applicability to a wide range of proteins, including those sensitive to oxidation, makes it an indispensable tool in preclinical research and drug development. By following detailed protocols and carefully considering experimental design, researchers can obtain valuable quantitative data on the biodistribution and pharmacokinetics of their proteins of interest.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Radioiodination of transforming growth factor-beta (TGF-beta) in a modified Bolton-Hunter reaction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [A pharmacokinetic study of 125I-VIP in rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biodistribution and pharmacokinetics of 125I-labeled monoclonal antibody M75 specific for carbonic anhydrase IX, an intrinsic marker of hypoxia, in nude mice xenografted with human colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study on pharmacokinetics of radioactive labelled defibrotide after oral or intravenous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Labeling Viruses with Bolton-Hunter Reagent for Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visualizing viral particles is crucial for understanding their lifecycle, including attachment, entry, trafficking, and replication. Labeling viruses with probes that can be detected by imaging modalities such as fluorescence or electron microscopy is a fundamental step in these investigations. The Bolton-Hunter reagent provides a method for labeling proteins and, by extension, viral capsids, by targeting primary amines on lysine (B10760008) residues.[1][2] This indirect labeling method is particularly advantageous for viruses that may be sensitive to the oxidative conditions of direct iodination methods or lack accessible tyrosine residues.[1][2]
This document provides a detailed protocol for labeling viruses using a non-radioactive adaptation of the this compound for imaging applications. It also includes guidance on purification of the labeled virus and assessment of the labeling efficacy and impact on viral infectivity.
Principle of the Method
The this compound, N-succinimidyl-3-(4-hydroxyphenyl)propionate (SHPP), is an acylating agent that reacts with the ε-amino groups of lysine residues on the surface of viral capsid proteins.[1][2] For imaging purposes, a modified this compound can be used, or a two-step process can be employed where the initial Bolton-Hunter labeling is followed by the attachment of a reporter molecule. For electron microscopy, an iodine-labeled this compound can provide electron density. For fluorescence microscopy, a fluorophore can be conjugated to the reagent or to the labeled virus in a subsequent step.
Data Presentation
Successful labeling of viruses for imaging requires a balance between achieving a sufficient signal for detection and preserving the biological functionality of the virus. The following tables provide a summary of expected quantitative data based on analogous protein labeling experiments and general virus labeling studies. Note: These values are illustrative and will need to be empirically determined for each specific virus and imaging application.
Table 1: Labeling Efficiency and Specific Activity
| Parameter | Target Range | Method of Determination |
| Molar Ratio (Reagent:Virus) | 10:1 to 1000:1 | Calculated based on concentrations |
| Labeling Efficiency (%) | 10 - 50% | Spectrophotometry or Fluorometry |
| Degree of Labeling (DOL) | 1 - 10 labels/virion | Mass Spectrometry or Spectrophotometry |
Table 2: Impact of Labeling on Viral Properties
| Parameter | Unlabeled Virus (Control) | Labeled Virus | Method of Determination |
| Particle Titer (particles/mL) | 1 x 10¹⁰ | 0.8 - 1 x 10¹⁰ | Transmission Electron Microscopy (TEM) or Nanoparticle Tracking Analysis (NTA) |
| Infectious Titer (PFU/mL) | 1 x 10⁸ | 0.5 - 1 x 10⁸ | Plaque Assay |
| Particle-to-PFU Ratio | 100 | 100 - 200 | Calculated from particle and infectious titers |
| Structural Integrity | Intact capsids | >90% intact capsids | TEM with negative staining |
Experimental Protocols
Materials and Reagents
-
Purified virus preparation (e.g., 1-5 mg/mL in a suitable buffer like PBS, pH 7.4)
-
Water-Soluble this compound (Sulfo-SHPP)
-
Borate (B1201080) buffer (0.1 M, pH 8.5)
-
Glycine (B1666218) or Tris buffer (0.2 M in borate buffer, pH 8.5) to quench the reaction
-
Purification system:
-
For larger viruses: Sucrose (B13894) density gradient ultracentrifugation
-
For smaller viruses: Size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis cassette (100 kDa MWCO)
-
-
Storage buffer (e.g., PBS with 10% glycerol)
Protocol 1: Labeling Virus with this compound
This protocol is a general guideline and should be optimized for the specific virus.
-
Virus Preparation: Start with a highly purified virus stock. Exchange the buffer of the virus solution to 0.1 M Borate buffer, pH 8.5, using a desalting column or dialysis. Adjust the virus concentration to 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the water-soluble this compound (Sulfo-SHPP) in 0.1 M Borate buffer, pH 8.5, to a concentration of 1-10 mg/mL.
-
Labeling Reaction:
-
Add the dissolved this compound to the virus solution. The molar ratio of reagent to virus will need to be optimized. Start with a 100-fold molar excess of the reagent.
-
Incubate the reaction mixture for 30 minutes to 2 hours at 4°C with gentle mixing. Longer incubation times or higher temperatures may increase labeling but could also lead to virus inactivation.
-
-
Quenching the Reaction: Add quenching buffer (0.2 M glycine or Tris in 0.1 M borate buffer, pH 8.5) to a final concentration of 50-100 mM. Incubate for 15 minutes at 4°C. This step is crucial to stop the reaction and prevent non-specific labeling.
Protocol 2: Purification of Labeled Virus
Separating the labeled virus from the unreacted this compound and quenching molecules is critical.
Option A: Sucrose Density Gradient Ultracentrifugation
-
Prepare a continuous or step sucrose gradient (e.g., 10-40% w/v) in a suitable buffer (e.g., PBS).
-
Carefully layer the quenched reaction mixture onto the top of the sucrose gradient.
-
Centrifuge at an appropriate speed and time for the specific virus (e.g., 100,000 x g for 2-4 hours).
-
The virus band should be visible and can be collected by puncturing the side of the tube with a syringe.
-
Remove the sucrose by dialysis or buffer exchange.
Option B: Size-Exclusion Chromatography
-
Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with a suitable storage buffer.
-
Apply the quenched reaction mixture to the column.
-
Collect fractions and monitor the absorbance at 280 nm (for protein) and the wavelength corresponding to the label if applicable. The virus will elute in the void volume, separated from the smaller unreacted reagent molecules.
Protocol 3: Characterization of Labeled Virus
-
Degree of Labeling (DOL): If a fluorophore-conjugated this compound is used, the DOL can be estimated by measuring the absorbance of the protein (at 280 nm) and the fluorophore (at its specific excitation maximum).
-
Structural Integrity: Analyze the morphology of the labeled virus using Transmission Electron Microscopy (TEM) with negative staining and compare it to the unlabeled control.[3]
-
Infectivity Assay: Perform a plaque assay or other infectivity assay to compare the infectious titer of the labeled virus to the unlabeled control.[4] A significant decrease in infectivity may indicate that the labeling reaction has damaged the viral proteins essential for cell entry.
Visualizations
Experimental Workflow
Caption: Workflow for labeling, purification, and characterization of viruses.
Signaling Pathway: Generic Virus Entry via Endocytosis
Caption: Generic pathway for clathrin-mediated endocytosis of a virus.
Conclusion
Labeling viruses with the this compound offers a viable strategy for preparing viral particles for imaging studies. The success of this method hinges on careful optimization of the labeling reaction to ensure sufficient signal for detection while preserving the structural and functional integrity of the virion. The protocols and data presented here provide a framework for researchers to develop specific procedures for their virus of interest, enabling detailed visualization of virus-host interactions.
References
Application Notes and Protocols for Labeling Antibodies with Bolton-Hunter Reagent for Immunodetection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bolton-Hunter reagent, N-succinimidyl-3-(4-hydroxy-3-[¹²⁵I]iodophenyl)propionate, is a valuable tool for labeling proteins, particularly antibodies, with radioactive iodine (¹²⁵I).[1][2] This indirect labeling method offers a significant advantage over direct iodination techniques, such as those using Chloramine-T or lactoperoxidase, as it is a non-oxidative and milder process.[1][2][3] This makes it the method of choice for antibodies that are sensitive to oxidation, lack tyrosine residues, or where modification of tyrosine or histidine residues could compromise their biological activity.[3][4] The reagent acylates primary amino groups, specifically the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group, forming a stable amide bond.[1][3][5]
These application notes provide detailed protocols for labeling antibodies with this compound, purifying the labeled antibody, and utilizing it in immunodetection assays.
Principle of the Method
The labeling process occurs in two stages. First, the this compound itself is iodinated with ¹²⁵I. This pre-iodinated reagent is then conjugated to the antibody. The N-hydroxysuccinimide (NHS) ester group of the this compound reacts with primary amines on the antibody to form a stable covalent bond. This indirect approach ensures that the antibody is not exposed to the potentially harsh conditions of direct iodination.[3][6] A water-soluble version of the this compound (Sulfo-SHPP) is also available, which is particularly useful for labeling cell surface proteins.[4][7]
Data Presentation
| Parameter | Bolton-Hunter Method | Direct Iodination (Chloramine-T) | Reference |
| Target Residues | Lysine, N-terminus | Tyrosine, Histidine | [3] |
| Reaction Condition | Non-oxidative, mild | Oxidative, potentially harsh | [1][2] |
| Typical Labeling Efficiency | Generally lower than direct methods | High | [8] |
| Specific Activity | High specific activities can be achieved | High specific activities can be achieved | [2] |
| Preservation of Biological Activity | Generally well-preserved | Risk of activity loss due to oxidation | [3][9] |
| In vivo Stability | Improved stability and reduced deiodination compared to direct methods | Prone to rapid deiodination | [6][8] |
Experimental Protocols
Protocol 1: Labeling of Antibody with this compound
This protocol is a general guideline and may require optimization depending on the specific antibody and desired degree of labeling.
Materials:
-
Antibody to be labeled (in a buffer free of primary amines, e.g., 0.1 M Borate Buffer, pH 8.5)
-
[¹²⁵I]this compound (radioiodinated N-succinimidyl-3-(4-hydroxyphenyl)propionate)
-
0.1 M Borate Buffer, pH 8.5
-
0.2 M Glycine (B1666218) in 0.1 M Borate Buffer, pH 8.5 (Quenching Solution)
-
Reaction vials
-
Ice bath
Procedure:
-
Equilibrate the antibody solution to 0°C in an ice bath.
-
Add 5 µg of the antibody solution (in 10 µl of 0.1 M Borate Buffer, pH 8.5) to a reaction vial.[4]
-
Add the desired amount of [¹²⁵I]this compound to the antibody solution. A molar ratio of 3-4 moles of reagent per mole of protein is a common starting point.[4]
-
Incubate the reaction mixture on ice for 15-30 minutes with occasional gentle mixing.[4] Longer incubation times (up to 3 hours) may be necessary for some proteins.[7]
-
To stop the reaction, add an excess of the quenching solution (e.g., 0.5 ml of 0.2 M Glycine in 0.1 M Borate Buffer, pH 8.5).[4] The primary amines in the glycine will react with any remaining unreacted this compound.
-
Incubate for an additional 5 minutes on ice.[4]
-
The labeled antibody is now ready for purification.
Protocol 2: Purification of the Labeled Antibody
Purification is essential to remove unreacted this compound and other byproducts.
Method A: Gel Filtration Chromatography
-
Equilibrate a gel filtration column (e.g., Sephadex G-25 or a pre-packed spin column like SpinOUT™ GT-600) with a suitable buffer (e.g., 0.05 M Phosphate Buffer, pH 7.5, containing 0.25% gelatin).[4]
-
Apply the reaction mixture from Protocol 1 to the column.
-
Elute the labeled antibody with the equilibration buffer.
-
Collect fractions and monitor the radioactivity of each fraction using a gamma counter.
-
The first peak of radioactivity corresponds to the labeled antibody, while the second peak contains the unreacted this compound.
-
Pool the fractions containing the purified labeled antibody.
Method B: Dialysis
-
Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa).
-
Dialyze against a suitable buffer (e.g., PBS) at 4°C.
-
Perform several buffer changes over 24-48 hours to ensure complete removal of unconjugated reagent.
Protocol 3: Quality Control of the Labeled Antibody
A. Determination of Labeling Efficiency:
-
Measure the total radioactivity of the reaction mixture before purification.
-
Measure the radioactivity of the purified labeled antibody.
-
Calculate the labeling efficiency as: (Radioactivity of purified antibody / Total initial radioactivity) x 100%.
B. Assessment of Immunoreactivity:
It is crucial to confirm that the labeling process has not compromised the antibody's ability to bind to its target antigen.
-
Perform a binding assay (e.g., ELISA or RIA) using a known concentration of the target antigen.
-
Serially dilute the labeled antibody and measure its binding to the antigen.
-
Compare the binding curve of the labeled antibody to that of an unlabeled control antibody to assess any changes in affinity.
Mandatory Visualization
Caption: Experimental workflow for labeling antibodies with this compound.
Caption: Chemical reaction between this compound and an antibody.
Caption: Workflow for using a Bolton-Hunter labeled antibody in a sandwich RIA.
References
- 1. revvity.com [revvity.com]
- 2. revvity.com [revvity.com]
- 3. The Bolton and Hunter Method for Radiolabeling Protein | Springer Nature Experiments [experiments.springernature.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. This compound for Protein Iodination [gbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. Radiolabeled Anti-Adenosine Triphosphate Synthase Monoclonal Antibody as a Theragnostic Agent Targeting Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Bolton-Hunter Reagent: A Versatile Tool for Elucidating Receptor-Ligand Interactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The Bolton-Hunter reagent, chemically known as N-succinimidyl-3-(4-hydroxyphenyl)propionate, and its water-soluble analog, Sulfo-SHPP, are invaluable tools in the study of receptor-ligand binding. These reagents provide a mild and efficient method for radioiodinating peptides and proteins, particularly those that lack tyrosine residues or are sensitive to oxidative damage, which can occur with other iodination methods.[1][2] This indirect labeling approach, where the pre-iodinated this compound is conjugated to the ligand, preserves the biological activity of the molecule, a critical factor for accurate receptor binding studies.[2][3]
The primary application of the this compound in this context is the preparation of high-specific-activity radioligands, typically using Iodine-125 (¹²⁵I). These radiolabeled ligands are then employed in a variety of receptor binding assays to characterize receptor populations, determine binding affinities, and screen for novel therapeutic compounds. The fundamental principle of these assays lies in the specific, saturable, and reversible binding of the radioligand to its receptor.
Key Applications in Receptor-Ligand Binding Studies:
-
Receptor Characterization: Saturation binding assays using ¹²⁵I-Bolton-Hunter labeled ligands allow for the determination of key receptor parameters such as the receptor density (Bmax) and the equilibrium dissociation constant (Kd), which is a measure of the radioligand's affinity for the receptor.[3][4]
-
Pharmacological Profiling of Unlabeled Compounds: Competition binding assays are a powerful tool for determining the binding affinity (Ki) of unlabeled test compounds by measuring their ability to displace the specific binding of a ¹²⁵I-Bolton-Hunter labeled ligand.[5]
-
Autoradiography: The high specific activity of ¹²⁵I-labeled ligands prepared with the this compound makes them ideal for quantitative autoradiography, enabling the visualization and quantification of receptor distribution in tissue sections.[3]
-
Elucidation of Signaling Pathways: By using highly specific and biologically active radioligands, researchers can investigate the initial binding event that triggers downstream signaling cascades.
Quantitative Data from Receptor Binding Studies
The following tables summarize quantitative data from various receptor-ligand binding studies that have utilized Bolton-Hunter labeled radioligands.
| Radioligand | Receptor System | Tissue/Cell Type | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| [¹²⁵I]Bolton-Hunter Eledoisin (B1671165) | Tachykinin Receptor | Rat Cerebral Cortex | 9.9 | 244 | [3] |
| [¹²⁵I]Bolton-Hunter Substance P | NK-1 Receptor | Feline Gastrointestinal Tract | - | *See note | [6] |
| [¹²⁵I]Tyr¹³-Endothelin-1 | Endothelin Receptor | A10 Cells (Rat Smooth Muscle) | 0.12 | ~40,000 receptors/cell | [7] |
| [¹²⁵I-Tyr³]-Neurotensin | Neurotensin (B549771) Receptor | Human Substantia Nigra | 0.26 and 4.3 (two sites) | 26 and 89 (two sites) | [8] |
| Note: For [¹²⁵I]Bolton-Hunter Substance P in the feline GI tract, the study focused on the relative distribution and density of binding sites rather than providing a specific Kd and Bmax in fmol/mg protein. |
| Unlabeled Ligand | Radioligand | Receptor System | Ki (nM) | Reference |
| Endothelin-1 (ET-1) | [¹²⁵I]Tyr¹³-ET-1 | Endothelin Receptor (A10 Cells) | 0.14 | [7] |
| Endothelin-2 (ET-2) | [¹²⁵I]Tyr¹³-ET-1 | Endothelin Receptor (A10 Cells) | 0.16 | [7] |
| Endothelin-3 (ET-3) | [¹²⁵I]Tyr¹³-ET-1 | Endothelin Receptor (A10 Cells) | 16 | [7] |
| Macitentan | [¹²⁵I]-ET-1 | Human Recombinant ETA Receptor | 0.2 (IC50) | [9] |
| Macitentan | [¹²⁵I]-ET-1 | Human Recombinant ETB Receptor | 391 (IC50) | [9] |
Experimental Protocols
Protocol 1: Radioiodination of a Peptide/Protein using this compound
This protocol describes the indirect labeling of a peptide or protein with ¹²⁵I using the this compound.
Materials:
-
Peptide/Protein to be labeled
-
This compound (or Sulfo-SHPP for a water-soluble option)
-
Sodium Iodide (Na¹²⁵I)
-
Chloramine-T or Iodogen
-
Sodium metabisulfite
-
0.5 M Phosphate (B84403) buffer, pH 7.5
-
0.1 M Borate (B1201080) buffer, pH 8.5
-
0.2 M Glycine (B1666218) in 0.1 M Borate buffer, pH 8.5
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reaction vials
Procedure:
-
Iodination of this compound:
-
To a vial containing this compound, add 0.5 M phosphate buffer (pH 7.5).
-
Add Na¹²⁵I.
-
Initiate the iodination reaction by adding Chloramine-T or by using an Iodogen-coated tube.
-
Allow the reaction to proceed for 1-2 minutes at room temperature.
-
Quench the reaction by adding sodium metabisulfite.
-
-
Purification of Iodinated this compound:
-
Separate the ¹²⁵I-labeled this compound from free ¹²⁵I using a suitable method, such as solvent extraction or a small reverse-phase column.
-
-
Conjugation to the Peptide/Protein:
-
Dissolve the peptide or protein in 0.1 M borate buffer, pH 8.5.
-
Add the purified ¹²⁵I-labeled this compound to the peptide/protein solution.
-
Incubate the reaction mixture for 15-30 minutes at 0°C (on ice) with gentle stirring.
-
-
Quenching the Conjugation Reaction:
-
Add 0.2 M glycine in 0.1 M borate buffer (pH 8.5) to quench any unreacted this compound.
-
Incubate for an additional 5-10 minutes on ice.
-
-
Purification of the Radiolabeled Peptide/Protein:
-
Separate the ¹²⁵I-labeled peptide/protein from unreacted reagents and byproducts using a size-exclusion chromatography column pre-equilibrated with a suitable buffer (e.g., PBS with 0.1% BSA).
-
Collect fractions and determine the radioactivity in each fraction using a gamma counter to identify the protein peak.
-
-
Assessment of Specific Activity and Purity:
-
Determine the protein concentration of the purified radiolabeled ligand.
-
Calculate the specific activity (e.g., in Ci/mmol).
-
Assess radiochemical purity using techniques like trichloroacetic acid (TCA) precipitation or HPLC.
-
Caption: Workflow for the radioiodination of a peptide/protein using the this compound.
Protocol 2: Saturation Receptor Binding Assay
This protocol is designed to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of a ¹²⁵I-Bolton-Hunter labeled ligand.
Materials:
-
Purified ¹²⁵I-Bolton-Hunter labeled ligand
-
Unlabeled ligand (for non-specific binding determination)
-
Receptor source (e.g., cell membranes, tissue homogenates)
-
Binding buffer (e.g., Tris-HCl or HEPES buffer containing appropriate ions and protease inhibitors)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Filtration apparatus (cell harvester)
-
Scintillation vials and scintillation fluid (if using a beta counter) or gamma counter tubes
-
96-well plates
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of the ¹²⁵I-Bolton-Hunter labeled ligand in binding buffer. The concentration range should typically span from 0.1 to 10 times the expected Kd.
-
In a 96-well plate, set up triplicate wells for each concentration of the radioligand for "Total Binding".
-
Set up another set of triplicate wells for each radioligand concentration for "Non-specific Binding". To these wells, add a high concentration (at least 100-fold excess over the radioligand's Kd) of the corresponding unlabeled ligand.
-
-
Incubation:
-
Add the receptor preparation (e.g., 20-100 µg of membrane protein per well) to all wells.
-
Add the serially diluted ¹²⁵I-Bolton-Hunter labeled ligand to the "Total Binding" and "Non-specific Binding" wells.
-
Incubate the plate at a defined temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (previously determined from kinetic experiments).
-
-
Termination of Binding and Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (retained on the filter) from the free radioligand.
-
Quickly wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification of Bound Radioactivity:
-
Place the filters into gamma counter tubes.
-
Measure the radioactivity on each filter using a gamma counter.
-
-
Data Analysis:
-
Calculate the average counts per minute (CPM) for the triplicate "Total Binding" and "Non-specific Binding" wells at each radioligand concentration.
-
Calculate "Specific Binding" by subtracting the average "Non-specific Binding" CPM from the average "Total Binding" CPM for each concentration.
-
Plot the "Specific Binding" (y-axis) against the concentration of the free radioligand (x-axis).
-
Use non-linear regression analysis (e.g., one-site binding hyperbola model in software like GraphPad Prism) to fit the data and determine the Bmax and Kd values.
-
Caption: Experimental workflow for a saturation receptor binding assay.
Protocol 3: Competition Receptor Binding Assay
This protocol is used to determine the binding affinity (Ki) of an unlabeled test compound.
Materials:
-
Same as for the Saturation Binding Assay, with the addition of the unlabeled test compound(s).
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of the unlabeled test compound in binding buffer.
-
In a 96-well plate, set up triplicate wells for each concentration of the test compound.
-
Also, set up triplicate wells for "Total Binding" (no test compound) and "Non-specific Binding" (a high concentration of the corresponding unlabeled ligand).
-
-
Incubation:
-
Add the receptor preparation to all wells.
-
Add a fixed concentration of the ¹²⁵I-Bolton-Hunter labeled ligand to all wells (typically at or below its Kd value).
-
Add the serially diluted unlabeled test compound to the appropriate wells.
-
Incubate the plate to reach equilibrium.
-
-
Termination of Binding and Filtration:
-
Follow the same procedure as in the Saturation Binding Assay (Step 3).
-
-
Quantification of Bound Radioactivity:
-
Follow the same procedure as in the Saturation Binding Assay (Step 4).
-
-
Data Analysis:
-
Calculate the average CPM for each set of triplicates.
-
Determine the percent specific binding at each concentration of the test compound.
-
Plot the percent specific binding (y-axis) against the log concentration of the test compound (x-axis).
-
Use non-linear regression analysis (e.g., sigmoidal dose-response model) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Signaling Pathways Investigated with Labeled Ligands
Radioligand binding studies are the first step in understanding how a ligand initiates a cellular response. The binding event at the cell surface receptor triggers a cascade of intracellular signaling events. Below are examples of signaling pathways that can be studied following initial receptor binding characterization.
Bradykinin (B550075) B2 Receptor Signaling
Bradykinin, a pro-inflammatory peptide, exerts its effects by binding to the B2 receptor, a G protein-coupled receptor (GPCR). This binding event activates multiple signaling cascades.[10][11]
Caption: Simplified signaling pathway of the Bradykinin B2 receptor.
Calcitonin Gene-Related Peptide (CGRP) Receptor Signaling
CGRP is a neuropeptide involved in various physiological processes, including migraine pathophysiology.[12] Its receptor is a complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[13][14]
Caption: Key signaling pathways activated by the CGRP receptor.
References
- 1. CGRP Receptor Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative autoradiographic analysis of the distribution of binding sites for [125I]Bolton Hunter derivatives of eledoisin and substance P in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Receptors for substance P and neurokinins. Correlation between binding and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distribution and density of substance P receptors in the feline gastrointestinal tract using autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endothelin-1 receptor binding assay for high throughput chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization and visualization of neurotensin binding to receptor sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Endothelin@25 – new agonists, antagonists, inhibitors and emerging research frontiers: IUPHAR Review 12 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bradykinin receptor localization and cell signaling pathways used by bradykinin in the regulation of gonadotropin-releasing hormone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Exploring Ligand Binding to Calcitonin Gene-Related Peptide Receptors [frontiersin.org]
- 13. Calcitonin Gene-Related Peptide: Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Calcitonin gene-related peptide differentially regulates gene and protein expression in trigeminal glia cells: Findings from array analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Lysate Protein Labeling with Water-Soluble Bolton-Hunter Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
The water-soluble Bolton-Hunter reagent, Sulfosuccinimidyl-3-(4-hydroxyphenyl)propionate (Sulfo-SHPP), is a valuable tool for the non-radioactive or radioiodinated labeling of proteins and other biomolecules containing primary amino groups.[1] This reagent reacts specifically with the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group to form a stable amide bond.[2] A key advantage of the Bolton-Hunter method is its ability to label proteins that may be sensitive to oxidation or lack tyrosine residues, which are required for direct iodination methods.[2][3] This indirect labeling approach is particularly useful in applications such as radioimmunoassays, protein trafficking studies, and proteomics.[3][4]
These application notes provide detailed protocols for the preparation of cell lysates and the subsequent labeling of proteins with the water-soluble this compound.
Principle of the Reaction
The water-soluble this compound is an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with primary amines in a pH-dependent manner, with optimal reactivity occurring at a pH of 8.0-9.0. At this pH, the primary amino groups are deprotonated and act as nucleophiles, attacking the carbonyl group of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide. The water-soluble nature of Sulfo-SHPP allows for the labeling of proteins in aqueous environments without the need for organic solvents, which can be detrimental to protein structure and function.
Quantitative Data Summary
The efficiency of protein labeling with the water-soluble this compound can be influenced by several factors, including protein concentration, reagent-to-protein molar ratio, pH, and incubation time. The following table summarizes available quantitative data on labeling efficiency.
| Parameter | Value | Protein | Notes | Reference |
| Labeling Efficiency | ≥ 26% of theoretical | Transforming Growth Factor-beta 2 (TGF-β2) | Optimized for monovalent modification at a basic pH to prevent protein aggregation. | [5] |
| Molar Ratio (Reagent:Protein) | 3-4 moles of labeled ester per mole of protein | General Protein | A general recommendation for efficient labeling. | [3] |
| Specific Radioactivity | Up to 170 µCi/µg | Human Growth Hormone | Achieved with the radioiodinated form of the this compound. | [6] |
| Specific Radioactivity | Up to 120 µCi/µg | Human Thyroid-Stimulating Hormone | Achieved with the radioiodinated form of the this compound. | [6] |
| Specific Radioactivity | Up to 55 µCi/µg | Human Luteinizing Hormone | Achieved with the radioiodinated form of the this compound. | [6] |
Experimental Protocols
Preparation of Cell Lysate for Labeling
This protocol is designed to produce a cell lysate compatible with NHS-ester chemistry. It is crucial to avoid buffers containing primary amines, such as Tris, as they will compete with the proteins for reaction with the this compound.
Materials:
-
Cultured cells (adherent or suspension)
-
Dulbecco's Phosphate-Buffered Saline (DPBS), ice-cold
-
Lysis Buffer: 50 mM Sodium Borate, pH 8.5, 150 mM NaCl, 1% NP-40 (or other suitable non-ionic detergent), 1X Protease Inhibitor Cocktail (amine-free), 1X Phosphatase Inhibitor Cocktail.
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge (capable of 14,000 x g at 4°C)
Protocol:
-
Cell Harvesting:
-
Adherent Cells: Aspirate the culture medium. Wash the cells twice with ice-cold DPBS. Add a minimal volume of ice-cold DPBS and gently scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Suspension Cells: Transfer the cell suspension to a conical tube. Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold DPBS, centrifuging after each wash.
-
-
Cell Lysis:
-
Centrifuge the harvested cells at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer. A general starting point is 200 µL of Lysis Buffer per 10^7 cells.
-
Incubate the mixture on ice for 30 minutes with occasional vortexing.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled microcentrifuge tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysate using a BCA protein assay or another amine-compatible method.
-
The lysate is now ready for labeling or can be stored at -80°C.
-
Protein Labeling of Cell Lysate
Materials:
-
Cell lysate (from section 4.1)
-
Water-Soluble this compound (Sulfo-SHPP)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if reagent is not pre-dissolved)
-
Labeling Buffer: 0.1 M Sodium Borate, pH 8.5
-
Quenching Buffer: 1 M Glycine (B1666218), pH 8.5
-
Desalting column or dialysis cassette for buffer exchange
Protocol:
-
Prepare Cell Lysate: Adjust the protein concentration of the cell lysate to 1-5 mg/mL with Labeling Buffer. Ensure the final pH of the lysate is 8.5.[3]
-
Prepare this compound: Immediately before use, dissolve the water-soluble this compound in Labeling Buffer to a concentration of 1-5 mg/mL. If using a non-sulfonated version, dissolve it in a minimal amount of DMF or DMSO before adding it to the protein solution.
-
Labeling Reaction: Add the this compound solution to the cell lysate. The recommended molar ratio is 3-4 moles of reagent per mole of protein, although this may need to be optimized.[3] For a complex mixture like a cell lysate, a starting point is to add a 10 to 20-fold molar excess of the reagent over the estimated total protein amount.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at 4°C (on ice) with gentle stirring or rotation. Longer incubation times may be required for lower pH reactions.
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 100 mM. Incubate for 15 minutes at 4°C. The primary amines in the glycine will react with and consume any excess this compound.[3]
-
Removal of Excess Reagent: Remove the unreacted reagent and byproducts by buffer exchange using a desalting column or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
Storage: The labeled protein lysate can be used immediately for downstream applications or stored at -20°C or -80°C.
Visualizations
Reaction Mechanism
Caption: Reaction of Sulfo-SHPP with a primary amine on a protein.
Experimental Workflow
References
- 1. Protein Iodination | Water Soluble this compound | G-Biosciences [gbiosciences.com]
- 2. The Bolton and Hunter Method for Radiolabeling Protein | Springer Nature Experiments [experiments.springernature.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. garfield.library.upenn.edu [garfield.library.upenn.edu]
- 5. Radioiodination of transforming growth factor-beta (TGF-beta) in a modified Bolton-Hunter reaction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The labelling of proteins to high specific radioactivities by conjugation to a 125I-containing acylating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification of Proteins After Labeling with Bolton-Hunter Reagent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bolton-Hunter reagent, N-succinimidyl-3-(4-hydroxyphenyl)propionate (SHPP), is a widely used reagent for the radioiodination of proteins and peptides.[1][2] This indirect labeling method is particularly advantageous for proteins that lack accessible tyrosine residues or are sensitive to the oxidative conditions of direct iodination methods.[1][2][3] The reagent reacts primarily with the ε-amino groups of lysine (B10760008) residues on the protein surface under mild conditions.[1][3] Following the labeling reaction, it is crucial to remove unreacted (free) this compound, hydrolyzed reagent, and any protein aggregates or denatured species to ensure the purity and specific activity of the labeled protein for downstream applications such as radioimmunoassays (RIAs), receptor binding studies, and in vivo imaging.
This document provides detailed application notes and protocols for the purification of proteins after labeling with the this compound. Various common purification techniques are discussed, including their principles, protocols, and a comparative overview to aid in method selection.
Key Purification Parameters
To assess the success of a purification strategy, it is essential to monitor key parameters at each step. These include:
-
Total Protein: The total amount of protein in a sample, typically measured in milligrams.
-
Total Activity: The total radioactivity of the sample, usually measured in counts per minute (cpm) or Curies (Ci).
-
Specific Activity: The amount of radioactivity per unit of protein mass (e.g., cpm/mg or Ci/mol). An increase in specific activity during purification indicates the removal of non-protein contaminants and unlabeled protein.[4][5]
-
Radiochemical Purity: The fraction of the total radioactivity that is associated with the protein of interest.[6]
-
Yield: The percentage of the initial radioactivity or protein of interest that is recovered after each purification step.
Data Presentation: Comparison of Purification Techniques
The choice of purification method depends on several factors, including the properties of the labeled protein, the scale of the purification, and the required final purity. The following table summarizes the general characteristics of common purification techniques for Bolton-Hunter labeled proteins. Specific values for yield and purity are highly dependent on the protein and experimental conditions.
| Purification Technique | Principle | Typical Yield (%) | Typical Purity Achieved | Key Advantages | Key Disadvantages |
| Size Exclusion Chromatography (Gel Filtration) | Separation based on molecular size.[7] | 70-95% | High | Mild conditions, removes aggregates and free label, buffer exchange capability.[8] | Sample dilution, limited resolution for proteins of similar size.[9] |
| Dialysis | Separation of molecules based on differential diffusion across a semi-permeable membrane. | >90% | Moderate | Simple, gentle, effective for buffer exchange and removing small molecules. | Slow, requires large buffer volumes, does not remove aggregated or similarly sized proteins. |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on hydrophobicity.[10] | 60-85% | Very High | High resolution, rapid, separates labeled from unlabeled protein and isomers. | Can denature proteins, requires organic solvents. |
| Ion-Exchange Chromatography (IEX) | Separation based on net surface charge. | 70-90% | High | High capacity, high resolution, can separate labeled from unlabeled protein if labeling alters charge. | Protein must be stable over a range of pH and salt concentrations. |
| Trichloroacetic Acid (TCA) Precipitation | Precipitation of proteins from solution using TCA.[11] | 50-80% | Moderate | Concentrates protein, removes small molecule contaminants. | Denaturing, protein may be difficult to resolubilize, co-precipitation of other macromolecules can occur.[11][12] |
Experimental Protocols
Size Exclusion Chromatography (SEC) / Gel Filtration
This is one of the most common and gentle methods for purifying labeled proteins. It effectively separates the larger labeled protein from the smaller, unreacted this compound and its hydrolysis products.
Principle: Molecules are separated based on their size as they pass through a column packed with a porous resin. Larger molecules (labeled protein) are excluded from the pores and elute first, while smaller molecules (free label) enter the pores and have a longer path, thus eluting later.[7]
Materials:
-
SEC column (e.g., Sephadex G-25, G-50, or equivalent)
-
Equilibration and Elution Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Fraction collector
-
Gamma counter or other appropriate radioactivity detector
Protocol:
-
Column Preparation: Equilibrate the SEC column with at least two column volumes of the chosen elution buffer at the desired flow rate.
-
Sample Loading: Carefully load the protein labeling reaction mixture onto the top of the column. The sample volume should ideally be less than 5% of the total column volume for optimal resolution.[9]
-
Elution: Begin the elution with the equilibration buffer and start collecting fractions.
-
Fraction Analysis: Monitor the radioactivity of each fraction using a gamma counter. Typically, two peaks of radioactivity will be observed. The first, earlier eluting peak corresponds to the high molecular weight labeled protein, and the second, later eluting peak corresponds to the low molecular weight unreacted this compound.
-
Pooling and Analysis: Pool the fractions corresponding to the labeled protein peak. Measure the total radioactivity and protein concentration to determine the specific activity and yield.
Dialysis
Dialysis is a simple and effective method for removing small molecules like unreacted this compound and buffer salts.
Principle: The labeled protein solution is placed in a dialysis bag made of a semi-permeable membrane. This membrane allows small molecules to pass through into a large volume of external buffer (dialysate) while retaining the larger protein molecules.
Materials:
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically 10-14 kDa.
-
Large volume of dialysis buffer (e.g., PBS, pH 7.4)
-
Stir plate and stir bar
-
Beaker or container for dialysis
Protocol:
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions (e.g., pre-wetting).
-
Sample Loading: Load the protein labeling reaction mixture into the dialysis tubing or cassette, ensuring to leave some space for potential volume increase.
-
Dialysis: Place the sealed dialysis bag in a beaker containing a large volume of cold (4°C) dialysis buffer (typically 100-200 times the sample volume). Stir the buffer gently.
-
Buffer Changes: Change the dialysis buffer at least three times over a period of 24-48 hours to ensure complete removal of the unreacted label. For example, dialyze for 2-4 hours, change the buffer, dialyze for another 2-4 hours, change the buffer, and then dialyze overnight.[2]
-
Sample Recovery: Carefully remove the dialyzed sample from the tubing or cassette. Determine the final volume, protein concentration, and radioactivity.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC offers high resolution and can separate the labeled protein from unreacted reagent, as well as potentially separating multi-labeled from mono-labeled protein species.
Principle: Molecules are separated based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. Proteins bind to the column and are eluted with an increasing gradient of a nonpolar organic solvent (e.g., acetonitrile).
Materials:
-
HPLC system with a UV detector and a radioactivity detector
-
Reversed-phase column (e.g., C8 or C18) suitable for protein separation
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Fraction collector
Protocol:
-
System Equilibration: Equilibrate the column with the starting mobile phase conditions (e.g., 95% A, 5% B).
-
Sample Injection: Inject the labeling reaction mixture onto the column.
-
Elution Gradient: Elute the bound proteins using a linear gradient of increasing Mobile Phase B. The exact gradient will depend on the protein and should be optimized. A typical gradient might be from 5% to 60% B over 30-60 minutes.
-
Detection and Fraction Collection: Monitor the elution profile using both UV absorbance (at 280 nm) and radioactivity detection. Collect fractions corresponding to the peaks of interest.
-
Analysis: The labeled protein should elute as a distinct radioactive peak. Pool the relevant fractions and remove the organic solvent (e.g., by lyophilization or speed-vac) if necessary for downstream applications.
Trichloroacetic Acid (TCA) Precipitation
TCA precipitation is a rapid method to concentrate the labeled protein and remove unincorporated label. However, this method is denaturing.
Principle: TCA causes proteins to lose their hydration shell and precipitate out of solution. Small molecules like the this compound remain in the supernatant.
Materials:
-
Trichloroacetic acid (TCA) solution (e.g., 100% w/v)
-
Ice-cold acetone (B3395972)
-
Microcentrifuge
-
Resuspension buffer (e.g., 1% SDS or another appropriate buffer)
Protocol:
-
Precipitation: To your protein sample, add cold TCA to a final concentration of 10-20%.[11]
-
Incubation: Incubate the mixture on ice for 30 minutes.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated protein.
-
Washing: Carefully decant the supernatant containing the unreacted label. Wash the protein pellet with a small volume of ice-cold acetone to remove residual TCA. Centrifuge again and decant the acetone. Repeat the wash step.
-
Drying: Air-dry the pellet to remove any remaining acetone.
-
Resuspension: Resuspend the protein pellet in a suitable buffer. Note that resolubilization can be challenging.[11]
Mandatory Visualizations
Caption: Experimental workflow for protein labeling and purification.
Caption: this compound reaction with a protein's lysine residue.
Caption: Decision tree for selecting a purification method.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. The Bolton and Hunter Method for Radiolabeling Protein | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Calculating Specific Activity: Why It Matters in Enzyme Characterization [synapse.patsnap.com]
- 6. Preparation and Characterization of 125I Labeled Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gel-filtration chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gel-Filtration Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phmethods.net [phmethods.net]
- 10. Radioiodination and 125I-labeled peptide mapping of proteins on nitrocellulose membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimal Concentration of 2,2,2-Trichloroacetic Acid for Protein Precipitation Based on Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. qb3.berkeley.edu [qb3.berkeley.edu]
Application Notes and Protocols for Bolton-Hunter Labeling: A Detailed Guide to Molar Coupling Ratios
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the Bolton-Hunter reagent for the covalent labeling of proteins and peptides. This indirect iodination method is particularly advantageous for molecules that lack tyrosine residues or are sensitive to the oxidative conditions of direct labeling techniques. The core of this methodology lies in the reaction of the N-hydroxysuccinimide (NHS) ester of 3-(4-hydroxyphenyl)propionic acid (this compound) with primary amino groups, primarily the ε-amino group of lysine (B10760008) residues.
Key Principles of Bolton-Hunter Labeling
The Bolton-Hunter method is a two-step labeling strategy.[1][2] First, the this compound is iodinated, typically with ¹²⁵I, to a high specific activity. This pre-labeled reagent is then conjugated to the target protein or peptide. The NHS ester of the this compound reacts with nucleophilic primary amines on the target molecule in a mild, non-oxidative manner to form a stable amide bond.[3] This makes it an ideal choice for preserving the biological activity of sensitive proteins. The reaction is most efficient at a slightly alkaline pH, typically between 7 and 9.[3]
A water-soluble version of the this compound, Sulfo-SHPP, is also available and is particularly useful for labeling membrane proteins without permeating the cell membrane.[4]
Calculating Molar Coupling Ratios
The molar coupling ratio, defined as the moles of this compound per mole of protein in the initial reaction mixture, is a critical parameter for achieving optimal labeling.[5] An insufficient ratio will result in low incorporation, while an excessive ratio can lead to protein modification at multiple sites, potentially affecting its function, or to protein aggregation.
The optimal molar coupling ratio is protein-dependent and should be empirically determined. For initial experiments with a new protein, it is recommended to test a range of molar coupling ratios.
General Recommendations for Molar Coupling Ratios:
| Parameter | Recommended Range | Notes |
| Molar Coupling Ratio (this compound : Protein) | 3:1 to 40:1 | Start with ratios of 10:1 to 40:1 for a new protein.[5] Some protocols suggest a 3-4 molar excess of labeled ester per mole of protein.[4] Another recommendation is a 3-5 molar excess. |
| Protein Concentration | 0.1 - 1.0 mg/mL | Higher protein concentrations can improve labeling efficiency.[5] |
| Reaction pH | 8.0 - 9.0 | An optimal reaction pH of 8.5 is frequently cited.[4][6] |
| Reaction Temperature | 0°C to Room Temperature (18-25°C) | Reactions are often performed on ice to control the reaction rate.[4] |
| Reaction Time | 15 minutes to 3 hours | Incubation times can vary depending on the specific protein and desired degree of labeling.[4] |
Experimental Protocols
The following protocols provide a general framework for Bolton-Hunter labeling. Optimization may be required for specific applications.
Protocol 1: Radiolabeling of a Soluble Protein
This protocol is adapted from established methods for radiolabeling proteins with this compound.[4]
Materials:
-
Protein of interest
-
This compound (iodinated)
-
0.1 M Borate Buffer, pH 8.5
-
0.2 M Glycine (B1666218) in 0.1 M Borate Buffer, pH 8.5
-
Purification system (e.g., gel filtration column or dialysis equipment)
Procedure:
-
Protein Preparation: Dissolve the protein in 0.1 M Borate Buffer, pH 8.5, to a final concentration of 1 mg/mL.
-
Reaction Setup: In a microcentrifuge tube, combine the protein solution with the iodinated this compound. The amount of this compound to add will depend on the desired molar coupling ratio. For example, for a 10:1 molar ratio with 1 nmol of a 50 kDa protein (50 µg), you would add 10 nmol of the this compound.
-
Incubation: Incubate the reaction mixture on ice for 15-30 minutes with gentle stirring.[4]
-
Quenching: Terminate the reaction by adding an excess of 0.2 M Glycine in 0.1 M Borate Buffer, pH 8.5. Incubate for an additional 5 minutes on ice. The primary amines in glycine will react with and quench any unreacted this compound.[4]
-
Purification: Separate the labeled protein from unreacted this compound and other low-molecular-weight compounds using gel filtration chromatography or dialysis against a suitable buffer (e.g., PBS).
Protocol 2: Labeling with Water-Soluble this compound (Sulfo-SHPP)
This protocol is designed for the modification of proteins prior to iodination, particularly for applications requiring a water-soluble reagent.
Materials:
-
Protein of interest
-
Water-Soluble this compound (Sulfo-SHPP)
-
200 mM Borate Buffer, pH 9.0
-
Phosphate Buffered Saline (PBS)
-
Dialysis equipment
Procedure:
-
Protein Solution: Dissolve the protein in 200 mM Borate Buffer, pH 9.0.
-
Reagent Preparation: Immediately before use, dissolve the Sulfo-SHPP in 200 mM Borate Buffer, pH 9.0.
-
Reaction: Add the Sulfo-SHPP solution to the protein solution.
-
Incubation: Incubate the reaction mixture on ice for 3 hours with periodic mixing.
-
Purification: Remove the unreacted Sulfo-SHPP by dialyzing the reaction mixture against PBS or another suitable buffer.
Visualizing the Process
To better understand the experimental workflow and the underlying chemistry, the following diagrams are provided.
Caption: Experimental workflow for Bolton-Hunter labeling.
Caption: Chemical reaction of this compound.
Note on Placeholder Images: The chemical structures in the DOT script above are represented by placeholder image links. In a functional environment, these would be replaced with actual image files of the chemical structures for clarity.
Conclusion
The Bolton-Hunter labeling method offers a robust and gentle approach for the iodination of proteins and peptides. Careful consideration and optimization of the molar coupling ratio are paramount to achieving efficient labeling while preserving the integrity and function of the target molecule. The protocols and guidelines presented here provide a solid foundation for researchers to successfully implement this valuable technique in their experimental workflows.
References
- 1. The Bolton and Hunter Method for Radiolabeling Protein | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 6. This compound for Protein Iodination [gbiosciences.com]
Troubleshooting & Optimization
Technical Support Center: Post-Labeling Cleanup of Bolton-Hunter Reagent
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the removal of unreacted Bolton-Hunter reagent after protein and peptide labeling experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it essential to remove unreacted this compound after my labeling experiment?
A: It is critical to remove unreacted this compound to ensure the accuracy and reliability of downstream applications.[1] Excess, unreacted reagent, and its hydrolysis byproducts can interfere with subsequent assays by competing for binding sites, causing high background signals, and leading to inaccurate quantification of the labeled protein.
Q2: What are the most common methods for removing unreacted this compound?
A: The three most prevalent methods for separating your labeled protein from the small molecular weight this compound are size-exclusion chromatography (SEC), dialysis, and trichloroacetic acid (TCA) precipitation.[2][3] The choice of method will depend on factors such as your sample volume, protein concentration, the desired final buffer, and the required purity for your downstream experiments.
Q3: How do I choose the most suitable removal method for my experiment?
A: The selection of the optimal cleanup method depends on your specific experimental needs. Size-exclusion chromatography is rapid and provides excellent separation.[2] Dialysis is a gentle method suitable for large sample volumes, while TCA precipitation is effective for concentrating dilute samples but involves protein denaturation. A detailed comparison is provided in the data presentation section below.
Q4: What is the fate of the unreacted this compound in the reaction mixture?
A: The N-hydroxysuccinimide (NHS) ester of the this compound is susceptible to hydrolysis in aqueous buffers.[4][5][6] Any unreacted reagent will hydrolyze, releasing the NHS group and forming the corresponding carboxylic acid. This hydrolyzed form also needs to be removed from the labeled protein. The rate of hydrolysis is pH-dependent, increasing at higher pH values.[4]
Data Presentation: Comparison of Removal Methods
The following table summarizes the key characteristics of the three primary methods used to remove unreacted this compound, allowing for an easy comparison to guide your selection process.
| Feature | Size-Exclusion Chromatography (SEC) | Dialysis | Trichloroacetic Acid (TCA) Precipitation |
| Principle | Separation based on molecular size.[2][7] | Diffusion across a semi-permeable membrane based on a concentration gradient.[8] | Protein precipitation by a strong acid, leaving small molecules in the supernatant. |
| Typical Protein Recovery | High (>90%) | High (>90%), but potential for sample loss with small volumes.[9] | Variable (70-90%), highly dependent on resolubilization of the protein pellet.[10] |
| Efficiency of Small Molecule Removal | Very High | High, dependent on dialysis volume, duration, and number of buffer changes. | Very High |
| Speed | Fast (minutes to a few hours) | Slow (24-48 hours)[2] | Moderate (a few hours) |
| Protein State After Purification | Native (if compatible buffer is used) | Native | Denatured |
| Key Advantages | Rapid, high resolution, can be automated. | Gentle, suitable for large volumes, allows for buffer exchange. | Concentrates dilute protein samples, effective removal of various contaminants.[3] |
| Key Disadvantages | Potential for sample dilution, requires specialized columns and equipment. | Time-consuming, requires large volumes of buffer, potential for sample loss.[9] | Denatures the protein, pellet can be difficult to resolubilize.[11][12] |
Experimental Protocols
Method 1: Size-Exclusion Chromatography (SEC) using a Sephadex G-25 Column
This method is ideal for the rapid removal of unreacted this compound and for buffer exchange.[13] Sephadex G-25 has a fractionation range suitable for separating proteins (eluting in the void volume) from small molecules like the this compound.[1][14]
Materials:
-
Sephadex G-25 resin or pre-packed spin column (e.g., PD-10 desalting column)[13]
-
Chromatography column
-
Equilibration buffer (your desired final buffer for the labeled protein)
-
Collection tubes
Procedure:
-
Column Preparation: If not using a pre-packed column, swell the Sephadex G-25 resin in the equilibration buffer according to the manufacturer's instructions and pack the column.[13][14]
-
Equilibration: Equilibrate the column by washing it with at least 3-5 column volumes of the equilibration buffer.[15]
-
Sample Application: Load the labeling reaction mixture onto the top of the column bed. The sample volume should not exceed 25-30% of the total column volume to ensure good separation.
-
Elution: Begin eluting the sample with the equilibration buffer. The larger labeled protein will pass through the column more quickly and elute first. The smaller unreacted this compound will enter the pores of the resin and elute later.
-
Fraction Collection: Collect fractions and monitor the protein elution using a UV spectrophotometer at 280 nm. The first peak corresponds to your labeled protein.
Method 2: Dialysis
Dialysis is a gentle method that relies on the diffusion of small molecules across a semi-permeable membrane.[8]
Materials:
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically 3-10 kDa
-
Dialysis clips
-
Large beaker or container
-
Stir plate and stir bar
-
Dialysis buffer (your desired final buffer)
Procedure:
-
Membrane Preparation: Cut the dialysis tubing to the desired length and hydrate (B1144303) it in the dialysis buffer as per the manufacturer's instructions.
-
Sample Loading: Secure one end of the tubing with a clip. Load your labeling reaction mixture into the tubing, leaving some headspace. Secure the other end with a second clip.
-
Dialysis: Immerse the sealed dialysis tubing in a large volume of cold (4°C) dialysis buffer (at least 100-200 times the sample volume). Place the beaker on a stir plate and stir gently.[11]
-
Buffer Changes: Change the dialysis buffer at least three to four times over 24-48 hours to ensure the complete removal of the unreacted reagent.
-
Sample Recovery: Carefully remove the dialysis tubing from the buffer, and transfer the purified labeled protein to a clean tube.
Method 3: Trichloroacetic Acid (TCA) Precipitation
TCA precipitation is useful for concentrating a dilute protein sample while removing small molecular weight contaminants.
Materials:
-
Trichloroacetic acid (TCA) solution (e.g., 100% w/v)
-
Ice-cold acetone (B3395972)
-
Microcentrifuge
-
Resuspension buffer (e.g., a buffer containing 8M urea (B33335) or 1% SDS)
Procedure:
-
Precipitation: Add ice-cold TCA to your protein sample to a final concentration of 10-20%. Vortex and incubate on ice for 30-60 minutes.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the protein.
-
Washing: Carefully decant the supernatant. Wash the pellet with ice-cold acetone to remove residual TCA. Repeat the centrifugation.
-
Drying: Decant the acetone and allow the protein pellet to air-dry. Do not over-dry the pellet, as this will make it difficult to resolubilize.[16]
-
Resolubilization: Resuspend the protein pellet in a suitable buffer. This may require vortexing, sonication, or gentle heating.[14][16]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background signal in downstream assays | Incomplete removal of unreacted/hydrolyzed this compound. | SEC: Ensure the column has sufficient resolving power for your protein and the reagent. Consider a longer column or a resin with a smaller pore size. Dialysis: Increase the dialysis time, use a larger volume of dialysis buffer, and increase the frequency of buffer changes. All Methods: Consider performing a second round of purification. |
| Low protein recovery after purification | SEC: The protein may be adsorbing to the column matrix. | Add 0.1% Tween-20 or polyethylene (B3416737) glycol to the elution buffer to minimize non-specific binding. |
| Dialysis: The MWCO of the membrane is too large for your protein, or the sample volume is too small, leading to loss during handling. | Ensure the MWCO is at least half the molecular weight of your protein. For small volumes, consider using a spin desalting column instead. | |
| TCA Precipitation: The protein pellet is not fully resolubilized. | Use a stronger solubilization buffer containing chaotropes like 8M urea or detergents like 1% SDS.[10] Gentle heating and sonication can also aid in resolubilization.[14][16] Pre-treating the pellet with 0.2 M NaOH for a few minutes before adding the solubilization buffer can also improve recovery.[16] | |
| Protein precipitates during purification | SEC: The buffer composition is not optimal for your protein's stability. | Ensure the pH and ionic strength of the elution buffer are suitable for your protein. Consider adding stabilizing agents like glycerol. |
| Dialysis: A rapid decrease in salt concentration can cause some proteins to precipitate. | Perform a stepwise dialysis, gradually decreasing the salt concentration in the dialysis buffer. | |
| Co-elution of labeled protein and unreacted reagent in SEC | The hydrodynamic radii of the protein and the hydrolyzed reagent are too similar for effective separation. | This is uncommon but possible for very small peptides. Consider an alternative method like dialysis or TCA precipitation. You could also try a different type of chromatography, such as reverse-phase HPLC, if your labeled peptide is stable under those conditions. |
| Labeled protein appears to be inactive after purification | TCA Precipitation: The protein has been irreversibly denatured. | If maintaining the native protein structure is crucial, avoid TCA precipitation. Use SEC or dialysis instead. |
| All Methods: The labeling reaction itself or the purification conditions have compromised the protein's activity. | Optimize the labeling reaction by reducing the molar excess of the this compound. Ensure all purification steps are carried out at an appropriate temperature (e.g., 4°C for dialysis and SEC). |
References
- 1. What is Sephadex G-25 Fine and How is it Used with Modern Alternatives? - Sunresin Life Sciences [sunresinlifesciences.com]
- 2. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 3. Comparison of protein precipitation methods for sample preparation prior to proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Dialysis and concentration of protein solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Resolubilization of TCA precipitated plant proteins for 2-D electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cytivalifesciences.co.jp [cytivalifesciences.co.jp]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. products.advansta.com [products.advansta.com]
- 15. researchgate.net [researchgate.net]
- 16. itqb.unl.pt [itqb.unl.pt]
Troubleshooting low labeling efficiency with Bolton-Hunter reagent
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low labeling efficiency with the Bolton-Hunter reagent.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and when should I use it?
The this compound, or N-succinimidyl-3-(4-hydroxyphenyl)propionate (SHPP), is a chemical used for the radioiodination of proteins and peptides.[1] It is an indirect labeling method where the reagent itself is first iodinated and then conjugated to the protein.[2] This method is particularly advantageous for proteins that:
-
Lack tyrosine residues, which are the primary targets for direct iodination methods like the chloramine-T procedure.[1]
-
Are sensitive to the oxidative conditions of direct iodination methods, as the Bolton-Hunter method is a gentler, non-oxidative alternative.[1]
The reagent reacts with primary amino groups, specifically the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group, to form stable amide bonds.[1]
Q2: I'm seeing very low labeling efficiency. What are the most common causes?
Low labeling efficiency with the this compound can stem from several factors. Here are the most common culprits:
-
Presence of Primary Amines in the Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with your protein for reaction with the this compound, significantly reducing labeling efficiency.
-
Inactive Reagent: The N-hydroxysuccinimide (NHS) ester group of the this compound is moisture-sensitive. Improper storage and handling can lead to hydrolysis, rendering the reagent inactive.
-
Suboptimal pH: The reaction is highly pH-dependent. The optimal pH range for the acylation reaction is 8.5 to 9.0.
-
Low Protein Concentration: The efficiency of the labeling reaction is dependent on the concentration of the reactants. A low protein concentration can lead to poor labeling yields.
-
Inappropriate Molar Ratio: An insufficient molar excess of the this compound will result in a low degree of labeling.
Q3: How should I properly store and handle the this compound?
Proper storage and handling are critical to maintaining the reagent's activity.
-
Storage: Upon receipt, the reagent should be stored at -20°C and protected from moisture.
-
Handling: Before use, allow the vial to warm to room temperature before opening. This prevents condensation from forming inside the vial, which can hydrolyze the reagent. For preparing stock solutions, use an anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). It is best to use the stock solution immediately or, if necessary, store it in small, tightly sealed aliquots at -20°C to minimize freeze-thaw cycles.
Q4: My protein is precipitating during the labeling reaction. What can I do?
Protein precipitation during the labeling reaction is often due to:
-
High Dye-to-Protein Ratio: An excessive amount of the this compound can alter the solubility of your protein. Try reducing the molar excess of the reagent.
-
High Concentration of Organic Solvent: If you are dissolving the this compound in DMSO or DMF, ensure that the final concentration of the organic solvent in the reaction mixture is low (ideally below 10% v/v). Add the reagent stock solution to the protein solution slowly while gently mixing to avoid localized high concentrations of the solvent.
-
Protein Instability: Your protein may be unstable under the reaction conditions. Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.
Q5: How can I remove unreacted this compound after the labeling reaction?
It is crucial to remove any unreacted reagent to ensure the accuracy of downstream applications. Common methods for purification include:
-
Gel Filtration: Size exclusion chromatography is an effective method for separating the labeled protein from the smaller, unreacted reagent.
-
Dialysis: Dialyzing the reaction mixture against an appropriate buffer can also effectively remove the unreacted reagent.
Troubleshooting Guide
This section provides a more in-depth guide to troubleshooting common issues.
| Issue | Potential Cause | Recommended Action |
| Low Labeling Efficiency | Contaminated Buffer | Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine). Use a borate (B1201080) or phosphate (B84403) buffer at pH 8.5-9.0. |
| Inactive Reagent | Purchase a fresh vial of this compound. Ensure proper storage at -20°C and handle carefully to prevent moisture contamination. Prepare fresh stock solutions in anhydrous DMSO or DMF. | |
| Suboptimal pH | Verify the pH of your reaction buffer. The optimal pH for the reaction is between 8.5 and 9.0. | |
| Low Protein Concentration | Increase the concentration of your protein in the reaction mixture. A concentration of at least 2 mg/mL is recommended, with 5-10 mg/mL being optimal. | |
| Inappropriate Molar Ratio | Empirically determine the optimal molar ratio of this compound to your protein. Start with a 10- to 20-fold molar excess of the reagent. For some proteins, a 3-4 fold molar excess may be sufficient.[1] | |
| Protein Precipitation | High Reagent Concentration | Reduce the molar excess of the this compound in the reaction. |
| High Organic Solvent Concentration | Keep the final concentration of DMSO or DMF in the reaction mixture below 10% (v/v). Add the reagent stock solution slowly to the protein solution with gentle mixing. | |
| Protein Instability | Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer incubation period. | |
| Inconsistent Results | Variability in Reagent Activity | Aliquot your this compound stock solution to minimize freeze-thaw cycles and ensure consistent activity between experiments. |
| Inaccurate Quantification | Ensure you are accurately determining the concentration of your protein and the this compound stock solution. |
Quantitative Data Summary
The labeling efficiency of the this compound can vary depending on the protein and reaction conditions. Below is a summary of reported efficiencies and specific activities.
| Protein/Peptide | Labeling Efficiency / Yield | Specific Activity | Reference |
| Transforming Growth Factor-beta (TGF-β) | ≥ 26% of theoretical | 1.8-2.1 µCi/pmol | [3] |
| Human Growth Hormone | - | Up to 170 µCi/µg | [4][5] |
| Human Thyroid-Stimulating Hormone | - | Up to 120 µCi/µg | [4][5] |
| Human Luteinizing Hormone | - | Up to 55 µCi/µg | [4][5] |
| Quorum-sensing peptides | 2% - 6% | - | |
| Adeno-associated virus (AAV) | 1% - 4.5% | - |
Experimental Protocols
Standard Protocol for Labeling a Soluble Protein
This protocol provides a general guideline. Optimization may be required for your specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M Borate Buffer, pH 8.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching Buffer (e.g., 0.2 M Glycine in 0.1 M Borate Buffer, pH 8.5)
-
Purification supplies (e.g., desalting column or dialysis cassette)
Procedure:
-
Prepare the Protein Solution:
-
Ensure your protein is at a concentration of at least 2 mg/mL in an amine-free buffer like 0.1 M Borate Buffer, pH 8.5.
-
-
Prepare the this compound Stock Solution:
-
Allow the this compound vial to warm to room temperature before opening.
-
Dissolve the reagent in anhydrous DMSO or DMF to a desired stock concentration (e.g., 10 mg/mL). This solution should be used immediately.
-
-
Perform the Labeling Reaction:
-
Add the desired molar excess of the this compound stock solution to your protein solution. It is recommended to add the reagent dropwise while gently vortexing to ensure efficient mixing.
-
Incubate the reaction on ice or at room temperature. A typical incubation time is 15-30 minutes on ice.[1] Longer incubation times may be necessary for some proteins.
-
-
Quench the Reaction:
-
Add the quenching buffer to the reaction mixture to stop the labeling process by reacting with any excess this compound.[1] A typical quenching time is 5-15 minutes at room temperature.
-
-
Purify the Labeled Protein:
-
Remove the unreacted this compound and byproducts by gel filtration (desalting column) or dialysis against a suitable buffer.
-
Calculating the Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the average number of label molecules conjugated to each protein molecule. For fluorescently labeled proteins, this can be determined spectrophotometrically.
-
Purify the Conjugate: It is essential to remove all unreacted label before measuring the absorbance.
-
Measure Absorbance:
-
Measure the absorbance of the labeled protein at 280 nm (A280), which corresponds to the protein concentration.
-
Measure the absorbance at the maximum absorbance wavelength (λmax) of the this compound's corresponding label.
-
-
Calculate DOL: The DOL can be calculated using the following formula:
Where:
-
A_label is the absorbance of the label at its λmax.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
A_protein is the absorbance of the conjugate at 280 nm.
-
CF is the correction factor (A280 of the free label / Amax of the free label).
-
ε_label is the molar extinction coefficient of the label at its λmax.
-
Visualizations
Experimental Workflow for Bolton-Hunter Labeling
Caption: A generalized workflow for protein labeling using the this compound.
Troubleshooting Logic for Low Labeling Efficiency
Caption: A decision tree for troubleshooting low labeling efficiency with this compound.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. Radioiodination of transforming growth factor-beta (TGF-beta) in a modified Bolton-Hunter reaction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The labelling of proteins to high specific radioactivities by conjugation to a 125I-containing acylating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The labelling of proteins to high specific radioactivities by conjugation to a 125I-containing acylating agent. Application to the radioimmunoassay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Protein Aggregation During Bolton-Hunter Labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation during Bolton-Hunter labeling.
Troubleshooting Guide
Protein aggregation during Bolton-Hunter labeling can manifest as visible precipitation or the formation of soluble aggregates, which can compromise experimental results. This guide provides a systematic approach to diagnosing and resolving these issues.
Issue 1: Visible Precipitate Formation During or After Labeling
The formation of a visible precipitate is a clear indicator of significant protein aggregation. The following steps will help you identify the cause and find a solution.
Initial Assessment:
-
Visual Inspection: Observe the reaction mixture during and after the labeling procedure. Note the timing and extent of precipitation.
-
Centrifugation: Briefly centrifuge the sample to pellet the aggregated protein. The size of the pellet can provide a qualitative measure of the extent of aggregation.
Troubleshooting Steps:
-
Optimize Labeling Stoichiometry: An excess of the Bolton-Hunter reagent can lead to over-labeling, altering the protein's surface properties and promoting aggregation.[1]
-
Action: Perform a titration experiment by systematically reducing the molar ratio of the this compound to the protein. Start with a 1:1 molar ratio and incrementally increase it to find the optimal balance between labeling efficiency and protein stability.
-
-
Adjust Protein Concentration: High protein concentrations increase the likelihood of intermolecular interactions and aggregation.[1]
-
Action: Perform the labeling reaction at a lower protein concentration (e.g., 0.5-2 mg/mL). If a higher final concentration is required, the labeled protein can be carefully concentrated after purification.
-
-
Optimize Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer are critical for protein stability.
-
pH: Proteins are least soluble at their isoelectric point (pI). Ensure the reaction buffer pH is at least 1-1.5 units away from the protein's pI. The optimal reaction pH for this compound is typically around 8.5.[2][3]
-
Ionic Strength: Test a range of salt concentrations (e.g., 50-150 mM NaCl) to identify the optimal ionic strength for your specific protein.
-
-
Incorporate Stabilizing Additives: Certain excipients can help maintain protein solubility and prevent aggregation.
-
Action: Consider adding stabilizers to the reaction buffer. Common examples and their typical concentrations are listed in Table 1.
-
Issue 2: Presence of Soluble Aggregates Detected by Analytical Methods
Even in the absence of visible precipitation, soluble aggregates can form and negatively impact downstream applications. These are typically detected by techniques like Size Exclusion Chromatography (SEC) and Dynamic Light Scattering (DLS).
Detection and Characterization:
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric protein.[4]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. The presence of larger particles indicates aggregation.[5][6]
Troubleshooting Steps:
-
Refine Buffer Composition: Systematically screen different buffer components and pH values to find the optimal conditions that favor the monomeric state of your protein.
-
Control Reaction Temperature: Perform the labeling reaction at a lower temperature (e.g., 4°C or on ice) to reduce the rate of aggregation.[3]
-
Post-Labeling Purification: Immediately after the labeling reaction, purify the protein using SEC to separate the monomeric labeled protein from any aggregates and unreacted reagent.[4]
-
Consider a Water-Soluble this compound: For membrane proteins or proteins with exposed hydrophobic regions, a water-soluble version of the this compound (Sulfo-SHPP) can be a better alternative to minimize hydrophobic interactions that may lead to aggregation.[2][7]
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during Bolton-Hunter labeling?
A1: Protein aggregation during Bolton-Hunter labeling can be caused by several factors:
-
Alteration of Protein Surface Properties: The this compound acylates primary amines (lysine residues and the N-terminus) on the protein surface.[8][9][10] This modification can alter the protein's charge and hydrophobicity, leading to an increased propensity for self-association.
-
Over-labeling: A high degree of labeling can significantly change the physicochemical properties of the protein, increasing the likelihood of aggregation.
-
Suboptimal Reaction Conditions: Factors such as inappropriate pH (too close to the protein's pI), high protein concentration, and elevated temperature can all contribute to protein instability and aggregation.[1]
-
Inherent Instability of the Protein: Some proteins are intrinsically more prone to aggregation, and the labeling process can exacerbate this instability.
Q2: How can I assess the extent of aggregation after labeling?
A2: Several techniques can be used to quantify protein aggregation:
-
Size Exclusion Chromatography (SEC): This is a robust method to separate and quantify soluble aggregates.[4]
-
Dynamic Light Scattering (DLS): DLS provides information on the size distribution of particles in your sample and is very sensitive to the presence of large aggregates.[5][11]
-
SDS-PAGE: Running both non-reducing and reducing SDS-PAGE can sometimes reveal high molecular weight bands corresponding to covalent aggregates.
-
Visual Inspection and Turbidity Measurement: While less sensitive, a simple visual check for cloudiness or measuring the absorbance at 340 nm or 600 nm can indicate gross aggregation.[12]
Q3: What is the recommended molar ratio of this compound to protein?
A3: The optimal molar ratio is protein-dependent and should be determined empirically. A common starting point is a 1:1 to 5:1 molar ratio of this compound to protein.[3] It is advisable to perform a titration to find the lowest ratio that provides sufficient labeling while minimizing aggregation.
Q4: Are there any additives I can include in my reaction to prevent aggregation?
A4: Yes, several types of additives can help stabilize your protein during labeling. These include:
-
Amino Acids: L-arginine and L-glutamic acid can suppress protein-protein interactions.
-
Polyols and Sugars: Glycerol, sucrose, and trehalose (B1683222) can stabilize protein structure.
-
Non-ionic Detergents: Low concentrations of detergents like Polysorbate 20 (Tween® 20) can prevent surface-induced aggregation.
Refer to Table 1 for recommended concentration ranges.
Q5: Can the purification method after labeling influence aggregation?
A5: Yes. It is crucial to promptly remove the unreacted this compound and any small aggregates that may have formed. Size exclusion chromatography is a highly effective method for this, as it separates based on size and allows for buffer exchange into a suitable storage buffer.[4] Dialysis is another option for removing unreacted reagent.[7]
Data Presentation
Table 1: Common Protein Stabilizers and Their Recommended Concentrations
| Stabilizer Category | Example Agent | Typical Concentration Range | Mechanism of Action |
| Amino Acids | L-Arginine | 50 - 500 mM | Suppresses protein-protein interactions and aggregation. |
| L-Glutamic Acid | 50 - 200 mM | Often used with Arginine to enhance stability. | |
| Glycine | 50 - 250 mM | Stabilizes proteins through preferential exclusion. | |
| Polyols/Sugars | Glycerol | 10% - 20% (v/v) | Acts as a cryoprotectant and increases solvent viscosity. |
| Sucrose | 5% - 20% (w/v) | Stabilizes protein structure through preferential hydration. | |
| Trehalose | 5% - 10% (w/v) | Effective cryo- and lyoprotectant. | |
| Surfactants | Polysorbate 20 (Tween® 20) | 0.01% - 0.1% (v/v) | Prevents surface adsorption and aggregation. |
| Polysorbate 80 (Tween® 80) | 0.01% - 0.1% (v/v) | Similar to Polysorbate 20. |
Experimental Protocols
Protocol 1: Bolton-Hunter Labeling of a Soluble Protein
This protocol provides a general guideline for labeling a soluble protein with this compound. Optimization may be required for your specific protein.
Materials:
-
Protein of interest (in a suitable buffer, free of primary amines)
-
This compound (or Sulfo-SHPP for a water-soluble option)
-
Reaction Buffer: 0.1 M Sodium Borate buffer, pH 8.5
-
Quenching Buffer: 1 M Glycine in Reaction Buffer
-
Purification column (e.g., SEC column)
-
Storage Buffer (e.g., PBS)
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-2 mg/mL in the Reaction Buffer.
-
Reagent Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous, amine-free solvent like DMSO, and then dilute it in the Reaction Buffer to the desired concentration.
-
Labeling Reaction: Add the this compound solution to the protein solution at a desired molar ratio (start with 1:1).
-
Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature or on ice.[3] Longer incubation times may be necessary but can increase the risk of aggregation.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 100 mM. Incubate for 15 minutes.
-
Purification: Purify the labeled protein from unreacted reagent and potential aggregates using an appropriate method like SEC. Equilibrate the column and elute with the desired Storage Buffer.
-
Characterization: Analyze the purified labeled protein for the degree of labeling and the presence of any aggregates using spectrophotometry and SEC or DLS, respectively.
Protocol 2: Assessment of Protein Aggregation by Size Exclusion Chromatography (SEC)
Materials:
-
Labeled protein sample
-
SEC column with an appropriate molecular weight range
-
Mobile Phase (a buffer that maintains protein stability)
-
HPLC or FPLC system with a UV detector
Procedure:
-
System Equilibration: Equilibrate the SEC column with the Mobile Phase until a stable baseline is achieved.
-
Sample Preparation: Filter the labeled protein sample through a 0.22 µm filter to remove any large, insoluble aggregates.
-
Injection: Inject a known volume of the filtered sample onto the column.
-
Elution: Elute the sample with the Mobile Phase at a constant flow rate.
-
Detection: Monitor the elution profile with a UV detector at 280 nm (for protein) and at the absorbance maximum of the label, if applicable.
-
Data Analysis: Integrate the peaks in the chromatogram. Aggregates will elute as earlier peaks before the main monomeric protein peak. Quantify the percentage of aggregated protein relative to the total protein.[4]
Protocol 3: Assessment of Protein Aggregation by Dynamic Light Scattering (DLS)
Materials:
-
Labeled protein sample
-
DLS instrument
-
Low-volume cuvette
Procedure:
-
Instrument Setup: Turn on the DLS instrument and allow it to equilibrate to the desired temperature.
-
Sample Preparation: Filter the protein sample through a 0.1 µm filter directly into a clean cuvette to remove dust and large aggregates.
-
Measurement: Place the cuvette in the instrument and allow the sample to thermally equilibrate.
-
Data Acquisition: Acquire multiple measurements to ensure reproducibility.
-
Data Analysis: Analyze the correlation function to obtain the size distribution by intensity. A monodisperse sample will show a single, narrow peak. The presence of aggregates will result in additional peaks at larger hydrodynamic radii or a high polydispersity index (PDI).[5][11]
Visualizations
References
- 1. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Iodination Consultancy Group | Technical information for iodinating proteins and peptides with iodine 125 [iconsultancygroup.com]
- 4. Protein Aggregates: Analytical Techniques to Address Hidden Complexities | Separation Science [sepscience.com]
- 5. azonano.com [azonano.com]
- 6. azom.com [azom.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. The Bolton and Hunter Method for Radiolabeling Protein | Springer Nature Experiments [experiments.springernature.com]
- 10. The labelling of proteins to high specific radioactivities by conjugation to a 125I-containing acylating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. utsouthwestern.edu [utsouthwestern.edu]
Optimizing incubation time and temperature for Bolton-Hunter reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time and temperature for Bolton-Hunter reactions. Leveraging a question-and-answer format, this guide addresses common issues and provides detailed troubleshooting strategies to ensure successful protein labeling.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a Bolton-Hunter reaction?
The optimal pH for a Bolton-Hunter reaction, which utilizes an N-hydroxysuccinimide (NHS) ester, is between 7.2 and 8.5.[1][2] This pH range represents a critical balance: it needs to be high enough to ensure that a sufficient number of primary amines on the protein are deprotonated and therefore nucleophilic for the reaction to proceed, but not so high that the hydrolysis of the NHS ester becomes the dominant reaction.[1][3][4] For many proteins, a pH of 8.3-8.5 is considered optimal for efficient labeling.[5]
Q2: What is the recommended incubation temperature for the reaction?
The incubation temperature can be varied to suit the specific protein and experimental goals. Common protocols recommend either room temperature (20-25°C) or 4°C (on ice).[5]
-
Room Temperature (20-25°C): Reactions proceed faster at room temperature, typically requiring incubation times of 30 minutes to 4 hours.[2]
-
4°C (on ice): Lower temperatures can be beneficial for sensitive proteins that may lose activity or aggregate at higher temperatures. However, the reaction rate is slower, often necessitating longer incubation times, such as overnight.
Q3: How long should I incubate my Bolton-Hunter reaction?
The ideal incubation time is dependent on the chosen temperature and the desired degree of labeling.
-
At room temperature , incubation times typically range from 30 minutes to 4 hours.[2]
-
At 4°C , longer incubation times, from 2 hours to overnight, are common to achieve sufficient labeling.
It is recommended to perform a time-course experiment to determine the optimal incubation time for your specific protein and application.
Q4: My protein precipitated during the labeling reaction. What could be the cause?
Protein precipitation or aggregation during a Bolton-Hunter reaction can be caused by several factors:
-
High concentration of organic solvent: The Bolton-Hunter reagent is often dissolved in an organic solvent like DMSO or DMF. If the final concentration of this solvent in the reaction mixture is too high, it can cause the protein to precipitate.
-
Over-labeling: The attachment of too many hydrophobic this compound molecules can alter the protein's surface charge and solubility, leading to aggregation.
-
Suboptimal buffer conditions: An inappropriate pH or the absence of stabilizing agents can contribute to protein instability.
Q5: The labeling efficiency of my reaction is very low. What can I do to improve it?
Low labeling efficiency can be addressed by optimizing several reaction parameters:
-
Verify the pH: Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.
-
Increase the molar ratio of the this compound: A higher molar excess of the reagent over the protein can drive the reaction forward. However, be cautious of over-labeling, which can lead to precipitation.
-
Extend the incubation time: If you are incubating at a low temperature, a longer incubation period may be necessary.
-
Check the reagent quality: Ensure the this compound has been stored correctly and has not hydrolyzed. It is best to prepare the reagent solution immediately before use.
Troubleshooting Guide
This guide provides solutions to common problems encountered during Bolton-Hunter reactions.
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Suboptimal pH: The pH of the reaction buffer is too low, resulting in protonated, non-reactive primary amines. | Verify and adjust the pH of the reaction buffer to be within the optimal range of 7.2-8.5. |
| Hydrolysis of this compound: The NHS ester has been hydrolyzed by moisture or inappropriate storage. | Prepare the this compound solution immediately before use. Ensure the reagent is stored in a desiccated environment. | |
| Insufficient Incubation Time: The reaction has not been allowed to proceed for a sufficient amount of time, especially at lower temperatures. | Increase the incubation time. Consider performing the reaction at room temperature if the protein is stable. | |
| Low Molar Ratio of Reagent: The concentration of the this compound is too low relative to the protein concentration. | Increase the molar excess of the this compound. Perform a titration to find the optimal ratio. | |
| Protein Precipitation/Aggregation | High Concentration of Organic Solvent: The solvent used to dissolve the this compound is causing the protein to precipitate. | Keep the final concentration of the organic solvent in the reaction mixture below 10%. |
| Over-labeling: Too many Bolton-Hunter molecules have been attached to the protein, altering its physicochemical properties. | Reduce the molar ratio of the this compound to the protein. | |
| Protein Instability: The protein is not stable under the reaction conditions (pH, temperature). | Perform the reaction at a lower temperature (4°C). Add stabilizing agents to the buffer if compatible with the reaction. | |
| Loss of Protein Activity | Modification of Critical Residues: The this compound has reacted with primary amines in the active site or binding site of the protein. | This is an inherent risk of amine-reactive labeling. If activity is lost, consider alternative labeling strategies that target different functional groups. |
| Denaturation: The reaction conditions have caused the protein to denature. | Optimize the reaction temperature and pH to maintain protein integrity. |
Data Presentation
The efficiency of a Bolton-Hunter reaction is a race between the desired reaction with the protein's primary amines and the undesirable hydrolysis of the NHS ester by water. The rate of hydrolysis is highly dependent on pH and temperature.
Table 1: Half-life of NHS Ester Hydrolysis at Various pH Values and Temperatures
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4-5 hours[2] |
| 7.0 | Room Temperature | ~7 hours[1] |
| 8.0 | Room Temperature | 210 minutes[1] |
| 8.5 | Room Temperature | 180 minutes[1] |
| 8.6 | 4°C | 10 minutes[2] |
| 8.6 | Room Temperature | ~10 minutes[1] |
| 9.0 | Room Temperature | 125 minutes[1] |
| Data compiled from multiple sources.[1][2] |
As shown in the table, the stability of the NHS ester decreases significantly as the pH and temperature increase. This highlights the importance of carefully controlling these parameters to maximize the labeling efficiency.
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with this compound
This protocol provides a general guideline for labeling a protein with the this compound. Optimal conditions may vary depending on the specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, Borate buffer)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., 0.1 M Sodium Borate, pH 8.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of at least 1-2 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange.
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Reaction Setup:
-
Bring the protein solution to the desired reaction temperature (room temperature or 4°C).
-
Add the this compound solution to the protein solution while gently vortexing. A common starting point is a 10-20 fold molar excess of the reagent to the protein.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. Protect the reaction from light if the this compound is iodinated.
-
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
Purification: Remove unreacted this compound and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer.
Protocol 2: Optimizing Incubation Time and Temperature
This protocol describes a method to determine the optimal incubation time and temperature for your specific protein.
Procedure:
-
Set up Parallel Reactions: Prepare multiple small-scale labeling reactions as described in Protocol 1.
-
Vary Incubation Time: For a fixed temperature (e.g., room temperature), set up reactions with different incubation times (e.g., 30 min, 1 hr, 2 hr, 4 hr).
-
Vary Temperature: Set up parallel reactions to be incubated at room temperature and 4°C for a fixed amount of time (e.g., 2 hours).
-
Analysis: After quenching and purification, analyze the degree of labeling (DOL) for each reaction. The DOL can be determined using various methods, including spectrophotometry (if the label is a chromophore) or by measuring the incorporated radioactivity for radiolabeled this compound.
-
Assess Protein Integrity: Analyze the labeled protein from each condition for signs of aggregation (e.g., by size-exclusion chromatography) and for retention of biological activity (if applicable).
-
Select Optimal Conditions: Choose the incubation time and temperature that provide the desired DOL without compromising protein integrity or activity.
Visualizations
Caption: Chemical reaction pathway of a Bolton-Hunter reaction.
Caption: A typical experimental workflow for Bolton-Hunter labeling.
Caption: A logical troubleshooting workflow for Bolton-Hunter reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
Dealing with batch-to-batch variability in Bolton-Hunter labeling
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Bolton-Hunter chemistry for protein and peptide labeling. Our goal is to help you navigate and mitigate batch-to-batch variability to ensure reproducible and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of batch-to-batch variability when using the Bolton-Hunter reagent?
A1: Batch-to-batch variability in Bolton-Hunter labeling can stem from several factors related to the reagent's quality and the specifics of its manufacturing lot. The primary causes include:
-
Purity of the Reagent: The presence of unreacted starting materials or side-products from the synthesis of the N-hydroxysuccinimide (NHS) ester can vary between batches. These impurities can compete with the intended labeling reaction, leading to lower efficiency. A typical purity specification for this compound is ≥94.0%.[1]
-
Degree of Iodination: When using a pre-iodinated this compound, the manufacturing process can result in a heterogeneous mixture of non-iodinated, mono-iodinated, and di-iodinated species. The relative abundance of these can differ from lot to lot, directly impacting the potential specific activity of your final labeled protein.
-
Hydrolysis: The NHS ester is moisture-sensitive and can hydrolyze over time, rendering it inactive. The extent of hydrolysis can vary between batches depending on manufacturing, packaging, and storage conditions. It is crucial to store the reagent desiccated at -20°C and allow it to warm to room temperature before opening to prevent condensation.[2]
Q2: We are observing significantly lower labeling efficiency with a new batch of this compound compared to our previous lot. What are the likely causes and how can we troubleshoot this?
A2: A sudden drop in labeling efficiency with a new reagent batch is a common issue. The troubleshooting process should focus on systematically evaluating the reagent, your protein, and the reaction conditions.
-
Reagent Inactivity: The most probable cause is that the new batch of the this compound has lower reactivity, likely due to hydrolysis.
-
Suboptimal Reaction Conditions: While you may have an established protocol, its efficiency can be affected by the specific characteristics of a new reagent lot. The optimal pH for the reaction is between 8.3 and 8.5 to ensure the primary amines on your protein are sufficiently deprotonated and reactive.[3]
-
Protein-Specific Issues: Changes in your protein preparation, such as the presence of competing nucleophiles in your buffer (e.g., Tris or glycine), can interfere with the labeling reaction.
Q3: How can we establish a quality control (QC) workflow for incoming batches of this compound?
A3: Implementing a QC workflow for new reagent lots is essential for maintaining experimental consistency. A robust QC process should include:
-
Documentation Review: Always check the Certificate of Analysis (CofA) for the new lot. Key parameters to compare with previous lots include purity and, if provided, any spectroscopic data.[3]
-
Small-Scale Test Reaction: Perform a small-scale labeling reaction with a well-characterized standard protein that is not your precious experimental sample. This allows you to assess the reactivity of the new lot without consuming valuable materials.
-
Comparative Analysis: Run the new lot in parallel with your existing, trusted lot if available. This direct comparison is the most effective way to identify performance differences.
-
Establish Acceptance Criteria: Define acceptable performance metrics beforehand. This could be a minimum labeling efficiency or a specific activity range that the new lot must meet to be approved for use in your experiments.
Troubleshooting Guides
Issue 1: Low Labeling Yield or Inconsistent Specific Activity
This is one of the most frequently encountered problems. The following guide provides a systematic approach to diagnosing and resolving this issue.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degraded/Hydrolyzed Reagent | 1. Use a fresh vial of this compound from the same or a different batch. 2. Ensure proper storage at -20°C in a desiccator.[2][4] 3. Allow the reagent to equilibrate to room temperature before opening to prevent moisture condensation.[2] | An increase in labeling efficiency with a fresh, properly handled reagent indicates the previous vial was compromised. |
| Suboptimal Reaction pH | 1. Prepare fresh reaction buffer (e.g., 0.1 M Borate Buffer or Sodium Bicarbonate Buffer). 2. Verify the pH is within the optimal range of 8.3-8.5.[3] 3. For some peptides, pH can be modulated to favor labeling of α-amino (pH 6.5) vs. ε-amino (pH 8.5) groups.[5] | Adjusting the pH to the optimal range should enhance the reaction rate and yield. |
| Presence of Competing Amines | 1. Ensure your protein is in an amine-free buffer (e.g., PBS, Borate, or Bicarbonate). 2. If your protein solution contains Tris or glycine, perform a buffer exchange using dialysis or a desalting column prior to labeling. | Removal of competing primary amines will make them unavailable to react with the this compound, thereby increasing the labeling efficiency of the target protein. |
| Low Protein Concentration | 1. If possible, concentrate your protein solution. A concentration of at least 1-2 mg/mL is recommended. 2. For lower concentrations, consider increasing the molar excess of the this compound. | Higher protein concentration drives the reaction kinetics, improving the labeling yield. |
| Inaccessible Lysine (B10760008) Residues | 1. If your protein has few or sterically hindered lysine residues, Bolton-Hunter labeling may be inherently inefficient. 2. Consider alternative labeling chemistries that target other amino acid residues if possible. | If lysine accessibility is the issue, optimization of the current protocol may not yield significant improvements. |
Issue 2: Poor Reproducibility Between Experiments
Inconsistent results across different experiments, even with the same batch of reagents, often point to subtle variations in the experimental setup.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Reagent Preparation | 1. Prepare a fresh stock solution of the this compound in anhydrous DMSO or DMF immediately before each use. 2. Do not store the reagent in solution for extended periods, as it will hydrolyze. | Using a freshly prepared reagent solution for each experiment will minimize variability from reagent degradation. |
| Variable Incubation Times and Temperatures | 1. Standardize the incubation time and temperature for all experiments. A common starting point is 15-30 minutes at 0°C or on ice.[6] 2. Use a temperature-controlled environment (e.g., a cold room or a refrigerated water bath) for better consistency. | Strict adherence to a standardized protocol will reduce variability in the extent of the labeling reaction. |
| Inefficient Quenching of the Reaction | 1. Add a quenching buffer containing a primary amine (e.g., 0.2 M Glycine) to terminate the reaction consistently.[6] 2. Ensure the quenching buffer is added at the same time point in every experiment. | Consistent quenching prevents the reaction from proceeding to different extents in different experiments, leading to more reproducible results. |
| Variability in Purification | 1. Standardize the purification method (e.g., size-exclusion chromatography or dialysis) and the parameters used. 2. Ensure complete removal of unreacted this compound and byproducts. | A consistent purification protocol will ensure that the final labeled protein has a similar purity profile across experiments. |
Experimental Protocols
Protocol 1: Quality Control of a New this compound Batch
This protocol outlines a procedure to validate a new lot of this compound against a previously validated or standard lot.
Materials:
-
New lot of this compound
-
Existing (validated) lot of this compound
-
Standard protein (e.g., Bovine Serum Albumin, BSA) at 5 mg/mL in PBS
-
Reaction Buffer: 0.1 M Sodium Borate Buffer, pH 8.5
-
Quenching Buffer: 0.2 M Glycine in 0.1 M Borate Buffer, pH 8.5
-
Anhydrous DMSO
-
Purification column (e.g., desalting column)
Procedure:
-
Reagent Preparation:
-
Allow both the new and existing lots of this compound to equilibrate to room temperature.
-
Prepare a 10 mM stock solution of each lot in anhydrous DMSO immediately before use.
-
-
Labeling Reaction (perform in parallel for both lots):
-
In a microcentrifuge tube, combine 100 µL of the 5 mg/mL BSA solution with 400 µL of Reaction Buffer.
-
Add a 10-fold molar excess of the Bolton-Hunter stock solution to each tube.
-
Incubate the reactions for 30 minutes on ice.
-
-
Quenching:
-
Add 50 µL of Quenching Buffer to each reaction tube.
-
Incubate for 5 minutes on ice.
-
-
Purification:
-
Purify the labeled BSA from each reaction using a desalting column equilibrated with PBS.
-
-
Analysis:
-
Determine the protein concentration of the purified samples (e.g., by measuring absorbance at 280 nm).
-
If using a radiolabeled this compound, measure the radioactivity of the purified samples to determine the specific activity.
-
Alternatively, the degree of labeling can be assessed using mass spectrometry.
-
-
Acceptance:
-
Compare the labeling efficiency or specific activity of the new lot to the existing lot. The new lot is acceptable if the result is within a pre-defined range (e.g., ±15%) of the existing lot.
-
Protocol 2: General Bolton-Hunter Labeling of a Protein
This protocol provides a general method for labeling a protein using a non-radioactive this compound.
Materials:
-
Protein of interest (in an amine-free buffer like PBS)
-
This compound
-
Reaction Buffer: 0.1 M Sodium Borate Buffer, pH 8.5
-
Quenching Buffer: 0.2 M Glycine in 0.1 M Borate Buffer, pH 8.5
-
Anhydrous DMSO
-
Purification supplies (dialysis cassette or desalting column)
Procedure:
-
Prepare the Protein:
-
Ensure the protein is at a suitable concentration (ideally >1 mg/mL) in an amine-free buffer.
-
-
Prepare the Reagent:
-
Allow the this compound to warm to room temperature.
-
Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO.
-
-
Labeling Reaction:
-
Add the Reaction Buffer to the protein solution to adjust the pH to 8.5.
-
Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing. A common starting point is a 10- to 20-fold molar excess.
-
Incubate for 15-30 minutes on ice or at 4°C.
-
-
Quench the Reaction:
-
Add the Quenching Buffer to the reaction mixture.
-
Incubate for 5 minutes.
-
-
Purify the Labeled Protein:
-
Remove the unreacted reagent and byproducts by dialysis against PBS or by using a desalting column.
-
Visualizations
Caption: Experimental workflow for Bolton-Hunter labeling.
Caption: Troubleshooting logic for low labeling efficiency.
References
- 1. This compound, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. This compound for Protein Iodination [gbiosciences.com]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. Selective labeling of alpha- or epsilon-amino groups in peptides by the this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
Impact of buffer composition on Bolton-Hunter reagent reactivity
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of the Bolton-Hunter reagent for protein and peptide labeling. Below you will find troubleshooting guides and frequently asked questions to address common issues and optimize your experimental workflow.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the labeling procedure with the this compound.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low or No Labeling Efficiency | Incorrect Buffer pH: The pH of the reaction buffer is outside the optimal range (7.2-8.5), leading to protonated, unreactive primary amines (low pH) or rapid hydrolysis of the reagent (high pH).[1] | - Verify the pH of your reaction buffer and adjust it to be within the 7.2-8.5 range. An optimal pH of 8.3-8.5 is often recommended.[2] - Use a calibrated pH meter to ensure accuracy. |
| Presence of Primary Amine-Containing Buffers: Buffers such as Tris or glycine (B1666218) are competing with the target protein for reaction with the this compound.[1][2] | - Perform a buffer exchange using dialysis or a desalting column to an amine-free buffer (e.g., phosphate (B84403), borate (B1201080), or carbonate buffer) before starting the labeling reaction.[2] | |
| Hydrolyzed/Inactive Reagent: The this compound is moisture-sensitive and can hydrolyze if not stored or handled properly. | - Store the reagent desiccated at -20°C. - Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. - Prepare the reagent solution immediately before use. | |
| Low Protein Concentration: The labeling reaction is concentration-dependent, and low protein concentrations can reduce efficiency as the competing hydrolysis reaction becomes more significant.[] | - If possible, concentrate your protein solution before labeling. A concentration of 1-10 mg/mL is generally recommended. | |
| Protein Precipitation During or After Labeling | High Degree of Labeling: The addition of the hydrophobic this compound can increase the overall hydrophobicity of the protein, leading to aggregation and precipitation. | - Reduce the molar ratio of the this compound to your protein. An empirical titration may be necessary to find the optimal ratio. |
| Inappropriate Buffer Conditions: The buffer's pH or ionic strength may be close to the protein's isoelectric point (pI), reducing its solubility. | - Ensure the buffer pH is at least 1-1.5 units away from the pI of your protein. - Adjusting the ionic strength of the buffer by adding NaCl (e.g., 150 mM) might help to prevent precipitation. | |
| High Concentration of Organic Solvent: The this compound is often dissolved in an organic solvent like DMSO or DMF, and a high final concentration in the reaction mixture can denature the protein. | - Dissolve the reagent in the smallest practical volume of anhydrous organic solvent. - The final concentration of the organic solvent in the reaction should generally be kept below 10%. | |
| Inconsistent Labeling Results | Variability in Reagent Preparation: Inconsistent preparation of the this compound solution can lead to variable results. | - Always use high-quality, anhydrous organic solvents (DMSO or DMF) to dissolve the reagent. - Prepare the reagent solution fresh for each experiment. |
| Inconsistent Reaction Conditions: Variations in temperature, reaction time, or pH can affect labeling efficiency. | - Maintain consistent reaction parameters (temperature, time, and pH) across all experiments to ensure reproducibility. |
Frequently Asked Questions (FAQs)
Reagent and Buffer Composition
Q1: What is the optimal pH for this compound labeling reactions?
The optimal pH for reacting the N-hydroxysuccinimide (NHS) ester of the this compound with primary amines on a protein is between 7.2 and 8.5.[1] A pH range of 8.3-8.5 is often recommended as it provides a good balance between having deprotonated, reactive primary amines and minimizing the hydrolysis of the NHS ester.[2] At a lower pH, the amine groups are protonated and less reactive, while at a pH above 8.5, the rate of hydrolysis of the reagent increases significantly, which competes with the desired labeling reaction.[1]
Q2: Which buffers are recommended for the labeling reaction, and which should be avoided?
-
Recommended Buffers: Amine-free buffers are essential for successful labeling. Commonly used buffers include:
-
Phosphate-buffered saline (PBS)
-
Sodium bicarbonate/carbonate buffer
-
Sodium borate buffer[4]
-
HEPES buffer
A buffer concentration of 0.1 M is generally recommended.[2]
-
-
Buffers to Avoid: It is crucial to avoid buffers that contain primary amines, as they will compete with the target protein for reaction with the this compound. These include:
-
Tris (tris(hydroxymethyl)aminomethane)
-
Glycine
-
If your protein is in an incompatible buffer, you must perform a buffer exchange before the labeling reaction.[2]
Q3: My this compound is not soluble in my aqueous reaction buffer. What should I do?
The non-sulfonated form of the this compound has poor water solubility. It should first be dissolved in a small amount of a high-quality, anhydrous, and amine-free water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), before being added to the aqueous reaction mixture.[1][5]
Reaction Kinetics and Efficiency
Q4: What is the primary competing reaction that reduces labeling efficiency?
The main side reaction that competes with the desired protein labeling is the hydrolysis of the NHS ester by water. This reaction forms an unreactive carboxylic acid and releases N-hydroxysuccinimide (NHS), thereby reducing the amount of active reagent available to react with the protein. The rate of this hydrolysis is highly dependent on the pH, increasing significantly at higher pH values.[1][]
Q5: How does buffer composition affect the stability of the this compound?
The stability of the this compound, an NHS ester, is primarily affected by the pH of the buffer. The rate of hydrolysis increases as the pH becomes more alkaline.
Table 1: Half-life of a Typical NHS Ester at Different pH Values and Temperatures
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
Data is for a typical NHS-ester and serves as a general guideline.[1]
Experimental Protocol
Q6: Can you provide a general protocol for labeling a protein with the this compound?
Below is a general protocol for modifying a protein with a water-soluble this compound (Sulfo-SHPP). This protocol may require optimization for your specific protein.
Materials Required:
-
Protein of interest
-
Water-Soluble this compound (Sulfo-SHPP)
-
Modification Buffer: 200mM borate buffer, pH 9.0
-
Quenching Buffer: 1M Tris-HCl, pH 8.0 or 1M Glycine
-
Desalting column or dialysis equipment
Procedure:
-
Prepare the Protein Solution: Dissolve your protein in the Modification Buffer to a concentration of 1-10 mg/mL.
-
Prepare the Reagent Solution: Immediately before use, dissolve the Water-Soluble this compound in the Modification Buffer.
-
Labeling Reaction: Add the reagent solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of the reagent over the protein.
-
Incubation: Incubate the reaction mixture on ice for 2-4 hours or at room temperature for 30-60 minutes with gentle mixing.
-
Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. This will react with any excess this compound.
-
Purification: Remove the excess, non-reacted reagent and byproducts by using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
Storage and Handling
Q7: How should I store the this compound?
The this compound is sensitive to moisture and should be stored in a desiccated environment at -20°C. Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture from condensing onto the reagent. Stock solutions of the reagent in anhydrous DMSO or DMF should be used immediately or stored in small, tightly sealed aliquots at -20°C and used promptly.
Visualizations
Caption: Experimental workflow for protein labeling with this compound.
Caption: Reaction of this compound with a primary amine on a protein.
References
Quenching the Bolton-Hunter reagent reaction effectively
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively quenching the Bolton-Hunter reagent reaction.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of quenching the this compound reaction?
A1: Quenching is a critical step to stop the labeling reaction and deactivate any unreacted this compound. The reagent's active N-hydroxysuccinimide (NHS) ester is highly reactive towards primary amines (lysine residues and N-termini of proteins). If not quenched, the excess reagent can continue to react, leading to non-specific labeling of other molecules in subsequent steps of your experiment, which can result in high background signals in downstream applications like immunoassays or autoradiography.[1][2]
Q2: How do quenching agents for the this compound work?
A2: Quenching agents are typically small molecules that contain a primary amine. These agents are added in molar excess after the desired labeling reaction time. The primary amine of the quenching agent rapidly reacts with the unreacted NHS ester of the this compound, forming a stable amide bond and thus inactivating the reagent.[3][4]
Q3: What are the most common quenching agents for this reaction?
A3: The most commonly used quenching agents are buffers containing primary amines such as glycine (B1666218), Tris (tris(hydroxymethyl)aminomethane), or lysine.[2][3][4] These are effective because they present a high concentration of primary amines that readily react with the remaining active this compound.
Q4: Can I quench the reaction without adding a primary amine?
A4: Yes, an alternative method is to raise the pH of the reaction mixture to 8.6 or higher. The NHS ester of the this compound is susceptible to hydrolysis, and this rate of hydrolysis increases significantly at a more alkaline pH. At a pH of 8.6, the half-life of an NHS ester is approximately 10 minutes, meaning that after a sufficient incubation period, the reagent will be hydrolyzed to an inactive carboxylic acid.[3]
Q5: How do I know if the quenching was successful?
A5: Successful quenching will result in low background signal in your downstream applications. For example, in an immunoassay, you would observe low non-specific binding. In autoradiography, you would see a clean signal corresponding to your protein of interest without generalized high background across the membrane or gel. Conversely, high background is a common indicator of incomplete quenching.[2]
Troubleshooting Guide
| Symptom/Issue | Potential Cause | Recommended Solution |
| High background in immunoassay or autoradiography | Incomplete quenching of the this compound, leading to non-specific labeling of other proteins or surfaces.[2] | - Ensure the quenching agent is added at a sufficient molar excess to the this compound.- Increase the incubation time for the quenching step.- Confirm the pH of your quenching buffer is appropriate for the chosen agent (e.g., pH ~8.0 for Tris and glycine).- After quenching, perform a purification step such as dialysis or size-exclusion chromatography to remove excess reagent and byproducts.[2] |
| Low signal or no labeling of the target protein | The quenching agent was added too early or was present in the initial reaction buffer. | - Ensure that your protein and reaction buffers are free of primary amines (e.g., Tris, glycine) before adding the this compound. Use buffers like PBS, HEPES, or borate (B1201080) buffer for the labeling reaction.[5] |
| Variability between experiments | Inconsistent quenching time or temperature. | - Standardize the quenching protocol by using a consistent incubation time and temperature for all experiments. For exothermic quenching reactions, consider using an ice bath to maintain a constant temperature. |
| Loss of protein activity | The quenching conditions are too harsh (e.g., extreme pH). | - If using the pH-based hydrolysis method for quenching, ensure that your protein of interest is stable at the required alkaline pH. If not, opt for a primary amine-based quenching agent at a more neutral pH. |
Experimental Protocols and Data
Comparison of Common Quenching Agents
The choice of quenching agent can depend on the specific requirements of your experiment, including the nature of your protein and the downstream application. The following table summarizes the properties and typical usage of common quenching agents for NHS ester reactions.
| Quenching Agent | Mechanism | Typical Concentration | Pros | Cons |
| Glycine | Primary amine reacts with NHS ester | 50-100 mM[2] | - Simple amino acid structure.- Small size, easy to remove via dialysis or chromatography.[2] | - May be less effective in some complex reaction mixtures compared to Tris. |
| Tris | Primary amine reacts with NHS ester | 20-50 mM[2] | - Widely available as a common buffer component.- Some literature suggests high quenching efficiency.[2] | - Larger molecule, potentially more difficult to remove post-quenching.[2] |
| Lysine | Contains two primary amines (alpha and epsilon) | 1 mg/ml (~6.8 mM)[4] | - Highly effective due to the presence of two primary amines. | - May be more expensive than glycine or Tris. |
| Alkaline pH | Hydrolysis of the NHS ester | pH ≥ 8.6[3] | - Avoids the addition of another chemical species to the reaction mixture. | - Requires the target protein to be stable at alkaline pH.- Slower than quenching with primary amines.[3] |
Detailed Protocol: Quenching with Glycine Buffer
This protocol provides a standard procedure for quenching the this compound reaction using a glycine-based buffer.
Materials:
-
Reaction mixture containing your protein labeled with this compound.
-
Quenching Buffer: 0.2 M Glycine in 0.1 M Borate Buffer, pH 8.5.
-
Ice bath.
-
Purification equipment (e.g., dialysis tubing, size-exclusion chromatography column).
Procedure:
-
Perform the Bolton-Hunter labeling reaction according to your established protocol. A typical reaction is carried out for 15 minutes at 0°C.[4]
-
At the end of the incubation period, add the Quenching Buffer to the reaction mixture. A common practice is to add a significant volume to ensure a molar excess of glycine, for example, adding 0.5 ml of 0.2 M Glycine buffer to a 10-50 µl reaction.[4]
-
Incubate the mixture for 5 minutes at 0°C with gentle stirring.[4]
-
The excess amino groups from the glycine will conjugate with the unreacted this compound, effectively stopping the labeling reaction.[4]
-
Proceed immediately to a purification step, such as dialysis against a suitable buffer (e.g., PBS) or size-exclusion chromatography, to remove the quenched this compound, unreacted glycine, and other byproducts from your labeled protein.[6]
Visualizations
Bolton-Hunter Reaction and Quenching Workflow
References
- 1. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. benchchem.com [benchchem.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
Dialysis vs. gel filtration for purifying Bolton-Hunter labeled proteins
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers purifying proteins labeled with Bolton-Hunter reagent. It offers a comparative analysis of two common purification methods: dialysis and gel filtration.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of purification after Bolton-Hunter labeling?
The main objective is to remove unreacted, hydrolyzed this compound and other small molecule contaminants from the labeled protein.[1] This is crucial for accurate downstream applications, as free label can lead to high background signals and interfere with assays.
Q2: Which purification method should I choose: dialysis or gel filtration?
The choice between dialysis and gel filtration depends on your experimental priorities, including speed, sample volume, and the sensitivity of your protein.[2]
-
Choose Gel Filtration (Size Exclusion Chromatography) for rapid purification. It is significantly faster than dialysis, often completed in minutes, making it ideal for time-sensitive experiments or for proteins prone to degradation.[3][4] It is also advantageous when working with toxic or radioactive substances as it contains the waste in a small volume.
-
Choose Dialysis for gentle, large-volume sample processing where speed is not the primary concern.[5] Dialysis is a passive process that is less likely to cause mechanical stress on sensitive proteins.[5]
Q3: What are the main advantages and disadvantages of each method?
| Feature | Dialysis | Gel Filtration (Desalting Column) |
| Principle | Passive diffusion across a semi-permeable membrane based on a concentration gradient.[6] | Separation of molecules based on size using a porous resin; larger molecules elute first. |
| Advantages | - Gentle on sensitive proteins[5]- Suitable for large sample volumes[2]- High selectivity with various MWCO membranes[6] | - Fast, often completed in minutes[3][4]- High protein recovery (>95% achievable)[7]- Can be automated for high-throughput processing[8] |
| Disadvantages | - Time-consuming (hours to days)[6]- Potential for sample dilution[6]- Risk of protein loss due to non-specific binding to the membrane[9] | - Can cause sample dilution- Potential for protein aggregation if buffer conditions are not optimal[1]- Limited sample volume capacity per column[10] |
Q4: How does the Bolton-Hunter labeling reaction work?
The this compound is an acylating agent, N-succinimidyl-3-(4-hydroxyphenyl)propionate, which is radioiodinated.[11] This reagent covalently couples to the protein, primarily reacting with the side-chain amino groups of lysine (B10760008) residues.[11] It is a preferred method for proteins that are sensitive to oxidation or lack tyrosine residues for direct iodination.[11]
Method Comparison: Quantitative Data
| Parameter | Dialysis | Gel Filtration (Desalting Column) |
| Typical Protein Recovery | 80-95% (can be lower for dilute samples)[9] | >95%[7] |
| Processing Time | 4 hours to overnight (with buffer changes)[6] | 5-30 minutes[3][8] |
| Typical Final Purity | High (effective removal of small molecules) | High (effective removal of small molecules)[7] |
| Sample Volume | Flexible (µL to Liters) | Limited by column size (typically µL to a few mL)[10] |
Note: The quantitative data presented are typical ranges and can vary depending on the specific protein, experimental conditions, and equipment used.
Experimental Protocols
Protocol 1: Purification of Bolton-Hunter Labeled Protein using Dialysis
This protocol is designed for the removal of unreacted this compound and buffer exchange.
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 10 kDa for a >30 kDa protein)[6]
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
Stir plate and stir bar
-
Beaker or container for dialysis buffer
Procedure:
-
Prepare the Dialysis Membrane: Hydrate the dialysis tubing or cassette according to the manufacturer's instructions. This typically involves rinsing with deionized water.[5]
-
Load the Sample: Carefully load the Bolton-Hunter labeled protein solution into the dialysis tubing or cassette, ensuring no air bubbles are trapped. Securely seal the tubing or cassette.
-
First Dialysis Step: Immerse the sealed sample in a beaker containing the dialysis buffer. The buffer volume should be at least 200 times the sample volume. Place the beaker on a stir plate and stir gently at 4°C for 2-4 hours.[6][12]
-
Buffer Changes: Discard the dialysis buffer and replace it with fresh buffer. Repeat this step at least two more times. For optimal removal of contaminants, an overnight dialysis step is recommended for the final buffer exchange.[12]
-
Sample Recovery: Carefully remove the sample from the dialysis tubing or cassette. Proceed with protein quantification and downstream applications.
Protocol 2: Purification of Bolton-Hunter Labeled Protein using Gel Filtration (Desalting Spin Column)
This protocol is suitable for rapid purification of small-volume samples.
Materials:
-
Desalting spin column with an appropriate MWCO (e.g., 7K or 40K)[7]
-
Collection tubes
-
Centrifuge
-
Equilibration/elution buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare the Spin Column: Remove the bottom closure of the spin column and place it in a collection tube. Centrifuge according to the manufacturer's instructions (e.g., 1,500 x g for 1 minute) to remove the storage solution.[7]
-
Equilibrate the Column: Place the column in a new collection tube. Add the equilibration buffer to the column and centrifuge again. Repeat this step 2-3 times to ensure the column is fully equilibrated.
-
Load the Sample: Place the equilibrated column into a new, clean collection tube. Carefully apply the Bolton-Hunter labeled protein sample to the center of the resin bed.
-
Elute the Labeled Protein: Centrifuge the column according to the manufacturer's instructions (e.g., 1,500 x g for 2 minutes). The eluate in the collection tube contains the purified, labeled protein.
-
Quantify and Use: Determine the protein concentration and proceed with your downstream experiments.
Troubleshooting Guides
Dialysis Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Protein Recovery | - Protein binding to the dialysis membrane.[9]- Leakage from the dialysis tubing/cassette.- Protein molecular weight is too close to the MWCO of the membrane. | - For dilute samples (<0.1 mg/mL), add a carrier protein like BSA to the sample.[9]- Ensure the dialysis tubing/cassette is properly sealed.- Use a membrane with a smaller MWCO, at least half the molecular weight of your protein.[9] |
| Protein Precipitation in the Dialysis Bag | - The protein is unstable in the final dialysis buffer (e.g., low ionic strength, pH close to the protein's isoelectric point).[13]- High protein concentration.[13] | - Perform a gradual buffer exchange by step-wise dialysis against buffers with decreasing concentrations of the initial solutes.- Optimize the final buffer by adjusting the pH, ionic strength, or adding stabilizers (e.g., glycerol, arginine).[14]- If possible, perform dialysis with a more dilute protein solution.[13] |
| Incomplete Removal of Contaminants | - Insufficient dialysis time or too few buffer changes.[12]- The volume of the dialysis buffer is too small.[6] | - Increase the dialysis time and the number of buffer changes.[12]- Use a larger volume of dialysis buffer (at least 200-fold the sample volume). |
| Sample Volume Increased Significantly | - Osmotic pressure differences between the sample and the dialysis buffer.[9] | - This is expected if the initial sample has a high solute concentration. The sample can be concentrated after dialysis if necessary. |
Gel Filtration Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Protein Recovery | - Protein is interacting with the column resin.- Protein aggregation leading to loss on the column.[14] | - Increase the ionic strength of the buffer (e.g., add 150 mM NaCl) to reduce non-specific interactions.[15]- Filter the sample through a 0.22 µm filter before loading to remove aggregates.[14]- Optimize buffer conditions (pH, additives) to improve protein stability.[15] |
| Protein Aggregation Observed in Eluate | - The buffer composition is not optimal for protein stability.- High protein concentration during elution. | - Screen different buffer conditions (pH, ionic strength, stabilizers) to find one that minimizes aggregation.[1]- Dilute the sample before loading or collect smaller fractions to reduce the protein concentration in the eluate. |
| Presence of Free Label in the Purified Protein | - The column was overloaded with the sample.- Inefficient separation of the protein and the small molecule label. | - Ensure the sample volume is within the recommended range for the column (typically 10-15% of the bed volume).- Use a column with a smaller pore size or a longer bed height for better resolution. |
| Eluted Protein is Too Dilute | - This is an inherent characteristic of gel filtration. | - Concentrate the eluted protein using a centrifugal concentrator if a higher concentration is required for downstream applications. |
Visualizing the Workflow
Bolton-Hunter Labeling and Purification Workflow
Caption: Workflow for Bolton-Hunter labeling and subsequent purification.
Decision Tree: Choosing a Purification Method
Caption: Decision tree for selecting between dialysis and gel filtration.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. youtube.com [youtube.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. repligen.com [repligen.com]
- 6. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 7. fishersci.ie [fishersci.ie]
- 8. m.youtube.com [m.youtube.com]
- 9. Protein Dialysis, Desalting, and Concentration Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Purification of small peptides labeled with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. cytivalifesciences.com [cytivalifesciences.com]
Bolton-Hunter reagent hydrolysis: causes and prevention
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Bolton-Hunter reagent, with a focus on understanding and preventing its hydrolysis to ensure successful protein labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound inactivation?
A1: The primary cause of this compound inactivation is hydrolysis. The reagent is an N-hydroxysuccinimide (NHS) ester, which is highly susceptible to reaction with water. This hydrolysis reaction converts the reactive ester into a non-reactive carboxylic acid, rendering it incapable of labeling primary amines on proteins.[1][2] This is a significant issue as it directly competes with the desired labeling reaction (aminolysis).[1][2]
Q2: What are the main factors that accelerate the hydrolysis of this compound?
A2: The rate of hydrolysis is primarily influenced by three key factors:
-
pH: The rate of hydrolysis significantly increases as the pH becomes more alkaline. Hydroxide ions (OH⁻), which are more abundant at higher pH, are potent nucleophiles that attack the ester.[2][3]
-
Temperature: Higher temperatures accelerate the rate of all chemical reactions, including hydrolysis.[2][4]
-
Moisture: As an NHS ester, the this compound is highly sensitive to moisture, both in solution and from atmospheric humidity during storage and handling.[5][6]
Q3: What are the products of this compound hydrolysis?
A3: The hydrolysis of the this compound (N-succinimidyl-3-(4-hydroxyphenyl)propanoate) yields two products: 3-(4-hydroxyphenyl)propionic acid and N-hydroxysuccinimide (NHS).[1] The formation of the carboxylic acid means the reagent can no longer react with the amino groups on the target protein.
Q4: What is the optimal pH for performing reactions with this compound to minimize hydrolysis?
A4: The optimal pH for this compound coupling reactions is a compromise between maximizing the reactivity of the target primary amines and minimizing the rate of reagent hydrolysis. For most protein labeling applications, the recommended pH range is between 7.2 and 8.5.[2][3] A pH of 8.3-8.5 is often considered ideal for achieving efficient conjugation while managing the rate of hydrolysis.[2]
Q5: How should this compound be stored to prevent hydrolysis?
A5: To prevent premature hydrolysis, solid this compound should be stored in a desiccator at -20°C.[2] It is crucial to allow the container to equilibrate to room temperature before opening to prevent moisture from the air from condensing inside the vial.[7] For reconstituted reagent in an anhydrous solvent like DMSO or DMF, it is best to prepare it immediately before use.[2] If storage of a stock solution is necessary, it should be stored in small aliquots in an anhydrous solvent at -20°C or -80°C to minimize freeze-thaw cycles and exposure to moisture.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Hydrolysis of this compound before or during the reaction. | 1. Prepare Fresh Reagent: Dissolve the this compound in anhydrous DMSO or DMF immediately before adding it to the reaction mixture.[2] Do not use previously prepared aqueous solutions. 2. Verify Buffer pH: Ensure your reaction buffer is within the optimal pH range of 7.2-8.5 using a calibrated pH meter.[5] 3. Control Temperature: For sensitive proteins or long incubation times, consider performing the reaction at 4°C to slow the rate of hydrolysis.[4] |
| Presence of competing nucleophiles in the buffer. | Use an amine-free buffer such as phosphate (B84403), borate, or carbonate-bicarbonate.[2][5] Avoid buffers containing primary amines like Tris or glycine, as they will compete with your protein for reaction with the reagent.[3] | |
| Inconsistent Results Between Experiments | Variable activity of the this compound. | 1. Standardize Handling: Always allow the reagent vial to warm to room temperature before opening.[6][7] Minimize the time the vial is open to the atmosphere. 2. Aliquot the Reagent: If you frequently use small amounts, consider aliquoting the solid reagent in a dry, inert atmosphere to avoid repeated opening of the main stock.[7] |
| Complete Failure of Labeling Reaction | Complete hydrolysis of the this compound. | 1. Use a New Vial: Your current stock of the reagent may be compromised due to improper storage or handling. Use a fresh, unopened vial of the reagent. 2. Check Solvent Purity: Ensure the DMSO or DMF used to dissolve the reagent is anhydrous. DMSO is very hygroscopic and can absorb water from the atmosphere.[7] |
Quantitative Data: Stability of NHS Esters in Aqueous Solution
The stability of the N-hydroxysuccinimide (NHS) ester in the this compound is critically dependent on pH and temperature. The following table summarizes the approximate half-life of NHS esters under various conditions, illustrating the accelerated rate of hydrolysis with increasing pH and temperature.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours |
| 7.0 | Room Temperature | ~7 hours |
| 8.0 | 4 | ~1 hour |
| 8.0 | Room Temperature | 210 minutes |
| 8.5 | Room Temperature | 125 - 180 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | < 10 minutes |
| Data compiled from multiple sources.[3][8][9] |
Experimental Protocols
Protocol: General Procedure for Protein Labeling with this compound
This protocol provides a general guideline. Optimal conditions may vary depending on the specific protein and desired degree of labeling.
Materials:
-
This compound
-
Protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5-8.5)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Desalting column for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the chosen amine-free reaction buffer at a suitable concentration.
-
Prepare this compound Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO.
-
Reaction: Add the dissolved this compound to the protein solution. A typical molar ratio is 10-20 fold excess of the reagent to the protein, but this should be optimized.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.
-
Quenching: Stop the reaction by adding the quenching buffer. The primary amines in the quenching buffer will react with any remaining unreacted this compound. Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted, and quenched reagent by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
Protocol: Assessing the Activity of this compound by Forced Hydrolysis
This method can be used to determine if a stock of this compound is still active by measuring the amount of N-hydroxysuccinimide (NHS) released upon complete hydrolysis. NHS has a characteristic absorbance at 260 nm.[6][8]
Materials:
-
This compound
-
Amine-free buffer (e.g., phosphate buffer, pH 7.5)
-
0.5 N NaOH
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Initial Measurement: Dissolve a small, known amount of the this compound in the amine-free buffer. Immediately measure the absorbance at 260 nm (A_initial).
-
Forced Hydrolysis: To the solution from step 1, add a small volume of 0.5 N NaOH to raise the pH significantly and force complete hydrolysis of the NHS ester.
-
Final Measurement: After a few minutes, measure the absorbance at 260 nm again (A_final).
-
Interpretation: A significant increase in absorbance (A_final > A_initial) indicates the release of NHS, confirming that the reagent was active. If there is little to no change in absorbance, the reagent has likely already been hydrolyzed and is inactive.[8]
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for low labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison of Protein Iodination Methods: Bolton-Hunter Reagent vs. Chloramine-T
For researchers, scientists, and drug development professionals, the selection of an appropriate protein iodination method is a critical step for a multitude of applications, including radioimmunoassays (RIAs), receptor binding studies, and in vivo imaging. The two most common methods, employing either the Bolton-Hunter reagent or Chloramine-T, offer distinct advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to facilitate an informed decision for your specific research needs.
The fundamental difference between these two techniques lies in their chemical approach. The Chloramine-T method is a direct, oxidative process that incorporates radioactive iodine onto tyrosine and, to a lesser extent, histidine residues.[1][2] In contrast, the Bolton-Hunter method is an indirect, non-oxidative process where a pre-iodinated acylating agent, the this compound, is covalently coupled to free amino groups, primarily on lysine (B10760008) residues.[3][4] This distinction in mechanism has profound implications for the integrity and biological activity of the labeled protein.
Performance Comparison
The choice between the this compound and the Chloramine-T method often depends on the specific characteristics of the protein being labeled and the downstream application. The Chloramine-T method is known for its speed and high labeling efficiency.[5] However, the use of a strong oxidizing agent can lead to significant damage of sensitive proteins, potentially compromising their biological function.[6] The Bolton-Hunter method, being a milder, non-oxidative alternative, is particularly advantageous for proteins that are susceptible to oxidation or lack accessible tyrosine residues.[3][7]
A comparative study on the radioiodination of prostatic acid phosphatase found that the label prepared using the this compound exhibited substantially higher immunoreactivity than that prepared using the Chloramine-T method.[8] Furthermore, research has indicated that proteins iodinated via the Chloramine-T method may be degraded at an abnormally rapid rate after endocytosis.[9][10]
| Feature | This compound | Chloramine-T Method | References |
| Mechanism | Indirect, non-oxidative acylation of lysine residues | Direct, oxidative iodination of tyrosine and histidine residues | [3][4],[1][2] |
| Reaction Speed | Slower, requires a conjugation step | Rapid, often complete in 30-60 seconds | [2],[11] |
| Protein Damage | Minimal, non-oxidative nature preserves protein integrity | Potential for oxidative damage to sensitive amino acids | [3][4],[6] |
| Specificity | Targets primary amino groups (lysine residues) | Targets tyrosine and histidine residues | [3],[1] |
| Suitability | Ideal for proteins sensitive to oxidation or lacking tyrosine residues | Suitable for a wide range of proteins with accessible tyrosine/histidine | [3][7],[12] |
| Immunoreactivity | Generally higher preservation of immunoreactivity | Can be compromised due to oxidative damage | [8] |
| In Vivo Stability | Labeled proteins may exhibit greater stability | Labeled proteins may be degraded more rapidly | [9][10] |
| Specific Activity | High specific activity can be achieved | High specific activity is readily achievable | [13],[5] |
Experimental Protocols
This compound Method
This protocol is a general guideline for the iodination of a protein using the this compound. Optimization may be required for specific proteins.
Reagents:
-
Protein to be labeled (in 0.1 M Borate Buffer, pH 8.5)
-
¹²⁵I-labeled this compound
-
Quenching solution (0.2 M Glycine in 0.1 M Borate Buffer, pH 8.5)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
To the protein solution, add the ¹²⁵I-labeled this compound. A molar ratio of 3-4 moles of ester per mole of protein is a common starting point.[7]
-
Incubate the reaction mixture on ice for 15-30 minutes with gentle stirring.[7]
-
Terminate the reaction by adding the quenching solution to react with any unconjugated ester. Incubate for an additional 5 minutes on ice.[7]
-
Separate the radiolabeled protein from unreacted this compound and other small molecules using a desalting column.
Chloramine-T Method
This protocol provides a general procedure for protein iodination using the Chloramine-T method. Critical parameters such as reagent concentrations and reaction time should be optimized for each specific protein to minimize damage.[11]
Reagents:
-
Protein to be labeled (in 0.1 M - 0.5 M Sodium Phosphate Buffer, pH 7.5)[1][11]
-
Na¹²⁵I
-
Chloramine-T solution (freshly prepared, e.g., 0.4 mg/mL in water)[1]
-
Sodium Metabisulfite (B1197395) solution (freshly prepared, e.g., 0.6 mg/mL in water)[1]
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
In a polypropylene (B1209903) microcentrifuge tube, combine the protein solution and Na¹²⁵I.[1]
-
Initiate the iodination by adding the freshly prepared Chloramine-T solution.[11]
-
Allow the reaction to proceed for 30-60 seconds with gentle mixing.[11]
-
Quench the reaction by adding the sodium metabisulfite solution.[11]
-
Immediately purify the iodinated protein using a desalting column to remove unreacted iodide and other reaction components.[11]
Visualizing the Methodologies
To further elucidate the distinct processes of each iodination technique, the following diagrams illustrate the experimental workflows and underlying chemical principles.
Figure 1. Experimental workflow for the Bolton-Hunter method.
Figure 2. Experimental workflow for the Chloramine-T method.
Figure 3. Comparison of chemical mechanisms.
References
- 1. benchchem.com [benchchem.com]
- 2. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Bolton and Hunter Method for Radiolabeling Protein | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Chloramine-T in radiolabeling techniques. IV. Penta-O-acetyl-N-chloro-N-methylglucamine as an oxidizing agent in radiolabelling techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Comparison of Bolton-Hunter and chloramine-T techniques for the radioiodination of prostatic acid phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proteins iodinated by the chloramine-T method appear to be degraded at an abnormally rapid rate after endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proteins iodinated by the Chloramine-T method appear to be degraded at an abnormally rapid rate after endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. revvity.com [revvity.com]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Bolton-Hunter Reagent and Iodo-Gen for Protein Iodination
For researchers and drug development professionals navigating the critical task of protein labeling, the choice of iodination reagent can significantly impact experimental outcomes. The two most prominent methods, employing the Bolton-Hunter reagent and Iodo-Gen, offer distinct advantages and disadvantages in terms of specificity, efficiency, and preservation of protein integrity. This guide provides an objective comparison, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your specific application.
At a Glance: Key Differences
| Feature | This compound | Iodo-Gen |
| Labeling Method | Indirect (Conjugation) | Direct (Oxidative) |
| Target Residues | Primary amines (Lysine residues and N-terminus)[1][2] | Tyrosine and Histidine residues[3][4] |
| Reaction Conditions | Milder, non-oxidative[1][2] | Oxidative[3][4] |
| Suitability | Proteins lacking accessible tyrosine residues, oxidation-sensitive proteins[2][5] | Proteins with accessible tyrosine or histidine residues |
| Potential Drawbacks | Lower yields, potential for batch-to-batch variability, larger modification to protein structure[1] | Can cause oxidative damage to sensitive proteins, may alter protein function if labeling occurs at an active site[1][6] |
Performance Data: A Quantitative Comparison
The choice between this compound and Iodo-Gen often comes down to a trade-off between labeling efficiency and the preservation of protein function. The following table summarizes quantitative data from comparative studies.
| Protein | Labeling Efficiency (Bolton-Hunter) | Labeling Efficiency (Iodo-Gen) | Key Finding |
| Quorum Sensing Peptides | 2%[1] | 20%[1] | Iodo-Gen provided a significantly higher yield for this specific peptide. |
| Anti-HER2 Diabody | up to 8%[1] | up to 19%[1] | Iodo-Gen demonstrated higher labeling efficiency. |
| JAA-F11 Antibody | 30%[1] | Not specified, but resulted in loss of immunoreactivity[1] | Bolton-Hunter labeling better preserved the antibody's function. |
| Human Hemoglobin | Not specified | Resulted in disruption of native structure and oxidation of iron[6] | The Bolton-Hunter method was found to be superior for maintaining the native structure of hemoglobin.[6] |
| Annexin V | Not specified | Not specified, but both showed significant binding in vitro. Bolton-Hunter labeled protein showed much higher tumor-to-blood ratios in vivo. | The indirect labeling with Bolton-Hunter resulted in a radiotracer with better in vivo performance. |
Mechanism of Action and Experimental Workflow
The fundamental difference in the labeling mechanism dictates the experimental workflow for each reagent.
This compound: An Indirect Approach
The Bolton-Hunter method is a two-step, indirect labeling process.[7] First, the this compound, N-succinimidyl-3-(4-hydroxyphenyl)propionate (SHPP), is iodinated. This pre-labeled reagent is then conjugated to the protein, primarily targeting the ε-amino groups of lysine (B10760008) residues and the α-amino group at the N-terminus through a stable amide bond.[1][2] This method is advantageous for proteins that lack accessible tyrosine residues or are sensitive to oxidation.[2][5]
Caption: this compound labeling workflow.
Iodo-Gen: A Direct Oxidation Method
Iodo-Gen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) facilitates the direct iodination of proteins.[3] It is a water-insoluble oxidizing agent that is typically coated onto the surface of a reaction vial.[3][8] In the presence of the protein and a source of iodide (e.g., Na¹²⁵I), Iodo-Gen oxidizes the iodide to a reactive electrophilic species (I⁺).[1][4] This reactive iodine then incorporates into the aromatic rings of tyrosine and, to a lesser extent, histidine residues.[3][4] The solid-phase nature of Iodo-Gen allows for easy termination of the reaction by simply removing the reaction solution from the coated vial, which minimizes the protein's exposure to the oxidizing agent.[1][3]
Caption: Iodo-Gen protein labeling workflow.
Detailed Experimental Protocols
The following are generalized protocols. Optimal conditions, such as reaction time, temperature, and buffer composition, should be determined empirically for each specific protein.
This compound Protocol
Materials:
-
This compound (pre-iodinated or to be iodinated)
-
Protein to be labeled
-
Borate Buffer (0.1 M, pH 8.5)
-
Glycine (B1666218) Solution (0.2 M in 0.1 M Borate Buffer, pH 8.5) to quench the reaction
-
Purification system (e.g., dialysis tubing, gel filtration column)
Procedure:
-
Protein Preparation: Dissolve the protein in 0.1 M Borate Buffer, pH 8.5, at a suitable concentration.
-
Reagent Addition: Add the iodinated this compound to the protein solution. A molar ratio of 3-5 moles of labeled ester per mole of protein is a common starting point.[8]
-
Incubation: Incubate the reaction mixture on ice for 15-30 minutes with gentle stirring.[5][8]
-
Quenching: Terminate the reaction by adding an excess of the glycine solution. The glycine will react with any remaining unreacted this compound.[5]
-
Purification: Remove unreacted reagent and other small molecules by dialysis or gel filtration.
Iodo-Gen Protocol
Materials:
-
Iodo-Gen coated tubes
-
Protein to be labeled
-
Phosphate (B84403) Buffer (e.g., 50 mM, pH 7.4)
-
Radioactive sodium iodide (e.g., Na¹²⁵I)
-
Purification system (e.g., gel filtration column)
Procedure:
-
Protein and Iodide Addition: Add the protein solution (dissolved in phosphate buffer) and the radioactive sodium iodide to a pre-coated Iodo-Gen tube.[3]
-
Incubation: Incubate the reaction for 5-15 minutes at room temperature with gentle agitation.[8][9] Reaction times as short as 30-45 seconds have also been reported to be effective.[3]
-
Termination: Stop the reaction by transferring the solution from the Iodo-Gen coated tube to a new tube.[1]
-
Purification: Purify the labeled protein from unreacted iodide using a suitable method like gel filtration.
Conclusion: Making the Right Choice
The selection between the this compound and Iodo-Gen is not a one-size-fits-all decision.
-
Choose the this compound when:
-
Choose Iodo-Gen when:
-
High labeling efficiency is a primary concern.
-
Your protein has accessible tyrosine or histidine residues and is not overly sensitive to mild oxidation.
-
A rapid and technically simple procedure is desired.
-
For any new protein, it is advisable to perform pilot experiments with both methods to empirically determine which yields the best results in terms of labeling efficiency and preservation of protein function for your specific downstream applications.
References
- 1. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bolton and Hunter Method for Radiolabeling Protein | Springer Nature Experiments [experiments.springernature.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. revvity.com [revvity.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Radiolabelling of human haemoglobin using the 125I-Bolton-Hunter reagent is superior to oxidative iodination for conservation of the native structure of the labelled protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Iodination Consultancy Group | Technical information for iodinating proteins and peptides with iodine 125 [iconsultancygroup.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide: The Bolton-Hunter Reagent Versus Enzymatic Iodination Methods for Protein Labeling
For researchers, scientists, and drug development professionals, the selection of an appropriate protein iodination method is critical for the success of immunoassays, receptor binding studies, and pharmacokinetic analyses. The introduction of a radioactive iodine isotope, typically ¹²⁵I, into a protein can alter its structure and biological activity. This guide provides an objective comparison between the indirect Bolton-Hunter conjugation method and direct enzymatic or oxidative iodination techniques, supported by experimental data and detailed protocols, to aid in selecting the optimal labeling strategy.
The Core Distinction: Indirect vs. Direct Labeling
The fundamental difference between these two approaches lies in how the iodine atom is introduced to the protein.
-
Enzymatic/Direct Methods: These methods use an oxidizing agent (e.g., Chloramine-T, Iodogen) or an enzyme system (e.g., Lactoperoxidase) to activate radioactive iodide. This activated iodine is then directly incorporated into the protein, primarily onto the aromatic rings of tyrosine and, to a lesser extent, histidine residues.[1]
-
Bolton-Hunter/Indirect Method: This is a two-step conjugation method. First, an acylating agent, N-succinimidyl-3-(4-hydroxyphenyl)propionate, is radioiodinated. This pre-labeled reagent is then covalently coupled to the protein, primarily reacting with the free amino groups of lysine (B10760008) residues and the N-terminal α-amino group.[2][3] This process avoids direct exposure of the target protein to potentially harsh oxidizing conditions.[1]
Key Advantages of the Bolton-Hunter Reagent
The indirect nature of the Bolton-Hunter method offers several distinct advantages, particularly when working with sensitive proteins or those with specific structural characteristics.
-
Preservation of Biological Activity : The primary advantage is the mild, non-oxidative reaction condition.[4][5] Direct methods expose the protein to strong oxidizing agents (like Chloramine-T) or enzymatic reactions that generate reactive species, which can denature the protein or modify labile amino acid residues, leading to a loss of biological activity.[1][6] The Bolton-Hunter method circumvents this by labeling under gentle conditions, making it ideal for sensitive proteins like hormones and enzymes.[1][2]
-
Labeling of Proteins Lacking Tyrosine : Direct iodination is dependent on the presence of accessible tyrosine or histidine residues.[6] The this compound targets lysine residues, making it the method of choice for labeling proteins that lack suitable tyrosine residues or where these residues are located within the biologically active site.[2][3]
-
Enhanced In Vivo Stability : Proteins labeled via direct iodination on tyrosine residues can be susceptible to rapid deiodination in vivo by deiodinase enzymes.[7] The Bolton-Hunter linkage to lysine residues creates a labeled protein that is generally more stable, exhibiting significantly less release of free iodide in biological systems.[7][8][9] This is crucial for pharmacokinetic and biodistribution studies where label integrity is paramount.
-
Site-Specific Labeling Alternative : By targeting a different set of amino acids (lysines vs. tyrosines), the this compound provides a valuable alternative when tyrosine modification is known to compromise the protein's function, such as receptor or antibody binding.[2]
Performance Comparison: Quantitative Data
The superiority of the Bolton-Hunter method in preserving protein integrity and providing a stable label is supported by experimental data.
| Parameter | Bolton-Hunter Method | Iodogen Method | Chloramine-T Method | Finding | Source |
| Labeling Efficiency | 40% | ~30% | Not Tested | Higher efficiency observed for Annexin V labeling. | [7] |
| In Vivo Deiodination | No significant thyroid uptake | Rapid accumulation of label in the thyroid | Not Tested | Indicates Bolton-Hunter labeled protein is not rapidly deiodinated in vivo. | [7] |
| In Vivo Stability (% Free Label) | <1.0% | 2.8% - 49.4% | Not Tested | Indirect labeling (using a similar SIB reagent) shows dramatically higher label stability in serum over 72 hours. | [8] |
| Immunoreactivity | Substantially Higher | Not Tested | Lower | The Bolton-Hunter labeled prostatic acid phosphatase retained significantly more immunoreactivity. | [10] |
Experimental Workflows and Signaling Pathways
Visualizing the procedural differences highlights the distinct chemical pathways and experimental steps involved in each method.
Caption: Workflow for indirect protein iodination using the this compound.
Caption: Workflow for direct protein iodination using the Chloramine-T method.
Detailed Experimental Protocols
Protocol 1: this compound Method
This protocol is adapted from established procedures for labeling soluble proteins.[6]
Materials:
-
Target Protein (5 µg in 10 µl of 0.1 M Borate Buffer, pH 8.5)
-
¹²⁵I-labeled this compound (commercially available or prepared separately)
-
Quenching Solution: 0.2 M Glycine (B1666218) in 0.1 M Borate Buffer, pH 8.5
-
Purification: Gel filtration column (e.g., Sephadex G-25) or dialysis supplies
-
Reaction tubes, ice bath
Procedure:
-
Reaction Setup : In a microfuge tube on ice, add 5 µg of the target protein dissolved in 10 µl of 0.1 M Borate Buffer (pH 8.5).
-
Initiation : Add the desired amount of ¹²⁵I-labeled this compound (typically a 3-4 molar excess over the protein) to the protein solution.[6]
-
Incubation : Gently mix and incubate the reaction for 15-30 minutes in an ice bath.[1][6]
-
Termination : Quench the reaction by adding 0.5 ml of the Quenching Solution. The excess amino groups from the glycine will react with any remaining unconjugated this compound. Incubate for an additional 5 minutes on ice.[6]
-
Purification : Separate the ¹²⁵I-labeled protein from unreacted reagent and by-products using gel filtration chromatography or dialysis against a suitable buffer (e.g., PBS).
-
Analysis : Collect fractions and measure radioactivity to determine the protein-bound ¹²⁵I. Assess radiochemical purity using methods like TCA precipitation.
Protocol 2: Chloramine-T (Direct) Method
This protocol is a widely used method for direct iodination, adapted from published procedures.[11][12] All steps involving radioactivity must be performed in a properly shielded fume hood.
Materials:
-
Target Protein (e.g., 10 µg in 10 µl of 10 mM HCl)
-
0.5 M Sodium Phosphate Buffer, pH 7.5
-
Na¹²⁵I (approx. 1 mCi)
-
Chloramine-T Working Solution (0.4 mg/ml in water, prepare immediately before use)
-
Sodium Metabisulfite (B1197395) Solution (0.6 mg/ml in water, to terminate the reaction)
-
Purification: PD-10 desalting column
-
Chromatography Buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, 0.25% w/v BSA, pH 6.5)
Procedure:
-
Reaction Setup : In a shielded reaction tube, combine 10 µl of the protein solution with 50 µl of 0.5 M Sodium Phosphate Buffer.[12]
-
Add Radioiodide : Add approximately 1 mCi of Na¹²⁵I to the tube and mix gently.[12]
-
Initiation : Start a timer and immediately add 20 µl of the Chloramine-T working solution. Mix gently.[11][12]
-
Incubation : Allow the reaction to proceed for 60 seconds at room temperature.[11][12] Shorter times may be required for sensitive proteins.
-
Termination : Stop the reaction by adding 20 µl of the sodium metabisulfite solution. Let stand for 5 minutes.[12]
-
Purification : Dilute the reaction mixture with 300 µl of chromatography buffer and load it onto a pre-equilibrated PD-10 column to separate the labeled protein from free iodide.[11][12]
-
Analysis : Collect fractions and measure radioactivity to identify the protein peak. Calculate labeling efficiency and specific activity.
Protocol 3: Lactoperoxidase (Enzymatic) Method
This method is a gentler alternative to the Chloramine-T method.[1]
Materials:
-
Target Protein
-
Lactoperoxidase enzyme
-
Na¹²⁵I
-
Dilute Hydrogen Peroxide (H₂O₂) solution (e.g., 0.003%)
-
Reaction Buffer (e.g., Phosphate Buffer, pH 7.0-7.4)
-
Termination Solution (e.g., Cysteine or Sodium Metabisulfite)
-
Purification: Gel filtration column
Procedure:
-
Reaction Setup : In a reaction tube, combine the target protein, Na¹²⁵I, and Lactoperoxidase in the reaction buffer.
-
Initiation : Initiate the iodination by adding a small aliquot of dilute H₂O₂. The reaction can be maintained with further small additions of H₂O₂.[1]
-
Incubation : Incubate for a predetermined time (e.g., 10-30 minutes) at room temperature. Reaction times can be optimized.
-
Termination : Stop the reaction by adding a reducing agent like cysteine (if the protein has no disulfide bridges) or by simple dilution.[1]
-
Purification : Purify the labeled protein from the enzyme, free iodide, and other reactants using gel filtration chromatography.
Conclusion
While direct enzymatic and oxidative methods are effective for many applications, the This compound offers significant advantages for labeling proteins that are sensitive to oxidation, lack accessible tyrosine residues, or are intended for in vivo studies where label stability is critical. Its gentle, non-oxidative mechanism preserves the biological integrity of the target protein, resulting in a more reliable and functionally active radiolabeled product. For researchers in drug development and sensitive bioassays, the superior stability and preservation of protein function make the Bolton-Hunter method a preferred choice for achieving high-quality, reproducible results.
References
- 1. Iodination Consultancy Group | Technical information for iodinating proteins and peptides with iodine 125 [iconsultancygroup.com]
- 2. The Bolton and Hunter Method for Radiolabeling Protein | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. revvity.com [revvity.com]
- 5. revvity.com [revvity.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of Bolton-Hunter and chloramine-T techniques for the radioiodination of prostatic acid phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. gropep.com [gropep.com]
Preserving Protein Function: A Comparative Guide to Bolton-Hunter Labeling
For researchers, scientists, and professionals in drug development, the integrity of a protein's biological activity after labeling is paramount. This guide provides an objective comparison of the Bolton-Hunter method with other common protein labeling techniques, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
The Bolton-Hunter reagent offers an indirect method for radioiodination, primarily targeting the free amino groups of lysine (B10760008) residues. This approach is particularly advantageous for proteins that are sensitive to the oxidative conditions inherent in direct iodination methods or for those that lack tyrosine residues. The preservation of biological function is a key consideration, and this guide delves into a comparative analysis to illuminate the performance of Bolton-Hunter labeling.
Comparative Analysis of Protein Labeling Methods
The choice of a protein labeling method can significantly impact the outcome of an experiment. The following table summarizes quantitative data on the biological activity of proteins after being labeled with different methods. It is important to note that the degree to which a label affects protein function is highly dependent on the specific protein, the location of the label, and the nature of the biological assay.
| Labeling Method | Protein | Assay | Result | Reference |
| Bolton-Hunter | Human Recombinant TGF-β2 | Mink Lung Epithelial Cell Growth Inhibition | Labeled TGF-β2 inhibited cell growth with equal efficacy to unlabeled TGF-β2. | |
| Bolton-Hunter | Human Luteinizing Hormone | Radioimmunoassay | Labeled hormone showed equal or superior immunoreactivity compared to Chloramine-T labeled hormone. | |
| Chloramine-T | Prostatic Acid Phosphatase | Radioimmunoassay | Labeled protein had substantially lower immunoreactivity compared to Bolton-Hunter labeled protein. | |
| NHS-Ester | GST | Site-specific labeling on N-terminal Cysteine | 82±7% conversion to the labeled form. |
Experimental Workflows and Logical Relationships
The selection of a labeling strategy involves considering the protein's characteristics and the experimental goals. The following diagram illustrates a decision-making workflow for choosing a suitable protein labeling method.
Caption: A workflow for selecting and assessing a protein labeling method.
Signaling Pathways Potentially Affected by Protein Labeling
Labeling a protein, particularly a receptor or a ligand, can potentially interfere with its function in a signaling pathway. Understanding these pathways is crucial for interpreting the results of biological assays.
TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway is critical in regulating cell growth, differentiation, and apoptosis. The binding of TGF-β to its receptor initiates a cascade involving SMAD proteins.
Caption: A simplified diagram of the TGF-β signaling cascade.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) pathway is a key regulator of cell proliferation, survival, and migration. Ligand binding to EGFR leads to receptor dimerization and autophosphorylation, initiating downstream signaling cascades.
Caption: An overview of the EGFR-mediated MAPK signaling pathway.
G-Protein Coupled Receptor (GPCR) Signaling Pathway
GPCRs constitute a large family of transmembrane receptors that detect molecules outside the cell and activate internal signal transduction pathways.
Caption: A general schematic of G-Protein Coupled Receptor signaling.
Detailed Experimental Protocols
To ensure reproducibility and accuracy, detailed methodologies for key experiments are provided below.
Bolton-Hunter Labeling of Proteins
This protocol is a generalized procedure and may require optimization for specific proteins.
Materials:
-
Protein of interest in a suitable buffer (e.g., 0.1 M borate (B1201080) buffer, pH 8.5)
-
[¹²⁵I]this compound
-
0.2 M Glycine (B1666218) in 0.1 M borate buffer, pH 8.5
-
Gel filtration column (e.g., Sephadex G-25)
-
Reaction tubes
-
Scintillation counter
Procedure:
-
Reaction Setup: In a reaction tube, combine 5-10 µg of the protein with the [¹²⁵I]this compound. The molar ratio of reagent to protein should be optimized, but a 1:1 to 4:1 ratio is a common starting point.
-
Incubation: Incubate the reaction mixture on ice for 15-30 minutes with occasional gentle mixing.
-
Quenching: Terminate the reaction by adding an excess of 0.2 M glycine solution. Incubate for an additional 5-10 minutes on ice to quench any unreacted reagent.
-
Purification: Separate the labeled protein from unreacted reagent and other small molecules using a pre-equilibrated gel filtration column. Elute with a suitable buffer (e.g., PBS with 0.1% BSA).
-
Quantification: Collect fractions and measure the radioactivity of each fraction using a scintillation counter to identify the protein-containing peak.
-
Assessment of Incorporation: Determine the specific activity of the labeled protein by measuring both the protein concentration and the incorporated radioactivity.
Alternative Labeling Method: Chloramine-T Iodination
This method is a direct iodination technique that targets tyrosine and histidine residues.
Materials:
-
Protein of interest in a suitable buffer (e.g., 0.05 M phosphate (B84403) buffer, pH 7.5)
-
Na[¹²⁵I]
-
Chloramine-T solution (freshly prepared)
-
Sodium metabisulfite (B1197395) solution (freshly prepared)
-
Gel filtration column (e.g., Sephadex G-25)
Procedure:
-
Reaction Setup: In a reaction tube, add the protein solution, Na[¹²⁵I], and freshly prepared Chloramine-T solution. The amount of Chloramine-T should be minimized to avoid excessive oxidation of the protein.
-
Incubation: Allow the reaction to proceed for 30-60 seconds at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding an excess of sodium metabisulfite solution.
-
Purification: Immediately purify the labeled protein using a gel filtration column as described for the Bolton-Hunter method.
Assessment of Biological Activity: Receptor Binding Assay
This assay measures the ability of the labeled protein to bind to its receptor.
Materials:
-
Labeled protein
-
Unlabeled protein (for competition)
-
Cells or membrane preparations expressing the target receptor
-
Binding buffer (e.g., PBS with 0.1% BSA)
-
Filtration apparatus with glass fiber filters
-
Scintillation counter
Procedure:
-
Assay Setup: In a series of tubes, set up the binding reactions. Include tubes for total binding (labeled protein only), non-specific binding (labeled protein + a large excess of unlabeled protein), and competitive binding (labeled protein + varying concentrations of unlabeled protein).
-
Incubation: Add the cells or membrane preparations to each tube and incubate at an appropriate temperature and time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free labeled protein. Wash the filters with ice-cold binding buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. For competitive binding, determine the concentration of unlabeled protein that inhibits 50% of the specific binding (IC₅₀) to assess the binding affinity of the labeled protein.
By carefully selecting the labeling method and rigorously assessing the biological activity of the labeled protein, researchers can ensure the validity and reliability of their experimental results. The Bolton-Hunter method, with its mild reaction conditions, remains a valuable tool for labeling sensitive proteins while preserving their critical biological functions.
A Researcher's Guide to Mass Spectrometry Analysis of Bolton-Hunter Labeled Proteins
For researchers, scientists, and drug development professionals engaged in quantitative proteomics, the choice of labeling strategy is a critical determinant of experimental success. This guide provides an objective comparison of Bolton-Hunter labeling with other common amine-reactive labeling methods for mass spectrometry analysis. We present a summary of quantitative performance characteristics, detailed experimental protocols, and visual workflows to facilitate an informed decision for your specific research needs.
Comparison of Protein Labeling Strategies
The Bolton-Hunter reagent, N-succinimidyl-3-(4-hydroxyphenyl)propionate, is an amine-reactive compound used for indirect iodination or as a general labeling agent for proteins.[1][2] It reacts primarily with the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group.[1] This method is particularly advantageous for proteins that lack tyrosine residues for direct iodination or are sensitive to the oxidative conditions of other labeling methods.[1]
Here, we compare Bolton-Hunter labeling with other prevalent amine-reactive labeling strategies: general N-hydroxysuccinimide (NHS) esters, isobaric tags for relative and absolute quantitation (iTRAQ), and tandem mass tags (TMT).
Quantitative Performance
| Feature | Bolton-Hunter Labeling | General NHS-Ester Labeling | iTRAQ/TMT Labeling | Label-Free Quantification |
| Target Residues | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Not applicable |
| Quantification Level | MS1 | MS1 | MS2/MS3 (Reporter Ions) | MS1 (Precursor Intensity) or Spectral Counting |
| Multiplexing Capacity | Limited (typically isotopic labeling) | Limited (typically isotopic labeling) | High (up to 18-plex with TMTpro) | High (limited by instrument time) |
| Labeling Efficiency | Generally high, pH-dependent | High, pH-dependent | High, pH-dependent | Not applicable |
| Sample Recovery | Can be affected by purification steps | Can be affected by purification steps | Good, as samples are pooled after labeling | High, minimal sample handling post-digestion |
| Effect on Protein | Can alter charge and hydrophobicity | Can alter charge and hydrophobicity | Can alter charge and hydrophobicity | Minimal |
| Quantitative Accuracy | Good at MS1 level | Good at MS1 level | Can be affected by ratio compression | Can be affected by instrument variability |
| Instrumentation | Compatible with most mass spectrometers | Compatible with most mass spectrometers | Requires MS/MS capabilities | Requires high-resolution, stable MS |
Qualitative Comparison
| Aspect | Bolton-Hunter Labeling | General NHS-Ester Labeling | iTRAQ/TMT Labeling | Label-Free Quantification |
| Advantages | - Suitable for proteins without tyrosine.[1]- Milder than direct iodination.[1]- Can be used for radio- or non-radioactive labeling. | - Wide variety of commercially available reagents with different functionalities (e.g., fluorophores, biotin).[3]- Well-established and straightforward chemistry.[4] | - High multiplexing capability allows for increased throughput and reduced instrument time per sample.[5]- Reduced experimental variability as samples are combined early in the workflow. | - No chemical labeling required, minimizing potential artifacts and sample loss.- Cost-effective for large-scale studies. |
| Disadvantages | - Can introduce a significant mass modification.- May alter protein structure and function.[6] | - Can alter protein charge and hydrophobicity, potentially affecting chromatographic separation and ionization.[6]- Non-specific labeling can occur at high pH. | - "Ratio compression" can underestimate quantitative differences due to co-isolation of precursor ions.[5]- Reagents can be expensive. | - Requires highly reproducible chromatography and stable instrument performance.- Data analysis can be more complex due to the need for alignment and normalization. |
Experimental Protocols
Bolton-Hunter Labeling for Mass Spectrometry Analysis
This protocol describes the labeling of a purified protein with a non-radioactive this compound for subsequent LC-MS/MS analysis.
Materials:
-
Purified protein solution (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.4)
-
This compound (or its water-soluble sulfo-NHS analog)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) or sodium borate (B1201080) buffer, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., PD-10)
-
Ammonium (B1175870) bicarbonate (50 mM)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid (FA)
Procedure:
-
Protein Preparation: Ensure the protein sample is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.
-
Reagent Preparation: Immediately before use, dissolve the this compound in DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: a. Adjust the pH of the protein solution to 8.5 with the Reaction Buffer. b. Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. c. Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Add Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with 50 mM ammonium bicarbonate.
-
Reduction and Alkylation: a. Add DTT to the labeled protein solution to a final concentration of 10 mM. Incubate at 56°C for 30 minutes. b. Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.
-
Digestion: Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Sample Cleanup: Acidify the digest with formic acid to a final concentration of 0.1%. Desalt the peptides using a C18 StageTip or equivalent.
-
LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS.
General NHS-Ester Labeling for Mass Spectrometry Analysis
This protocol outlines a general procedure for labeling proteins with a generic NHS-ester reagent.[4][7]
Materials:
-
Purified protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.4)
-
NHS-ester reagent (e.g., biotin-NHS, fluorescent dye-NHS)
-
Anhydrous DMF or DMSO
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3[8]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column
-
Standard proteomics sample preparation reagents (as listed for Bolton-Hunter protocol)
Procedure:
-
Protein and Reagent Preparation: Follow steps 1 and 2 from the Bolton-Hunter protocol.
-
Labeling Reaction: a. Adjust the protein solution to pH 8.3 using the Reaction Buffer.[8] b. Add a 10- to 50-fold molar excess of the dissolved NHS-ester reagent to the protein solution. c. Incubate for 1 hour at room temperature.[4]
-
Quenching and Purification: Follow steps 4 and 5 from the Bolton-Hunter protocol.
-
Downstream Processing: Proceed with reduction, alkylation, digestion, and sample cleanup as described in steps 6-8 of the Bolton-Hunter protocol.
-
LC-MS/MS Analysis: Analyze the labeled peptides by LC-MS/MS.
Mandatory Visualizations
Experimental Workflow for Amine-Reactive Labeling
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. The Bolton and Hunter Method for Radiolabeling Protein | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. glenresearch.com [glenresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. interchim.fr [interchim.fr]
- 8. benchchem.com [benchchem.com]
Mastering Protein Labeling: A Guide to Quantifying Bolton-Hunter Reagent Incorporation
For researchers, scientists, and drug development professionals, the precise labeling of proteins is a critical step in a multitude of assays, from immunoassays to in vivo tracking. The Bolton-Hunter reagent provides a gentle and reliable method for radioiodination, particularly for proteins susceptible to oxidative damage or those lacking tyrosine residues. This guide offers a comprehensive comparison of the Bolton-Hunter method with other common labeling techniques, supported by experimental data and detailed protocols to aid in the selection of the optimal labeling strategy.
Comparing Labeling Chemistries: Bolton-Hunter vs. Alternatives
The choice of a protein labeling method hinges on factors such as the nature of the protein, the desired specific activity, and the need to preserve biological function. The this compound, an N-succinimidyl ester, offers an indirect approach by first being iodinated and then conjugating to free amino groups, primarily on lysine (B10760008) residues.[1] This contrasts with direct iodination methods that target tyrosine and histidine residues and can be harsher on the protein.
| Feature | This compound | Direct Iodination (e.g., Chloramine-T, Iodogen) |
| Target Residues | Primarily lysine | Tyrosine, Histidine |
| Reaction Condition | Non-oxidative | Oxidative |
| Protein Suitability | Proteins sensitive to oxidation, lacking tyrosine | Proteins with accessible tyrosine/histidine residues |
| Potential for Protein Damage | Minimal | Higher risk of oxidation and aggregation[2] |
| Control over Labeling | Good | Can be more variable |
Determining the Degree of Labeling: Methodologies and Data
Accurately determining the degree of labeling (DoL) is essential for ensuring the consistency and reliability of experimental results. The DoL represents the average number of label molecules conjugated to a single protein molecule.[3][4] Several methods can be employed to quantify the incorporation of the this compound.
Spectrophotometric Analysis
A straightforward method for determining the DoL of fluorescently-labeled proteins involves measuring the absorbance of the conjugate at two wavelengths: 280 nm (for the protein) and the maximum absorbance of the dye.[4]
Equation for Degree of Labeling (DoL):
Where:
-
A_max = Absorbance of the conjugate at the dye's maximum absorbance wavelength
-
A_280 = Absorbance of the conjugate at 280 nm
-
ε_prot = Molar extinction coefficient of the protein at 280 nm
-
ε_dye = Molar extinction coefficient of the dye at its maximum absorbance wavelength
-
CF = Correction factor (A_280 of the free dye / A_max of the free dye)[4]
Mass Spectrometry
For a more precise and detailed analysis, mass spectrometry (MS) is the method of choice. MS can determine the exact mass of the labeled protein, allowing for the calculation of the number of attached labels. This technique can also reveal the distribution of different labeled species (e.g., proteins with one, two, or more labels).[5][6]
Gamma Counting for Radiolabeled Proteins
When using the radioiodinated this compound (e.g., with ¹²⁵I), the degree of labeling is typically expressed as specific activity (e.g., µCi/µg of protein). This is determined by measuring the radioactivity of a known amount of the labeled protein using a gamma counter.
| Method | Principle | Advantages | Disadvantages |
| Spectrophotometry | Absorbance measurement | Rapid, accessible | Less accurate for complex mixtures, requires known extinction coefficients |
| Mass Spectrometry | Mass-to-charge ratio measurement | High accuracy, provides distribution of labeled species | Requires specialized equipment and expertise |
| Gamma Counting | Detection of radioactive decay | Highly sensitive for radiolabeled proteins | Requires handling of radioactive materials and specialized detectors |
Experimental Protocols
Protocol 1: Labeling of a Protein with this compound
This protocol outlines the general steps for labeling a protein using the this compound.
Materials:
-
¹²⁵I-labeled this compound
-
Quenching solution (0.2 M Glycine (B1666218) in 0.1 M Borate buffer, pH 8.5)[2][7]
-
Purification column (e.g., Sephadex G-25)[2]
Procedure:
-
To the protein solution, add the ¹²⁵I-labeled this compound. A molar ratio of 3-4 moles of ester per mole of protein is a common starting point.[7]
-
Incubate the reaction mixture on ice for 15-30 minutes with gentle stirring.[7]
-
Quench the reaction by adding the glycine solution to react with any unconjugated ester. Incubate for 5 minutes on ice.[7]
-
Separate the radiolabeled protein from unreacted reagent and byproducts using a size-exclusion chromatography column.
Protocol 2: Determination of Specific Activity by Gamma Counting
Procedure:
-
Measure the concentration of the purified, labeled protein using a standard protein assay (e.g., BCA or Bradford).
-
Measure the radioactivity of a known volume of the labeled protein solution using a gamma counter.
-
Calculate the specific activity by dividing the total radioactivity (in µCi) by the total amount of protein (in µg).
Visualizing the Workflow and Chemistry
To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict the experimental workflow for determining the degree of labeling and the chemical principle of the Bolton-Hunter reaction.
Caption: Workflow for labeling and quantification.
Caption: this compound reaction mechanism.
By understanding the principles of the this compound and employing rigorous quantification methods, researchers can achieve consistent and reliable protein labeling for a wide range of applications. This guide provides the foundational knowledge and practical protocols to confidently implement this valuable technique in the laboratory.
References
- 1. The Bolton and Hunter Method for Radiolabeling Protein | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. Degree of labeling (DOL) step by step [abberior.rocks]
- 4. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 5. Functional in vitro assessment of modified antibodies: Impact of label on protein properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. info.gbiosciences.com [info.gbiosciences.com]
A Head-to-Head Comparison: In Vivo Stability of Bolton-Hunter Labeled Proteins
For researchers navigating the complexities of in vivo studies, the stability of a labeled protein is paramount to generating reliable and reproducible data. The choice of labeling method can significantly impact a protein's fate in a biological system, influencing its circulation time, biodistribution, and ultimately, the interpretation of experimental results. This guide provides a comparative analysis of the in vivo stability of proteins labeled using the Bolton-Hunter reagent versus other common methodologies, including direct radioiodination, fluorescent dye conjugation, and biotinylation.
The this compound offers a distinct advantage for proteins that are sensitive to the oxidative conditions often required by other iodination techniques or for those lacking tyrosine residues for direct labeling.[1][2] This indirect method involves the acylation of primary amino groups, such as the ε-amino group of lysine (B10760008) residues, with a pre-iodinated acylating agent, N-succinimidyl-3-(4-hydroxyphenyl)propionate.[1][3] This approach generally results in a labeled protein with preserved biological activity and improved in vivo stability compared to some direct labeling methods.[4]
Quantitative Comparison of In Vivo Stability
The following table summarizes key quantitative parameters related to the in vivo stability of proteins labeled with different methods, compiled from various studies. It is important to note that direct comparisons can be challenging due to variations in the protein being studied, the animal model used, and the specific experimental conditions.
| Labeling Method | Labeled Protein/Molecule | Key Stability Findings | Reference |
| This compound | Monoclonal Antibody (Dal B02) | Less susceptible to deiodination and loss of immunoreactivity compared to the Chloramine-T method. | [5] |
| Prostatic Acid Phosphatase | Substantially higher immunoreactivity than that prepared using the chloramine-T method. | [6] | |
| Direct Radioiodination (Chloramine-T) | Monoclonal Antibody (Dal B02) | Most susceptible to deiodination and loss of immunoreactivity in circulation. | [5] |
| Anti-ATPS Monoclonal Antibody | Showed limited in vivo stability. | [7] | |
| N-succinimidyl-p-iodobenzoate (PIB) | Monoclonal Antibody (Dal B02) | Led to less radioactivity in the thyroid compared to Chloramine-T and Bolton-Hunter methods, suggesting higher stability against deiodination. | [5] |
| Fluorescent Dyes | SNAP-tag fusion proteins | Chemical pulse-chase labeling with near-infrared probes allowed for measurement of in vivo half-life. | [8] |
| Biotinylation | Immunoglobulin G | Biotin-protein bonds produced by six different biotinylating agents were found to be susceptible to hydrolysis by factors in human plasma. | [9] |
| Monoclonal Antibodies | The biotin-avidin interaction is stable in vivo, allowing for a two-step targeting approach. | [10][11] |
Experimental Protocols for Assessing In Vivo Stability
Accurate assessment of in vivo protein stability is crucial for validating a labeling method. The following are generalized protocols for key experiments cited in the comparison.
Radioiodination using the this compound
This protocol is a generalized procedure for labeling a protein with the this compound.
Materials:
-
Protein of interest in a suitable buffer (e.g., 0.1 M Borate buffer, pH 8.5)
-
Radioiodinated this compound ([¹²⁵I]N-succinimidyl-3-(4-hydroxyphenyl)propionate)
-
Quenching solution (e.g., 0.2 M Glycine in buffer)
-
Size-exclusion chromatography column for purification
Procedure:
-
Add the radioiodinated this compound to the protein solution. The molar ratio of reagent to protein should be optimized for each protein.
-
Incubate the reaction mixture on ice for a specified time (e.g., 15-30 minutes) with gentle stirring.[2]
-
Quench the reaction by adding an excess of a primary amine-containing solution, such as glycine, to react with any remaining active ester.
-
Purify the labeled protein from unreacted reagent and byproducts using size-exclusion chromatography.
-
Assess the radiochemical purity and specific activity of the labeled protein.
In Vivo Biodistribution and Stability Study
This protocol outlines a typical experiment to determine the biodistribution and stability of a radiolabeled protein in an animal model.
Materials:
-
Labeled protein
-
Animal model (e.g., mice, rabbits)
-
Anesthesia
-
Gamma counter or imaging system (e.g., SPECT/CT)
-
Dissection tools
Procedure:
-
Administer a known amount of the radiolabeled protein to the animal model, typically via intravenous injection.
-
At various time points post-injection (e.g., 1, 4, 24, 48, 168 hours), anesthetize the animals and collect blood samples.
-
Perform whole-body imaging at selected time points if a suitable imaging modality is available.
-
At the end of the study, euthanize the animals and dissect key organs and tissues (e.g., thyroid, liver, spleen, kidneys, tumor).
-
Measure the radioactivity in the collected blood, organs, and tissues using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ to determine the biodistribution.
-
Assess in vivo stability by monitoring the accumulation of free radioiodine in the thyroid, which is an indicator of deiodination.[5]
Pulse-Chase Analysis for Protein Half-Life Determination
Pulse-chase is a classic technique to measure the rate of protein degradation and determine its half-life.
Materials:
-
Cells expressing the protein of interest
-
Pulse medium: cell culture medium lacking methionine and cysteine, supplemented with a radioactive amino acid (e.g., [³⁵S]methionine/cysteine).
-
Chase medium: complete cell culture medium with an excess of non-radioactive methionine and cysteine.
-
Lysis buffer
-
Antibody specific to the protein of interest
-
Protein A/G beads for immunoprecipitation
-
SDS-PAGE and autoradiography equipment
Procedure:
-
Incubate cells in the pulse medium for a short period (the "pulse") to label newly synthesized proteins.[12]
-
Remove the pulse medium and add the chase medium to start the "chase" period.
-
At various time points during the chase, collect cell lysates.
-
Immunoprecipitate the protein of interest from the lysates using a specific antibody.
-
Analyze the immunoprecipitated proteins by SDS-PAGE and autoradiography to visualize the radiolabeled protein.
-
Quantify the band intensity at each time point to determine the rate of protein degradation and calculate the protein's half-life.[12][13]
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for comparing the in vivo stability of labeled proteins.
References
- 1. The Bolton and Hunter Method for Radiolabeling Protein | Springer Nature Experiments [experiments.springernature.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. The labelling of proteins to high specific radioactivities by conjugation to a 125I-containing acylating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunoreactivity, stability, pharmacokinetics and biodistribution of a monoclonal antibody to human leukemic B cells after three different methods of radioiodination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Bolton-Hunter and chloramine-T techniques for the radioiodination of prostatic acid phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radiolabeled Anti-Adenosine Triphosphate Synthase Monoclonal Antibody as a Theragnostic Agent Targeting Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring in vivo protein half-life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Instability of the biotin-protein bond in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo labelling of biotinylated monoclonal antibodies by radioactive avidin: a strategy to increase tumor radiolocalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imaging proteins in live mammalian cells with biotin ligase and monovalent streptavidin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of Modulation of Protein Stability Using Pulse-chase Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
A Comparative Guide to Protein Iodination Techniques: A Cost-Benefit Analysis for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate protein iodination technique is a critical decision that directly impacts the integrity of the labeled protein and the reliability of subsequent experiments. This guide provides a comprehensive cost-benefit analysis of the three most common methods for protein iodination: the Chloramine-T method, the Iodogen method, and the Lactoperoxidase method. We will delve into a detailed comparison of their performance, supported by experimental data, and provide structured protocols to aid in the selection of the most suitable technique for your specific research needs.
Performance Comparison: A Quantitative Overview
The choice of an iodination method hinges on a trade-off between efficiency, the preservation of protein structure and function, and cost. The following table summarizes the key performance indicators for each technique.
| Feature | Chloramine-T Method | Iodogen Method | Lactoperoxidase Method |
| Principle | Strong chemical oxidation | Mild, solid-phase chemical oxidation | Enzymatic oxidation |
| Iodination Efficiency | High (>95% achievable)[1] | High (>95% achievable)[1] | Variable, generally lower than chemical methods[2] |
| Specific Activity | High | High | Moderate to High |
| Protein Integrity | Higher risk of oxidative damage to sensitive proteins[2] | Lower risk due to milder, solid-phase conditions[1] | Generally considered the gentlest method, preserving biological activity[2] |
| Reaction Time | Fast (typically 30-60 seconds)[1] | Slower (typically 5-15 minutes)[2] | Variable (can be optimized by altering enzyme/substrate concentration and time)[2] |
| Ease of Use | Requires careful timing and the addition of a quenching agent | Simpler procedure with easier reaction termination | More technically demanding due to the handling of enzymes and multiple reagents[3] |
| Cost of Reagents | Low | Moderate | High (enzyme is a significant cost factor) |
| Key Advantages | High efficiency, speed, low cost | Mild conditions, good for sensitive proteins, easy to perform | Very gentle, preserves protein function |
| Key Disadvantages | Harsh, can damage proteins | Slower reaction time, lower incorporation for some proteins[2] | Lower and more variable yields, potential for enzyme self-iodination, higher cost[2] |
Cost-Benefit Analysis
The selection of an iodination method should be a strategic decision based on the specific requirements of the experiment and the nature of the protein being labeled.
-
Chloramine-T: This method is the most cost-effective and fastest option, making it suitable for robust proteins where high specific activity is the primary goal and the risk of some protein damage is acceptable.
-
Iodogen: Offering a good balance between efficiency and gentleness, the Iodogen method is often the preferred choice for a wide range of proteins, especially those that are sensitive to strong oxidation. The slightly higher cost and longer reaction time are often justified by the improved preservation of protein integrity.
-
Lactoperoxidase: When the biological activity of the protein is of utmost importance and must be preserved with minimal alteration, the Lactoperoxidase method is the ideal choice. Despite its higher cost and more complex protocol, the gentle nature of the enzymatic reaction makes it invaluable for labeling delicate proteins like antibodies and hormones for use in functional assays.
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful protein iodination. Below are representative protocols for the Chloramine-T, Iodogen, and Lactoperoxidase methods.
Chloramine-T Method Protocol
This protocol is a general guideline and may require optimization for your specific protein.
Reagents:
-
Protein to be labeled in a suitable buffer (e.g., 0.05 M sodium phosphate (B84403) buffer, pH 7.5)
-
Radioactive iodide (e.g., Na¹²⁵I)
-
Chloramine-T solution (freshly prepared, e.g., 1 mg/mL in water)
-
Sodium metabisulfite (B1197395) solution (freshly prepared, e.g., 2 mg/mL in water) for quenching
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
In a shielded fume hood, combine the protein solution and the radioactive iodide in a reaction vial.
-
Initiate the reaction by adding the freshly prepared Chloramine-T solution.
-
Allow the reaction to proceed for 30-60 seconds with gentle mixing.
-
Terminate the reaction by adding the sodium metabisulfite solution.
-
Immediately purify the iodinated protein using a desalting column to separate it from unreacted iodide and other reaction components.
Iodogen Method Protocol
This protocol utilizes pre-coated tubes for a simplified workflow.
Reagents:
-
Iodogen-coated reaction tubes
-
Protein to be labeled in a suitable buffer (e.g., 0.05 M sodium phosphate buffer, pH 7.5)
-
Radioactive iodide (e.g., Na¹²⁵I)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare the protein solution in the appropriate buffer.
-
Add the radioactive iodide to the protein solution.
-
Transfer the protein/iodide mixture to the Iodogen-coated tube to initiate the reaction.
-
Incubate for 5-15 minutes at room temperature with occasional gentle mixing.
-
Terminate the reaction by transferring the reaction mixture to a new tube, leaving the Iodogen coating behind.
-
Purify the iodinated protein using a desalting column.
Lactoperoxidase Method Protocol
This enzymatic method is ideal for sensitive proteins.
Reagents:
-
Protein to be labeled in a suitable buffer (e.g., 0.05 M sodium phosphate buffer, pH 7.4)
-
Radioactive iodide (e.g., Na¹²⁵I)
-
Lactoperoxidase solution
-
Hydrogen peroxide (H₂O₂) solution (diluted, e.g., 0.003%)
-
Quenching solution (e.g., sodium azide (B81097) or cysteine)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
In a reaction vial, combine the protein solution, radioactive iodide, and Lactoperoxidase solution.
-
Initiate the reaction by adding a small volume of diluted hydrogen peroxide. The reaction can be maintained by further small additions of H₂O₂.[2]
-
Incubate for 10-30 minutes at room temperature.
-
Terminate the reaction by adding a quenching solution.
-
Purify the iodinated protein using a desalting column to remove the enzyme, unreacted iodide, and other reagents.[2]
Visualizing the Workflows
To further clarify the experimental procedures, the following diagrams illustrate the workflows for each iodination technique.
Caption: Experimental workflow for the Chloramine-T protein iodination method.
Caption: Experimental workflow for the Iodogen protein iodination method.
Caption: Experimental workflow for the Lactoperoxidase protein iodination method.
References
Preserving Protein Integrity: A Comparative Guide to Bolton-Hunter Reagent and Oxidative Labeling Methods
For researchers, scientists, and drug development professionals, the selection of an appropriate protein labeling technique is paramount to ensure that the structural and functional integrity of the protein of interest is maintained. This guide provides a detailed comparison of two common radioiodination strategies: the indirect acylation using the Bolton-Hunter reagent and direct oxidative methods. We will delve into their mechanisms, experimental protocols, and the impact of each method on protein structure and function, supported by experimental data.
At a Glance: Bolton-Hunter vs. Oxidative Methods
The choice between the this compound and oxidative methods for protein labeling hinges on the specific characteristics of the protein and the experimental goals. The Bolton-Hunter method offers a gentler, non-oxidative approach, making it ideal for sensitive proteins that may be damaged by harsher techniques. In contrast, oxidative methods are often simpler and faster but carry a higher risk of altering the protein's native conformation and function.
| Feature | This compound | Oxidative Methods (e.g., Chloramine-T, Iodogen) |
| Mechanism | Indirect, two-step acylation of primary amines (lysine residues). Non-oxidative. | Direct electrophilic substitution on tyrosine and histidine residues. Involves strong oxidizing agents. |
| Protein Suitability | Ideal for proteins sensitive to oxidation, lacking tyrosine residues, or where modification of tyrosines affects biological activity.[1][2] | Suitable for proteins with accessible tyrosine or histidine residues that are robust enough to withstand oxidative conditions. |
| Preservation of Structure | Generally superior preservation of native protein structure and function.[3] | Can lead to denaturation, aggregation, and oxidation of other amino acid residues, potentially altering protein structure.[3] |
| Labeling Efficiency | Can achieve high specific activities, though the two-step process may result in lower overall yields compared to some oxidative methods.[4] | Can achieve high labeling efficiency in a single step. |
| Biological Activity | Labeled proteins often retain high immunoreactivity and biological activity.[5] | Risk of reduced biological activity due to modification of critical tyrosine residues or oxidative damage.[6] |
| In Vivo Stability | Labeled proteins may exhibit greater resistance to deiodination in vivo compared to those labeled by direct oxidative methods.[7] | Labeled proteins can be susceptible to in vivo deiodination. |
| Complexity | More complex, multi-step procedure.[4] | Simpler and faster procedure. |
Delving into the Mechanisms
Understanding the underlying chemical reactions is crucial for selecting the appropriate labeling strategy.
The Gentle Approach: this compound
The this compound, N-succinimidyl-3-(4-hydroxyphenyl)propionate (SHPP), provides an indirect method for radioiodination.[1] The process involves two key steps:
-
Iodination of the Reagent: The this compound itself is first radioiodinated.
-
Conjugation to the Protein: The radiolabeled active ester then reacts with primary amino groups (the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group) on the protein, forming a stable amide bond.[4]
This method avoids exposing the protein to oxidizing agents, thereby preserving its native structure.[1][2]
Caption: this compound reaction with a protein.
The Direct Route: Oxidative Methods
Oxidative methods directly incorporate radioactive iodine into tyrosine and, to a lesser extent, histidine residues on the protein. These methods rely on an oxidizing agent to convert iodide (I⁻) into a reactive electrophilic species (I⁺), which then substitutes onto the aromatic rings of these amino acid residues.[8]
Commonly used oxidative methods include:
-
Chloramine-T Method: A strong oxidizing agent that is simple and effective but can be harsh on proteins.[6][9]
-
Iodogen Method: A milder, solid-phase oxidizing agent that minimizes direct contact between the protein and the oxidant, reducing the risk of damage.[3][8]
-
Lactoperoxidase Method: An enzymatic and gentle method that uses lactoperoxidase and a small amount of hydrogen peroxide to catalyze the iodination of tyrosine residues.[10][11]
References
- 1. The Bolton and Hunter Method for Radiolabeling Protein | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Radiolabelling of human haemoglobin using the 125I-Bolton-Hunter reagent is superior to oxidative iodination for conservation of the native structure of the labelled protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The labelling of proteins to high specific radioactivities by conjugation to a 125I-containing acylating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. An enzymic method for the trace iodination of immunoglobulins and other proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Protein Labeling: The Impact of Bolton-Hunter Labeling on Protein Immunogenicity
For researchers, scientists, and drug development professionals, the choice of protein labeling methodology is a critical consideration that can significantly influence experimental outcomes. An ideal labeling technique should not only be efficient but also minimally impact the protein's structure, function, and importantly, its immunogenic potential. This guide provides a comprehensive comparison of the Bolton-Hunter labeling method with a common alternative, the Chloramine-T method, with a focus on their potential effects on protein immunogenicity. While direct comparative in vivo immunogenicity data is scarce in publicly available literature, this guide will delve into the mechanistic differences between these methods, present available comparative data on immunoreactivity, and provide detailed experimental protocols to empower researchers to conduct their own immunogenicity assessments.
Understanding the Labeling Methods: A Head-to-Head Comparison
The selection of a labeling method can introduce modifications to a protein that may be recognized as foreign by the immune system, potentially leading to the development of anti-drug antibodies (ADAs). These ADAs can neutralize the therapeutic effect of the protein and cause adverse immune reactions. Therefore, understanding the chemistry of the labeling process is paramount.
The Bolton-Hunter method is an indirect labeling technique that involves the acylation of free amino groups on the protein, primarily the ε-amino group of lysine (B10760008) residues.[1] This is achieved using the N-succinimidyl-3-(4-hydroxyphenyl)propionate (Bolton-Hunter reagent), which is pre-labeled with a reporter molecule (e.g., radioiodine). A key advantage of this method is that it is performed under mild, non-oxidizing conditions, which helps to preserve the native conformation of the protein.[1]
In contrast, the Chloramine-T method is a direct labeling technique that utilizes the strong oxidizing agent, Chloramine-T, to facilitate the incorporation of iodine onto tyrosine and, to a lesser extent, histidine residues.[2] While this method can be highly efficient, the harsh oxidative conditions can lead to denaturation and aggregation of the protein, potentially exposing new immunogenic epitopes.[3][4]
The following table summarizes the key characteristics of each method:
| Feature | Bolton-Hunter Method | Chloramine-T Method |
| Mechanism | Indirect, acylation of lysine residues | Direct, oxidation-mediated iodination of tyrosine/histidine residues |
| Reaction Conditions | Mild, non-oxidative | Harsh, oxidative |
| Primary Target Residues | Lysine | Tyrosine, Histidine |
| Potential Impact on Protein | Minimal conformational changes | Potential for oxidation, denaturation, and aggregation |
| Suitability | Proteins sensitive to oxidation or lacking accessible tyrosine residues | Proteins with accessible tyrosine residues and robust to oxidation |
Experimental Data: A Look at Immunoreactivity
While direct in vivo immunogenicity data is limited, a study comparing the radioiodination of prostatic acid phosphatase using both methods found that the Bolton-Hunter labeled protein exhibited "substantially higher immunoreactivity" in a radioimmunoassay.[5] It is crucial to note that immunoreactivity in this context refers to the ability of the labeled protein to be recognized by a specific antibody in an assay, and does not directly equate to immunogenicity, which is the capacity to elicit an immune response in a living organism. However, this finding suggests that the Bolton-Hunter method may better preserve the native epitopes of the protein.
| Labeled Protein | Labeling Method | Outcome in Radioimmunoassay | Reference |
| Prostatic Acid Phosphatase | Bolton-Hunter | Substantially higher immunoreactivity | [5] |
| Prostatic Acid Phosphatase | Chloramine-T | Lower immunoreactivity | [5] |
Experimental Protocols
To facilitate the direct comparison of these labeling methods in your own research, detailed protocols for protein labeling and subsequent immunogenicity assessment are provided below.
Protein Labeling Protocols
1. Bolton-Hunter Labeling Protocol (for in vivo studies)
This protocol is a representative example and should be optimized for the specific protein of interest.
-
Materials:
-
Protein to be labeled (in a suitable buffer, e.g., 0.1 M borate (B1201080) buffer, pH 8.5)
-
Radioiodinated this compound
-
Quenching solution (e.g., 0.2 M glycine (B1666218) in 0.1 M borate buffer, pH 8.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
-
Reaction vials
-
Pipettes and tips
-
-
Procedure:
-
In a reaction vial, combine the protein solution with the radioiodinated this compound. The molar ratio of reagent to protein should be optimized, but a starting point of 1:1 to 5:1 is common.
-
Incubate the reaction mixture on ice or at 4°C for 30-60 minutes with gentle mixing.
-
Quench the reaction by adding an excess of the quenching solution. Incubate for 5-10 minutes at room temperature.
-
Purify the labeled protein from unreacted reagent and quenching solution using a pre-equilibrated size-exclusion chromatography column.
-
Collect fractions and determine the protein concentration and radioactivity of each fraction to identify the fractions containing the labeled protein.
-
Pool the fractions containing the purified labeled protein and store appropriately for in vivo administration.
-
2. Chloramine-T Labeling Protocol (for in vivo studies)
This protocol is a representative example and requires careful optimization to minimize protein damage.
-
Materials:
-
Protein to be labeled (in a suitable buffer, e.g., 0.05 M phosphate (B84403) buffer, pH 7.5)
-
NaI (with the desired radioisotope of iodine)
-
Chloramine-T solution (freshly prepared in phosphate buffer)
-
Sodium metabisulfite (B1197395) solution (freshly prepared in phosphate buffer) to quench the reaction
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
-
Reaction vials
-
Pipettes and tips
-
-
Procedure:
-
In a reaction vial, add the protein solution and the NaI solution.
-
Initiate the reaction by adding the Chloramine-T solution. The amount of Chloramine-T should be carefully titrated to be just sufficient for the desired level of iodination to minimize protein damage.
-
Allow the reaction to proceed for a short duration, typically 1-2 minutes at room temperature, with gentle mixing.
-
Quench the reaction by adding the sodium metabisulfite solution.
-
Purify the labeled protein from unreacted iodine and other reagents using a pre-equilibrated size-exclusion chromatography column.
-
Collect fractions and determine the protein concentration and radioactivity of each fraction.
-
Pool the fractions containing the purified labeled protein and assess for aggregation before storing for in vivo use.
-
Immunogenicity Assessment Protocols
1. Anti-Drug Antibody (ADA) Bridging ELISA Protocol
This protocol provides a general framework for detecting ADAs in serum samples from immunized animals.
-
Materials:
-
Labeled protein (both biotinylated and conjugated to a reporter like horseradish peroxidase - HRP)
-
Streptavidin-coated microtiter plates
-
Serum samples from immunized and control animals
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Assay diluent (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Plate reader
-
-
Procedure:
-
Coat the streptavidin plate with the biotinylated labeled protein by incubating for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Block the plate with blocking buffer for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add diluted serum samples (and controls) to the wells and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the HRP-conjugated labeled protein to the wells and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add the HRP substrate and incubate in the dark until a color change is observed.
-
Stop the reaction with the stop solution and read the absorbance at the appropriate wavelength.
-
ADA titers can be determined by serially diluting the positive samples until the signal returns to background levels.
-
2. T-cell Activation Assay Protocol
This protocol outlines a method to assess the cellular immune response to the labeled protein.
-
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or splenocytes isolated from immunized and control animals
-
Labeled protein and unlabeled control protein
-
Cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
-
96-well cell culture plates
-
T-cell proliferation assay kit (e.g., based on BrdU or CFSE incorporation) or cytokine detection assay (e.g., ELISpot or intracellular cytokine staining)
-
Incubator (37°C, 5% CO₂)
-
Appropriate detection instruments (e.g., plate reader, flow cytometer)
-
-
Procedure:
-
Isolate PBMCs or splenocytes from immunized and control animals.
-
Plate the cells in a 96-well plate at an appropriate density.
-
Add the labeled protein, unlabeled protein (as a control), and a positive control (e.g., a mitogen like PHA) to the wells in triplicate. Include a media-only control.
-
Incubate the plates for 3-5 days.
-
Assess T-cell activation by:
-
Proliferation: Add BrdU or stain with CFSE according to the manufacturer's instructions and measure incorporation or dilution, respectively.
-
Cytokine production: Collect supernatants to measure cytokine levels by ELISA or perform an ELISpot assay to enumerate cytokine-secreting cells. Alternatively, perform intracellular cytokine staining and analyze by flow cytometry.
-
-
Compare the responses of cells from animals immunized with the differently labeled proteins to determine if one induces a stronger T-cell response.
-
Visualizing the Processes: Workflows and Pathways
To better understand the experimental procedures and the underlying biological mechanisms, the following diagrams have been generated using the DOT language.
Caption: Experimental workflows for protein labeling.
Caption: Immune response signaling pathway to a labeled protein.
Conclusion
The choice between Bolton-Hunter and Chloramine-T labeling methods can have significant implications for the immunogenicity of a therapeutic protein. The milder, non-oxidative nature of the Bolton-Hunter method suggests a lower potential for altering protein structure and inducing an immune response compared to the harsh, oxidative conditions of the Chloramine-T method. However, the lack of direct comparative in vivo immunogenicity data necessitates that researchers perform their own assessments.
This guide provides the foundational knowledge, comparative insights, and detailed experimental protocols to enable a thorough evaluation of the impact of different labeling strategies on protein immunogenicity. By carefully selecting the labeling method and rigorously assessing the immunogenic potential, researchers can enhance the reliability of their experimental data and contribute to the development of safer and more effective protein-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of an exposure to chloramine-T on the immunoreactivity of glucagon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Immunogenicity of therapeutic proteins: Influence of aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Bolton-Hunter and chloramine-T techniques for the radioiodination of prostatic acid phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Bolton-Hunter Reagent
For researchers, scientists, and drug development professionals utilizing the Bolton-Hunter reagent, particularly its radioiodinated form containing Iodine-125, adherence to strict disposal protocols is paramount to ensure laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound and associated contaminated materials.
The this compound is used to iodinate proteins and peptides.[1] While the non-radioactive form presents chemical hazards such as skin and eye irritation[2], the primary concern for disposal arises when it is radiolabeled with Iodine-125 (I-125), a radionuclide that emits gamma rays.[3] Improper disposal of this radioactive material can lead to contamination, exposure, and potential health risks.
Key Safety and Disposal Data
Understanding the properties of Iodine-125 is crucial for its safe management. The following table summarizes key quantitative data for I-125.
| Parameter | Value | Unit |
| Half-life | 59.4 | days |
| Primary Emissions | Gamma rays, X-rays | |
| Max Gamma Energy | 0.035 | MeV |
| Half-Value Layer (Lead) | 0.02 | mm |
| Annual Limit on Intake (Ingestion) | 0.04 | mCi |
Detailed Disposal Protocol for Radioiodinated this compound
This protocol outlines the necessary steps for the safe disposal of this compound labeled with Iodine-125.
1. Pre-Disposal Preparations:
-
Designated Waste Area: Establish a clearly marked and shielded area for the collection of radioactive waste.[3]
-
Waste Containers: Use appropriate, labeled containers for different types of radioactive waste: solid, liquid, and sharps.[4] These containers should be made of a material that does not react with the waste and should be properly shielded, typically with lead foil.[3]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and two pairs of disposable gloves when handling radioactive materials.[5]
-
Decontamination Supplies: Keep a commercial radiation contamination remover and absorbent materials readily available.[3] A solution of alkaline sodium thiosulfate (B1220275) (0.1 M NaI, 0.1 M NaOH, and 0.1 M Na2S2O3) should be on hand to stabilize I-125 in case of a spill.[6]
2. Waste Segregation and Collection:
-
Solid Waste: Dispose of contaminated items such as gloves, absorbent paper, and plasticware in a designated solid radioactive waste container.[4][7] Do not mix with non-radioactive trash.[3]
-
Liquid Waste: Collect liquid waste containing the radioiodinated this compound in a dedicated, sealed, and shielded container.[8] Do not dispose of this waste down the sink. Segregate aqueous and organic liquid waste if required by your institution's radiation safety office.[4]
-
Sharps Waste: All contaminated sharps, such as pipette tips and needles, must be placed in a designated radioactive sharps container to prevent punctures.[4][7]
-
Labeling: Clearly label all radioactive waste containers with the radiation symbol, the isotope (I-125), the date, and the amount of radioactivity.
3. Decontamination Procedures:
-
Work Area Monitoring: After handling the reagent, monitor your work area, equipment, and yourself for contamination using a survey meter with a Sodium Iodide (NaI) detector.[3]
-
Surface Decontamination: If contamination is found, clean the area with a commercial decontaminant.[3] Place all cleaning materials into the solid radioactive waste.
-
Personal Decontamination: If skin contamination occurs, wash the affected area thoroughly with soap and water.[3] If contamination persists, contact your institution's Radiation Safety Officer (RSO).
4. Waste Storage and Disposal:
-
Temporary Storage: Store radioactive waste in a secure, shielded location.[3] The storage area should be away from high-traffic areas.
-
Decay-in-Storage: Due to its relatively short half-life of 60 days, I-125 waste can often be held for decay.[3] This involves storing the waste for at least 10 half-lives (approximately 600 days) until the radioactivity is indistinguishable from background levels.
-
Disposal Request: Once the waste is ready for disposal (either after decay or for collection), follow your institution's procedures for requesting a radioactive waste pickup.[4] This typically involves contacting the Environmental Health and Safety (EHS) or Radiation Safety Office.
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of radioiodinated this compound.
It is imperative to consult and adhere to your institution's specific radiation safety protocols and local regulations, as they may have additional requirements for the disposal of radioactive waste. By following these guidelines, you can ensure a safe laboratory environment for yourself and your colleagues.
References
- 1. revvity.com [revvity.com]
- 2. fishersci.com [fishersci.com]
- 3. research.columbia.edu [research.columbia.edu]
- 4. oehs.tulane.edu [oehs.tulane.edu]
- 5. resources.revvity.com [resources.revvity.com]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. 13.0 Iodination Procedure I-125 and I-131, Radiation Safety Manual | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
